2,6-Dimethyl-3,7-octadiene-2,6-diol
Description
Properties
IUPAC Name |
(3E)-2,6-dimethylocta-3,7-diene-2,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-5-10(4,12)8-6-7-9(2,3)11/h5-7,11-12H,1,8H2,2-4H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOHJVNDENHRCH-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=CCC(C)(C=C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/C=C/CC(C)(C=C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13741-21-4 | |
| Record name | 2,6-Dimethyl-3,7-octadiene-2,6-diol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036990 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Isolation of 2,6-Dimethyl-3,7-octadiene-2,6-diol from Gardenia jasminoides
Abstract
Gardenia jasminoides Ellis, a plant with a rich history in traditional Chinese medicine, is a reservoir of diverse bioactive compounds, including iridoids, flavonoids, and terpenoids.[1][2][3] Among these is the monoterpenoid 2,6-Dimethyl-3,7-octadiene-2,6-diol, a molecule of growing interest for its potential pharmacological applications. This guide provides a comprehensive, technically-grounded framework for the efficient isolation and purification of this target diol from the fruits of G. jasminoides. Moving beyond a simple recitation of steps, this document elucidates the causality behind methodological choices, from initial extraction to final chromatographic polishing and structural verification. It is designed to serve as a self-validating system for researchers, ensuring reproducibility and scientific rigor.
Introduction to the Target Moiety and Botanical Source
Gardenia jasminoides has been utilized for centuries to treat a range of ailments, including inflammation, hepatic disorders, and fever.[3] Its chemical constitution is complex, with major bioactive components including geniposide and crocin.[1][2][4] The volatile fraction, often extracted as an essential oil, contains a variety of monoterpenoids and their derivatives, which contribute to both its characteristic aroma and its biological activity.[2][5]
Our target, this compound, is a C10 acyclic monoterpenoid diol identified within this botanical matrix.[6] The presence of two hydroxyl groups renders it more polar than many common monoterpenes (e.g., linalool, limonene), a critical factor that dictates the entire isolation strategy. Understanding its physicochemical properties is the foundational first step in developing a logical and efficient purification workflow.
Physicochemical Profile of this compound
A precise understanding of the target's properties is non-negotiable for selecting appropriate solvents and chromatographic conditions.
| Property | Value | Source |
| CAS Number | 51276-34-7 | [6] |
| Molecular Formula | C₁₀H₁₈O₂ | [7][8] |
| Molecular Weight | 170.25 g/mol | [7][8] |
| IUPAC Name | 2,6-dimethylocta-3,7-diene-2,6-diol | [7][8] |
| Appearance | Oil | [6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [6] |
| Water Solubility | 884.6 mg/L (estimated) | [9] |
| logP (o/w) | 1.165 (estimated) | [9] |
Strategic Approach to Extraction: Maximizing Yield and Purity
The primary extraction from the dried fruit of G. jasminoides is the most critical stage, as it directly influences the complexity of the downstream purification cascade. The choice of method is a balance between selectivity, efficiency, cost, and environmental impact.
Recommended Method: Supercritical Fluid Extraction (SFE)
For a compound of moderate polarity and potential thermal lability, SFE using carbon dioxide (CO₂) is the superior methodology.
-
Expertise & Rationale: SFE is a highly tunable and "green" extraction technique.[10] By modifying pressure and temperature, the solvating power of supercritical CO₂ can be precisely controlled to selectively target compounds of varying polarity. For a diol, this method is advantageous as it effectively extracts moderately polar compounds while leaving behind highly polar constituents like glycosides and organic acids. Furthermore, as CO₂ is a gas at ambient temperature, the solvent is effortlessly removed, preventing analyte degradation and eliminating the need for high-temperature evaporation steps.[10]
-
Self-Validating Protocol: Supercritical CO₂ Extraction
-
Material Preparation: Mill the dried fruits of G. jasminoides to a fine powder (e.g., 40-60 mesh) to maximize surface area for efficient extraction.
-
SFE System Parameters:
-
Extraction Pressure: 29-30 MPa. This pressure range is optimal for extracting moderately polar terpenoids.[10][11][12]
-
Extraction Temperature: 49-50 °C. This temperature ensures the CO₂ remains in its supercritical state without causing thermal degradation of the target compound.[10][11][12]
-
CO₂ Flow Rate: Set according to the specific instrument manufacturer's guidelines to ensure adequate residence time and extraction efficiency.
-
-
Collection: The extract is collected in a separator vessel at a lower pressure and temperature, where the CO₂ returns to its gaseous state, leaving behind the solvent-free oil extract.
-
Alternative Method: Maceration with Organic Solvents
While less selective, solvent extraction is a viable and accessible alternative.
-
Expertise & Rationale: Based on the target's solubility profile, ethanol or a hydroethanolic solution (e.g., 50-80% ethanol in water) is a logical choice.[1] This will efficiently extract the diol along with a broad spectrum of other compounds, including chlorophyll, iridoids, and phenolics, necessitating a more intensive purification process.
-
Self-Validating Protocol: Solvent Maceration
-
Material Preparation: Use milled, dried G. jasminoides fruit.
-
Extraction: Macerate the plant material in 80% ethanol (1:15 solid-to-liquid ratio, w/v) for 24-48 hours at room temperature with intermittent agitation.
-
Filtration & Concentration: Filter the mixture through Whatman No. 1 paper. Repeat the extraction on the marc 2-3 times to ensure exhaustive extraction.
-
Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45 °C to yield the crude ethanolic extract.
-
Multi-Stage Purification Workflow
The crude extract, whether from SFE or solvent extraction, is a complex matrix. A multi-step chromatographic approach is mandatory to achieve the high degree of purity (>98%) required for pharmacological studies and structural elucidation.
Sources
- 1. Chemistry and bioactivity of Gardenia jasminoides - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. This compound | CAS:51276-34-7 | Monoterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
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- 12. Optimization of supercritical fluid extraction of oil from the fruit of Gardenia jasminoides and its antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,6-Dimethyl-3,7-octadiene-2,6-diol (CAS: 51276-34-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the acyclic monoterpenoid diol, 2,6-dimethyl-3,7-octadiene-2,6-diol (CAS: 51276-34-7). While this compound is a known constituent of various natural products, particularly essential oils, detailed research into its specific biological activities and potential therapeutic applications remains limited. This document synthesizes the available chemical, analytical, and biological information, and where specific data is lacking, it draws logical inferences from the broader class of monoterpenoid diols. The guide is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting both the known characteristics of this molecule and the promising avenues for future investigation.
Introduction: A Terpenoid of Interest
This compound is a naturally occurring tertiary alcohol belonging to the diverse class of monoterpenoids.[1] These C10 isoprenoid compounds are widely distributed in the plant kingdom and are known for their varied biological activities, including anti-inflammatory, antimicrobial, and analgesic properties.[2] The subject of this guide has been identified as a volatile component in a range of aromatic plants and food products, contributing to their characteristic scents and flavors.[1][2] Despite its prevalence in nature, dedicated studies on the pharmacological and toxicological profile of the isolated compound are scarce, presenting an opportunity for novel research and development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
Structure and Identification
The structure of this compound features a ten-carbon backbone with two hydroxyl groups and two double bonds.
| Property | Value | Source |
| CAS Number | 51276-34-7 | |
| Molecular Formula | C₁₀H₁₈O₂ | |
| Molecular Weight | 170.25 g/mol | [3] |
| IUPAC Name | 2,6-dimethylocta-3,7-diene-2,6-diol | [3] |
| Synonyms | (3E)-2,6-dimethylocta-3,7-diene-2,6-diol, 3,7-Octadiene-2,6-diol, 2,6-dimethyl- | [4] |
| InChI Key | QEOHJVNDENHRCH-VOTSOKGWSA-N | [5] |
| SMILES | CC(C)(O)C=CCC(C)(O)C=C | [5] |
Physicochemical Data
The following table summarizes key physicochemical properties, which are crucial for predicting its behavior in biological systems and for developing analytical methods.
| Property | Predicted Value | Source |
| logP | 1.62 | [5] |
| Water Solubility | 2.32 g/L | [5] |
| Polar Surface Area | 40.46 Ų | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Rotatable Bonds | 4 | [5] |
Synthesis and Natural Occurrence
Natural Sources
This compound is a constituent of several plants, often as a component of their essential oils. Its natural occurrence suggests a role in plant defense or communication.
-
Gardenia species (Rubiaceae): Notably found in the fruits of Gardenia jasminoides.[6]
-
Cinnamomum camphora: Present in the essential oil of the camphor tree.
-
Citrus Flowers and Honey: Identified as a significant component in the volatile extracts of citrus honey.
-
Other sources: It has also been detected in various fruits, herbs, and spices, including papaya.[1]
Biosynthesis
While the specific biosynthetic pathway to this compound has not been fully elucidated, it is likely derived from the common monoterpene precursor, geranyl pyrophosphate (GPP). A plausible pathway involves the enzymatic hydroxylation of other acyclic monoterpenes, such as linalool. The biotransformation of linalool by various microorganisms has been shown to produce a variety of oxygenated derivatives, including diols.
Chemical Synthesis
Proposed Synthetic Workflow:
Experimental Protocol (Hypothetical):
-
Step 1: Synthesis of the Tertiary Alcohol Intermediate. React an appropriate α,β-unsaturated ester with two equivalents of methylmagnesium bromide in an anhydrous ether solvent under an inert atmosphere. The reaction should be quenched with a saturated aqueous solution of ammonium chloride.
-
Step 2: Epoxidation. The resulting tertiary alcohol is then subjected to epoxidation using an agent like meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent such as dichloromethane.
-
Step 3: Ring-opening of the Epoxide. The epoxide intermediate is then reacted with a vinyl Grignard reagent, such as vinylmagnesium bromide, to open the epoxide ring and install the second hydroxyl group and the terminal double bond.
-
Purification. The final product would require purification, likely through column chromatography on silica gel.
Analytical Methodologies
Accurate and precise analytical methods are essential for the identification and quantification of this compound in various matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like monoterpenoid diols.
Typical GC-MS Parameters:
| Parameter | Value |
| Column | DB-5 or similar non-polar column |
| Injector Temperature | 250 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 240 °C at 3 °C/min |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
Kovats Retention Indices:
The Kovats retention index is a useful parameter for the identification of compounds in GC.
| Stationary Phase | Kovats Index |
| DB-5 | 1189 |
| DB-Wax | 1949 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹³C NMR Chemical Shifts (ppm):
-
C1: ~114
-
C2: ~73
-
C3: ~128
-
C4: ~135
-
C5: ~42
-
C6: ~71
-
C7: ~145
-
C8: ~112
-
C9: ~28
-
C10: ~29
Biological Activity and Therapeutic Potential
The biological activities of the pure this compound have not been extensively studied. However, the known effects of the essential oils in which it is found, and the general properties of monoterpenoid diols, suggest several areas of therapeutic potential.[2]
Anti-inflammatory and Analgesic Effects
Essential oils from Gardenia jasminoides and Cinnamomum camphora, which contain this compound, have demonstrated anti-inflammatory and analgesic properties.[7] It is plausible that this diol contributes to these effects, potentially through the modulation of inflammatory pathways.
Anxiolytic and Sedative Properties
The aromatic properties of many monoterpenoids contribute to their use in aromatherapy for relaxation and anxiety reduction. The essential oil of Gardenia jasminoides has been shown to have anxiolytic effects, suggesting a potential role for its constituents, including this compound, in modulating central nervous system activity.
Antimicrobial Activity
Monoterpenoids are well-known for their antimicrobial properties.[8] The presence of hydroxyl groups in diols can enhance their water solubility and potentially their interaction with microbial cell membranes, suggesting that this compound may possess antimicrobial activity.
Metabolism and Toxicology
Metabolic Pathways
Specific metabolic studies on this compound are lacking. However, based on the metabolism of similar terpenoids, it is likely metabolized in humans and other mammals through Phase I and Phase II detoxification pathways.
Hypothesized Metabolic Transformations:
Toxicology and Safety
Future Directions and Research Opportunities
The current body of knowledge on this compound presents more questions than answers, highlighting a wealth of opportunities for future research.
-
Elucidation of Biological Activity: In-depth studies are needed to determine the specific pharmacological effects of the purified compound. This includes screening for anti-inflammatory, analgesic, anxiolytic, and antimicrobial activities.
-
Mechanism of Action Studies: Should biological activities be identified, further research into the underlying mechanisms of action at the molecular and cellular levels will be crucial.
-
Synthesis and Derivatization: The development of an efficient and stereoselective synthesis would enable the production of larger quantities for research and could open the door to the creation of novel derivatives with enhanced therapeutic properties.
-
Metabolic and Toxicological Profiling: A thorough investigation of the metabolic fate and toxicological profile of this compound is essential for any potential therapeutic development.
Conclusion
This compound is a naturally occurring monoterpenoid with intriguing potential. While its presence in various botanicals is established, its full scientific story is yet to be written. This technical guide has synthesized the available information to provide a solid foundation for researchers and drug development professionals. The clear gaps in our understanding of its synthesis, biological activity, and safety profile represent exciting frontiers for scientific inquiry. As the demand for novel therapeutic agents from natural sources continues to grow, compounds like this compound offer a promising, yet largely untapped, resource for discovery.
References
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Diol - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]
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Monoterpenes and Their Derivatives—Recent Development in Biological and Medical Applications - PMC. (n.d.). Retrieved January 24, 2026, from [Link]
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Monoterpene Thiols: Synthesis and Modifications for Obtaining Biologically Active Substances - MDPI. (2023, November 1). Retrieved January 24, 2026, from [Link]
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Showing metabocard for this compound (HMDB0036990) - Human Metabolome Database. (n.d.). Retrieved January 24, 2026, from [Link]
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(PDF) Toxic alcohols: Aliphatic unsaturated alcohols. - ResearchGate. (2016, December 16). Retrieved January 24, 2026, from [Link]
-
Compound 527050: this compound - Virginia Open Data Portal. (2025, September 6). Retrieved January 24, 2026, from [Link]
-
2,6-dimethyl-3,7-octadien-2,6-diol, 13741-21-4 - The Good Scents Company. (n.d.). Retrieved January 24, 2026, from [Link]
-
This compound | CAS:51276-34-7 - BioCrick. (n.d.). Retrieved January 24, 2026, from [Link]
-
Essential Oils of Gardenia jasminoides J. Ellis and Gardenia jasminoides f. longicarpa Z.W. Xie & M. Okada Flowers: Chemical Characterization and Assessment of Anti-Inflammatory Effects in Alveolar Macrophage - PMC - PubMed Central. (n.d.). Retrieved January 24, 2026, from [Link]
-
The Kovats Retention Index: (E)-2,6-Dimethyl-3,7-octadiene-2,6-diol (C10H18O2) - The Pherobase. (n.d.). Retrieved January 24, 2026, from [Link]
-
3,7-Octadiene-2,6-diol, 2,6-dimethyl- - the NIST WebBook. (n.d.). Retrieved January 24, 2026, from [Link]
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Showing metabocard for this compound (HMDB0036990) - Human Metabolome Database. (n.d.). Retrieved January 24, 2026, from [Link]
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- 5. Predictions of the Biological Effects of Several Acyclic Monoterpenes as Chemical Constituents of Essential Oils Extracted from Plants - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Chemical Properties of 2,6-Dimethyl-3,7-octadiene-2,6-diol
Introduction
2,6-Dimethyl-3,7-octadiene-2,6-diol is a naturally occurring acyclic monoterpenoid diol. As a derivative of the widely distributed linalool, this compound is found in various essential oils and fruits, contributing to their aromatic profiles.[1][2] Its structure, featuring two tertiary hydroxyl groups and two carbon-carbon double bonds, imparts a unique combination of reactivity and potential for stereoisomerism, making it a molecule of interest for researchers in natural product chemistry, fragrance science, and potentially as a chiral building block in synthetic organic chemistry.
This technical guide provides a comprehensive overview of the chemical properties of this compound, designed for researchers, scientists, and drug development professionals. It will delve into the compound's synthesis, stereochemistry, reactivity, and known and potential applications, with a focus on the underlying chemical principles and experimental considerations.
Chemical Identification and Physicochemical Properties
Proper identification and understanding of the physicochemical properties of a compound are fundamental to its study and application. This compound is identified by several CAS numbers, which may correspond to different stereoisomers.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₈O₂ | [3][4] |
| Molecular Weight | 170.25 g/mol | [3][4] |
| CAS Number | 13741-21-4 (isomer unspecified), 51276-34-7 ((E)-isomer) | [1][5] |
| IUPAC Name | 2,6-dimethylocta-3,7-diene-2,6-diol | [4] |
| Boiling Point (est.) | 284.00 to 285.00 °C @ 760.00 mm Hg | [4] |
| Water Solubility (est.) | 884.6 mg/L @ 25 °C | [4] |
| logP (o/w) (est.) | 1.165 | [4] |
| Appearance | Oily liquid | [2] |
| Odor Profile | Citrus, Sweet, Powdery, Herbal, Green | [5] |
Synthesis and Stereochemistry
The synthesis of this compound can be approached through several routes, including the oxidation of naturally abundant precursors and stereoselective methods. The presence of a stereogenic center at C6 and a C3=C4 double bond that can exist as E or Z isomers means that the synthesis and characterization of stereochemically pure forms are of significant interest.
From the Autoxidation of Linalool
This compound is a known product of the autoxidation of linalool, a readily available monoterpene alcohol. This process typically involves the reaction of linalool with atmospheric oxygen, often initiated by light or heat, and proceeds through a radical mechanism. While this method can provide access to the diol, it generally results in a mixture of oxidation products and lacks stereocontrol.
Experimental Protocol: Proposed Synthesis via Linalool Oxidation
This protocol is a proposed method based on the known reactivity of linalool. Optimization would be required to maximize the yield of the desired diol.
-
Reaction Setup: A solution of linalool (1 equivalent) in a suitable solvent (e.g., heptane) is placed in a flask equipped with a condenser and a gas inlet.
-
Initiation: The solution is heated to 60-80 °C, and a gentle stream of air or oxygen is bubbled through the mixture. The reaction can be initiated by the addition of a radical initiator such as AIBN (azobisisobutyronitrile).
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of linalool and the formation of more polar products.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The resulting crude oil is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate this compound from other oxidation byproducts.
Caption: Proposed pathway for the formation of the diol from linalool autoxidation.
Stereoselective Synthesis
For applications requiring stereochemically pure diols, such as in asymmetric synthesis or for structure-activity relationship studies, stereoselective synthetic methods are necessary. The Sharpless Asymmetric Dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes.[6] While not directly applicable to the synthesis of this compound from a simple precursor in one step due to the non-vicinal nature of the hydroxyl groups, it serves as a foundational strategy for the stereocontrolled introduction of hydroxyl groups in terpene synthesis.
A plausible, albeit more complex, stereoselective route could involve the Sharpless Asymmetric Dihydroxylation of a suitable diene precursor, followed by further functional group manipulations to arrive at the target diol.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the vinyl protons of the two double bonds, with characteristic coupling constants for the cis or trans configuration of the C3=C4 double bond. The methyl groups would appear as singlets, and the methylene protons would likely exhibit complex splitting patterns. The hydroxyl protons would appear as broad singlets, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum would show ten distinct signals corresponding to the ten carbon atoms of the molecule. The carbons bearing the hydroxyl groups (C2 and C6) would resonate in the range of 70-80 ppm, while the olefinic carbons would appear between 110-145 ppm. The chemical shifts of the methyl and methylene carbons would be in the upfield region of the spectrum.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3600-3200 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl groups. The C=C stretching vibrations would appear around 1650-1670 cm⁻¹. The C-O stretching vibrations are expected in the 1150-1050 cm⁻¹ region.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would likely show a weak or absent molecular ion peak at m/z 170 due to the facile dehydration of the tertiary alcohols. Key fragmentation pathways would include the loss of water (m/z 152), loss of a methyl group (m/z 155), and cleavage of the carbon-carbon bonds adjacent to the hydroxyl groups.
Chemical Reactivity
The presence of two tertiary hydroxyl groups and two double bonds makes this compound a versatile substrate for a variety of chemical transformations.
Acid-Catalyzed Reactions: Cyclization and Rearrangement
In the presence of acid, acyclic terpene diols are known to undergo intramolecular cyclization reactions to form cyclic ethers.[7][8] The reaction proceeds through the protonation of one of the hydroxyl groups, followed by its departure as a water molecule to generate a carbocation. This carbocation can then be trapped by the other hydroxyl group or one of the double bonds to form a cyclic product. The regioselectivity and stereoselectivity of these cyclizations are often dependent on the reaction conditions and the specific stereochemistry of the starting diol.
Caption: General pathway for the acid-catalyzed cyclization of the diol.
Oxidation Reactions
The double bonds in this compound are susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, a variety of products can be obtained. For example, epoxidation with a peroxy acid (e.g., m-CPBA) would yield the corresponding epoxides. Oxidative cleavage of the double bonds with ozone (ozonolysis) or potassium permanganate under harsh conditions would lead to the formation of smaller carbonyl compounds.
Reduction Reactions
The double bonds can be selectively reduced by catalytic hydrogenation (e.g., H₂, Pd/C) to yield the corresponding saturated diol, 2,6-dimethyloctane-2,6-diol. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction.
Potential Applications in Research and Drug Development
While this compound is primarily known for its contribution to the aroma of natural products, its chemical structure suggests potential for broader applications.
As a Chiral Building Block
The presence of a stereogenic center and multiple functional groups makes stereochemically pure isomers of this compound attractive as chiral synthons for the synthesis of more complex molecules, including natural products and pharmacologically active compounds.
Potential Biological Activities
Terpenoids as a class are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[9]
-
Antimicrobial Activity: Plant extracts containing this compound have shown antimicrobial activity against various bacterial and fungal strains.[10] However, the specific contribution of this diol to the observed activity requires further investigation of the pure compound.
-
Antioxidant Properties: The potential for this diol to act as an antioxidant is an area of interest. While the molecule itself does not possess the phenolic structure typically associated with potent radical scavenging, the antioxidant properties of terpenoids are a subject of ongoing research.[11]
Further in vitro and in vivo studies are necessary to fully elucidate the pharmacological potential of this compound and its derivatives.
Safety and Toxicology
There is limited specific toxicological data available for this compound. As with any research chemical, it should be handled with appropriate care in a laboratory setting, using personal protective equipment. The recommendation of "not for fragrance use" by some suppliers suggests that further safety assessments are needed for its application in consumer products.[4]
Conclusion
This compound is a fascinating monoterpenoid with a rich chemistry stemming from its unique arrangement of functional groups and stereochemical possibilities. While its role in the fragrance and flavor industry is established, its potential as a chiral building block in organic synthesis and as a lead compound for the development of new therapeutic agents warrants further exploration. This technical guide has provided a comprehensive overview of its chemical properties, highlighting both the current state of knowledge and the areas where further research is needed to unlock the full potential of this versatile molecule.
References
-
The Pherobase. (E)-2,6-Dimethyl-3,7-octadiene-2,6-diol. [Link]
-
Virginia Open Data Portal. Compound 527050: this compound. [Link]
-
The Good Scents Company. 2,6-dimethyl-3,7-octadien-2,6-diol. [Link]
-
Yeast Metabolome Database. 2,6-Dimethyl-1,7-octadien-3,6-diol (YMDB01599). [Link]
-
Human Metabolome Database. Showing metabocard for this compound (HMDB0036990). [Link]
-
ResearchGate. Structure of 3,7-Octadiene-2,6-diol,2,6-dimethyl with 6.245 (RT) present in Ocimum basilicum. [Link]
-
Wikipedia. Sharpless asymmetric dihydroxylation. [Link]
-
PubMed Central. Terpenes and terpenoids as main bioactive compounds of essential oils, their roles in human health and potential application as natural food preservatives. [Link]
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Wikimedia Commons. Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts. [Link]
-
MDPI. Biological Activities and Biochemical Composition of Endemic Achillea fraasii. [Link]
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NIST WebBook. 1,7-Octadiene-3,6-diol, 2,6-dimethyl-. [Link]
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YouTube. Organic Chemistry - Mechanism of Diol Cyclization. [Link]
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BioCrick. This compound | CAS:51276-34-7. [Link]
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ACS Publications. Model Studies on the Antioxidant Activity of Common Terpenoid Constituents of Essential Oils by Means of the 2,2-Diphenyl-1-picrylhydrazyl Method. [Link]
-
DergiPark. In vitro evaluation of antimicrobial and antioxidant activity and GC/MS profiling of the endemic species Verbascum cheiranthifol. [Link]
-
The Good Scents Company. (E)-2,6-dimethyl-3,7-octadiene-2,6-diol. [Link]
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An In-depth Technical Guide to 2,6-Dimethyl-3,7-octadiene-2,6-diol: Molecular Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the monoterpenoid diol, 2,6-dimethyl-3,7-octadiene-2,6-diol. We will delve into its core molecular structure, explore the intricacies of its stereochemistry, discuss its natural prevalence, and touch upon its potential biological significance. This document is intended to serve as a foundational resource for professionals in research and development, offering insights grounded in established chemical principles.
Introduction to a Versatile Monoterpenoid
This compound is a naturally occurring acyclic monoterpenoid.[1][2] As a C10 isoprenoid derivative, it belongs to a large and diverse class of organic compounds with significant roles in plant biology and notable potential in various industrial applications, including the fragrance and pharmaceutical sectors.[3][4] Its structure, featuring two tertiary hydroxyl groups and two carbon-carbon double bonds, gives rise to a rich stereochemical landscape and a range of potential chemical transformations. This guide will systematically dissect these features to provide a clear and detailed understanding of this molecule.
Elucidation of the Molecular Structure
The fundamental framework of this compound consists of an eight-carbon chain with methyl substituents at positions 2 and 6, and hydroxyl groups also at positions 2 and 6. The molecule possesses two sites of unsaturation, specifically double bonds at the C3-C4 and C7-C8 positions.
Key Structural Features:
-
Carbon Skeleton: An octadiene backbone.
-
Substitution: Methyl groups at C2 and C6.
-
Functional Groups: Two tertiary hydroxyl groups at C2 and C6.
-
Unsaturation: Carbon-carbon double bonds at C3-C4 and C7-C8.
The presence of two tertiary alcohol functionalities classifies this compound within this important group of organic molecules.[1][2]
Chemical Identification
| Identifier | Value |
| IUPAC Name | 2,6-dimethylocta-3,7-diene-2,6-diol |
| Molecular Formula | C₁₀H₁₈O₂ |
| Molecular Weight | 170.25 g/mol |
| CAS Number | 13741-21-4 |
The Complex World of Stereoisomerism
The stereochemistry of this compound is a critical aspect of its chemical identity and potential biological activity. The molecule's structure contains elements that give rise to both geometric isomerism and enantiomerism/diastereomerism.
Geometric Isomerism (E/Z Isomerism)
The double bond at the C3-C4 position is substituted in a manner that allows for geometric isomerism. The relative orientation of the substituents across this double bond can result in either the (E) (entgegen) or (Z) (zusammen) configuration. The (E)-isomer is the more commonly cited form in the literature.[1]
Chiral Centers and Optical Isomerism
This compound possesses two chiral centers:
-
C2: This carbon is bonded to four different groups: a hydroxyl group, a methyl group, the C1 carbon (as part of a vinyl group), and the rest of the carbon chain.
-
C6: This carbon is also bonded to four different groups: a hydroxyl group, a methyl group, the C5 carbon, and the C7-C8 vinyl group.
The presence of two chiral centers means that for each geometric isomer (E and Z), there can be a total of 2² = 4 stereoisomers: (2R, 6R), (2S, 6S), (2R, 6S), and (2S, 6R). The (2R, 6R) and (2S, 6S) isomers are a pair of enantiomers, as are the (2R, 6S) and (2S, 6R) isomers. The relationship between any other pairing would be diastereomeric.
Therefore, in total, there are 2 (geometric isomers) × 4 (stereoisomers) = 8 possible stereoisomers of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that these values may vary slightly between different stereoisomers.
| Property | Value (Estimated) | Source |
| Boiling Point | 284.00 to 285.00 °C @ 760.00 mm Hg | [3] |
| Flash Point | 267.00 °F (130.50 °C) | [3] |
| Water Solubility | 884.6 mg/L @ 25 °C | [3] |
| logP (o/w) | 1.165 | [3] |
Synthesis and Characterization
Synthetic Approaches
While specific, detailed synthetic protocols for all stereoisomers of this compound are not extensively reported in publicly available literature, general synthetic strategies for related acyclic monoterpenoid diols can be considered. A plausible approach would involve the use of stereoselective reactions to control the configuration of the chiral centers and the geometry of the double bond.
One potential synthetic route for a related compound, 2,6-dimethyl-1,7-octadiene-3,6-diol, involves the ozonolysis of geranyl acetate.[5] This suggests that manipulation of common monoterpene precursors could be a viable strategy.
Conceptual Synthetic Workflow:
Caption: A conceptual workflow for the synthesis of this compound.
Spectroscopic Characterization
Detailed spectroscopic data for this compound is not widely available. However, based on its structure, the following characteristic signals would be expected:
Expected Spectroscopic Data:
| Spectroscopic Technique | Expected Features |
| ¹H NMR | - Signals for two methyl groups attached to carbons bearing hydroxyls. - Signals for the vinyl protons of the C7-C8 double bond. - Signals for the olefinic protons of the C3-C4 double bond. - Signals for the methylene protons. - Broad signals for the two hydroxyl protons. |
| ¹³C NMR | - Signals for the two carbons bearing hydroxyl groups (C2 and C6). - Signals for the four olefinic carbons (C3, C4, C7, and C8). - Signals for the two methyl carbons attached to C2 and C6. - Signals for the methylene carbons. |
| FTIR | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. - C-H stretching absorptions around 2850-3000 cm⁻¹. - C=C stretching absorption around 1640-1680 cm⁻¹. - C-O stretching absorption in the region of 1000-1200 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z 170. - Fragmentation patterns corresponding to the loss of water (M⁺ - 18), methyl groups (M⁺ - 15), and other characteristic cleavages. |
Natural Occurrence and Potential Biological Significance
This compound has been identified as a volatile compound in various natural sources, including:
-
Citrus Honey: Found as a significant component of the volatile fraction.[3]
-
Papaya Fruit: Detected in papaya fruit oil.[2]
-
Ocimum basilicum (Basil): Identified in the essential oil of this plant.[6]
-
Gardenia jasminoides: Found in the fruits of this plant.[4]
The presence of this monoterpenoid diol in these plants suggests it may play a role in their aroma, defense mechanisms, or other biological processes. While specific pharmacological studies on this compound are limited, other monoterpenoid diols have demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. Further research is warranted to explore the potential therapeutic applications of this compound and its various stereoisomers.
Potential Areas for Future Research:
Caption: Potential research avenues for this compound.
Conclusion
This compound is a structurally interesting and stereochemically complex natural product. Its full potential in various scientific and industrial fields is yet to be unlocked. A deeper understanding of the synthesis of its specific stereoisomers and a thorough investigation into their individual biological activities will be crucial for future applications. This guide has aimed to provide a solid foundation for researchers and developers interested in exploring the chemistry and potential of this versatile monoterpenoid diol.
References
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The Pherobase. The Kovats Retention Index: (E)-2,6-Dimethyl-3,7-octadiene-2,6-diol (C10H18O2). The Pherobase. Accessed January 23, 2026. [Link]
-
BioCrick. This compound | CAS:51276-34-7. BioCrick. Accessed January 23, 2026. [Link]
-
The Good Scents Company. 2,6-dimethyl-3,7-octadien-2,6-diol, 13741-21-4. The Good Scents Company. Accessed January 23, 2026. [Link]
-
The Good Scents Company. (E)-2,6-dimethyl-3,7-octadiene-2,6-diol, 51276-34-7. The Good Scents Company. Accessed January 23, 2026. [Link]
-
ResearchGate. Structure of 3,7-Octadiene-2,6-diol,2,6-dimethyl with 6.245 (RT) present in Ocimum basilicum. ResearchGate. Accessed January 23, 2026. [Link]
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Spectroscopic and Methodological Profile of 2,6-Dimethyl-3,7-octadiene-2,6-diol: A Technical Guide for Researchers
Introduction: Unveiling a Key Terpenoid Derivative
2,6-Dimethyl-3,7-octadiene-2,6-diol is a naturally occurring acyclic monoterpenoid diol that holds significance in the study of flavor and fragrance chemistry, as well as in the analysis of natural products.[1] With the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol , this compound is structurally characterized by an eight-carbon chain with hydroxyl groups at the C2 and C6 positions and double bonds at C3-C4 and C7-C8.[2] Its presence has been documented in a variety of natural sources, including grapes (Vitis vinifera), honey, and hops, where it often arises as a degradation product of linalool.[1][3] Understanding the spectroscopic signature and analytical methodologies for this diol is crucial for professionals in drug development, food science, and natural product chemistry, enabling accurate identification, quantification, and elucidation of its role in various biological and chemical processes.
This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, alongside detailed, field-proven experimental protocols for its analysis and synthesis. The content is structured to deliver not just data, but also the scientific rationale behind the methodologies, ensuring a deeper understanding for researchers and scientists.
Molecular Structure
The structural formula of this compound is presented below. The stereochemistry of the double bond at the C3 position is typically found as the (E)-isomer in natural sources.
Caption: 2D structure of this compound.
Spectroscopic Data
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is a powerful tool for the identification of this compound. The fragmentation pattern provides a characteristic fingerprint for the molecule.
Table 1: Prominent Electron Ionization (EI) Mass Spectrometry Peaks
| m/z | Relative Intensity (%) | Proposed Fragment |
| 41 | 18 | C₃H₅⁺ |
| 43 | 72 | C₃H₇⁺ or CH₃CO⁺ |
| 55 | 15 | C₄H₇⁺ |
| 67 | 51 | C₅H₇⁺ |
| 71 | 81 | C₅H₁₁⁺ |
| 82 | 100 | [M - H₂O - C₅H₉]⁺ |
| 91 | 2 | C₇H₇⁺ (Tropylium ion) |
| 105 | 7 | [M - H₂O - C₄H₇]⁺ |
| 122 | 6 | [M - H₂O - C₂H₅]⁺ |
| 137 | 0.7 | [M - H₂O - CH₃]⁺ |
Data sourced from Alissandrakis et al., 2004.[4]
The base peak at m/z 82 is particularly diagnostic. The fragmentation is initiated by the loss of water from the molecular ion, followed by further cleavage of the carbon chain.
Caption: Proposed EI-MS fragmentation pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
A complete, experimentally verified and published ¹H NMR peak list for this compound could not be located in the current literature search.
¹³C NMR (Carbon NMR)
A complete, experimentally verified and published ¹³C NMR peak list for this compound could not be located in the current literature search.
Infrared (IR) Spectroscopy
A complete, experimentally verified and published IR spectrum or peak list for this compound could not be located in the current literature search. However, the expected characteristic absorption bands would include:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.
-
C-H stretch (sp³): Sharp peaks just below 3000 cm⁻¹.
-
C-H stretch (sp²): Sharp peaks just above 3000 cm⁻¹.
-
C=C stretch: A peak in the region of 1640-1680 cm⁻¹.
-
C-O stretch: A strong peak in the region of 1000-1260 cm⁻¹.
Experimental Protocols
Proposed Synthesis of (E)-2,6-Dimethyl-3,7-octadiene-2,6-diol
Caption: Proposed synthetic workflow.
Step-by-Step Methodology:
-
Hydrolysis of Geranyl Acetate:
-
Dissolve geranyl acetate in methanol.
-
Add a solution of potassium hydroxide in methanol and stir at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Neutralize the reaction mixture and extract the product (geraniol) with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Selective Epoxidation:
-
Dissolve the obtained geraniol in a chlorinated solvent such as dichloromethane.
-
Cool the solution in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product, wash, dry, and concentrate as described above.
-
-
Epoxide Ring Opening:
-
Dissolve the epoxide in a mixture of an organic solvent (e.g., tetrahydrofuran) and water.
-
Add a catalytic amount of a dilute acid (e.g., perchloric acid).
-
Stir the mixture at room temperature until the epoxide is consumed.
-
Neutralize the reaction and extract the diol.
-
Purify the final product by column chromatography on silica gel.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the most common method for the identification and quantification of this compound in complex mixtures like essential oils and food extracts.
Sample Preparation (Solid-Phase Microextraction - SPME):
-
Sample Preparation: Prepare the sample (e.g., honey diluted in water, wine) in a headspace vial.
-
Fiber Exposure: Expose a suitable SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the sample at a controlled temperature for a defined period to allow for the adsorption of volatile compounds.
-
Desorption: Transfer the fiber to the GC injector for thermal desorption of the analytes.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for terpenoid analysis (e.g., DB-5 or DB-Wax).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A typical program would start at a low temperature (e.g., 40-60 °C), hold for a few minutes, and then ramp up to a final temperature of around 230-250 °C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-500.
Data Analysis:
-
Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard or with reference spectra from libraries such as the NIST Mass Spectral Library.
Trustworthiness and Self-Validating Systems
The protocols and data presented in this guide are grounded in established analytical chemistry principles. The trustworthiness of the identification of this compound relies on a multi-faceted approach:
-
Orthogonal Data: Confirmation of the compound's identity should ideally involve at least two independent analytical techniques. In this case, the combination of GC retention time on a specific column and the characteristic mass spectrum provides a high degree of confidence.
-
Use of Authentic Standards: The most reliable method for confirmation is to analyze an authentic standard of this compound under the same conditions as the sample. This allows for direct comparison of retention times and mass spectra.
-
System Suitability: Before sample analysis, the GC-MS system should be checked for proper performance using a standard mixture of compounds to ensure adequate resolution, sensitivity, and mass accuracy.
By employing these self-validating measures, researchers can ensure the accuracy and reliability of their findings.
References
-
Kuwahara, S., et al. (2000). Synthesis of the Four Stereoisomers of 2,6-Dimethyloctane-1,8-dioic Acid, a Component of the Copulation Release Pheromone of the Cowpea Weevil, Callosobruchus maculatus. Bioscience, Biotechnology, and Biochemistry, 64(7), 1475-1482. [Link]
-
Rettberg, N., Thörner, S., & Garbe, L. A. (2013). Bugging Hop Analysis – on the Isomerization and Oxidation of Terpene Alcohols during Steam Distillation. BrewingScience, 66, 9-15. [Link]
-
Human Metabolome Database. (2022). This compound (HMDB0036990). [Link]
-
The Pherobase. (2023). (E)-2,6-Dimethyl-3,7-octadiene-2,6-diol. [Link]
-
NIST Chemistry WebBook. (2021). 3,7-Octadiene-2,6-diol, 2,6-dimethyl-. [Link]
-
The Good Scents Company. (2023). 2,6-dimethyl-3,7-octadien-2,6-diol. [Link]
-
FooDB. (2022). This compound (FDB015962). [Link]
-
Alissandrakis, E., et al. (2004). Evaluation of four isolation techniques for honey aroma compounds. Journal of the Science of Food and Agriculture, 84(12), 1477-1484. [Link]
-
Ferreira, V., et al. (2022). Characterization of Botanical Origin of Italian Honey by Carbohydrate Composition and Volatile Organic Compounds (VOCs). Foods, 11(16), 2441. [Link]
-
Lukić, I., et al. (2011). CONTRIBUTION OF ENZYME PREPARATIONS TO THE LINALOOL CONTENT OF WINES MADE FROM THE NON-AROMATIC GRAPEVINE VARIETY 'FURMINT'. OENO One, 45(3), 169-176. [Link]
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A Technical Guide to the Biological Activity of 2,6-Dimethyl-3,7-octadiene-2,6-diol
Introduction
2,6-Dimethyl-3,7-octadiene-2,6-diol is a naturally occurring acyclic monoterpenoid diol.[1] This compound is a constituent of various plant essential oils and is recognized for its contribution to the aroma and flavor profiles of species such as Gardenia jasminoides (Gardenia), Ocimum basilicum (Basil), Salvia sclarea (Clary Sage), and is also found in citrus honey.[2][3][4] Structurally, it is a tertiary alcohol, a class of compounds characterized by a hydroxyl group attached to a saturated carbon atom.[5] While the biological activities of the essential oils containing this compound have been the subject of scientific inquiry, comprehensive studies on the isolated compound remain limited. This guide provides an in-depth overview of the current understanding of its biological potential, drawing from the activities of its natural sources and related compounds, and outlines experimental approaches for its further investigation.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its study and application in biological systems.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈O₂ | [1] |
| Molecular Weight | 170.25 g/mol | [1] |
| CAS Number | 13741-21-4 | [6] |
| Appearance | Oily Liquid | [6] |
| Solubility | Soluble in alcohol; water solubility estimated at 884.6 mg/L @ 25 °C | [6] |
| logP (o/w) | 1.165 (estimated) | [6] |
Potential Biological Activities and Mechanistic Insights
Direct evidence for the biological activities of isolated this compound is not extensively documented in peer-reviewed literature. However, the activities of the essential oils in which it is a constituent, along with studies on structurally related terpenoids, provide a basis for inferring its potential pharmacological effects.
Antimicrobial Activity: An Inferred Potential
Essential oils from Ocimum basilicum (basil) have demonstrated significant antibacterial activity against a range of pathogenic bacteria.[7] These oils contain a complex mixture of phytochemicals, including this compound.[3] The antimicrobial efficacy of basil essential oil is often attributed to major components like methyl eugenol and methyl chavicol, which have been shown to possess bactericidal properties.[7] The precise contribution of this compound to the overall antimicrobial effect of these essential oils is yet to be elucidated. It is plausible that it may act synergistically with other constituents to disrupt bacterial cell membranes or interfere with microbial metabolic processes.
To ascertain the intrinsic antimicrobial properties of this compound, a bioactivity-guided fractionation approach would be a rigorous scientific methodology.
Anti-inflammatory Properties: A Terpenoid Family Trait
Terpenoids, as a class of natural products, are well-recognized for their anti-inflammatory effects. Sclareol, a diterpene alcohol from Salvia sclarea, has been shown to exert anti-inflammatory activity by inhibiting the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2).[8] The essential oil of Salvia sclarea, which contains this compound, has also demonstrated significant anti-inflammatory effects in animal models.[9] While the specific contribution of this compound to this activity is unknown, it is conceivable that it may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory enzymes or transcription factors like NF-κB.
Cholinesterase Inhibition: A Potential Neuroprotective Role
A compelling area for future research is the potential of this compound as a cholinesterase inhibitor. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease and other neurodegenerative disorders characterized by cholinergic deficits.[10] While direct experimental data for this compound is not available, the exploration of natural products for novel cholinesterase inhibitors is an active field of research.[11]
Experimental Protocols for Biological Evaluation
To rigorously assess the biological activities of this compound, standardized in vitro and in vivo assays are essential.
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against a panel of pathogenic bacteria.
Methodology: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum: Cultures of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) are grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution of the Compound: this compound is serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Determination of MBC: Aliquots from wells showing no visible growth are plated onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
In Vitro Anti-inflammatory Assay
Objective: To evaluate the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology: Griess Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophages are cultured in appropriate media.
-
Cell Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubation: The cells are incubated for a further period (e.g., 24 hours).
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.
Cholinesterase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against AChE and BChE.
Methodology: Ellman's Spectrophotometric Method
-
Enzyme and Substrate Preparation: Solutions of AChE or BChE and their respective substrates (acetylthiocholine iodide for AChE, butyrylthiocholine iodide for BChE) are prepared in a suitable buffer.
-
Reaction Mixture: The reaction mixture in a 96-well plate consists of the enzyme, Ellman's reagent (DTNB), and varying concentrations of this compound.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate.
-
Measurement: The absorbance is measured kinetically at a specific wavelength (e.g., 412 nm) as the substrate is hydrolyzed by the enzyme, leading to the reaction of the product with DTNB to form a colored compound.
-
Calculation of IC₅₀: The percentage of enzyme inhibition is calculated for each concentration of the compound, and the IC₅₀ value is determined from the dose-response curve.[12]
Toxicological Profile and Safety Considerations
Currently, there is a lack of specific toxicological data for this compound in publicly available databases.[6] Before considering this compound for any therapeutic application, a comprehensive toxicological evaluation is imperative. This would include in vitro cytotoxicity assays on various cell lines and in vivo acute and chronic toxicity studies in animal models.
Conclusion and Future Directions
This compound is a naturally occurring monoterpenoid with a potential for a range of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. However, the current body of scientific evidence is largely indirect, relying on the activities of the essential oils in which it is found. To unlock the full therapeutic potential of this compound, further research is critically needed to:
-
Isolate and Purify: Obtain high-purity this compound for definitive biological testing.
-
Systematic Biological Screening: Conduct comprehensive in vitro and in vivo studies to validate its antimicrobial, anti-inflammatory, and cholinesterase inhibitory activities.
-
Mechanistic Studies: Elucidate the molecular mechanisms underlying its biological effects.
-
Toxicological Evaluation: Establish a comprehensive safety profile of the compound.
The insights gained from such studies will be instrumental in determining the viability of this compound as a lead compound for the development of novel therapeutic agents.
References
- BOC Sciences. (E)-2,6-dimethyl-3,7-octadiene-2,6-diol.
- Boulanger, R., Chassagne, D., & Crouzet, J. (1999). Free and bound flavour components of Amazonian fruits. 1: Bacuri. Flavour and Fragrance Journal, 14(5), 303-311.
-
The Good Scents Company. (n.d.). 2,6-dimethyl-3,7-octadien-2,6-diol. Retrieved from [Link]
- Hsieh, Y. T., et al. (2017). Sclareol ameliorates lipopolysaccharide-induced acute lung injury in mice. Journal of Ethnopharmacology, 207, 146-156.
- Ito, Y., Sugimoto, A., Kakuda, T., & Kubota, K. (2002). Identification of potent odorants in Chinese jasmine green tea scented with flowers of Jasminum sambac. Journal of Agricultural and Food Chemistry, 50(17), 4878-4884.
- Joshi, R. K. (2014). Chemical composition and antimicrobial activity of the essential oil of Ocimum basilicum L. (sweet basil) from Western Ghats of North West Karnataka, India. Ancient science of life, 33(3), 151.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 527050, this compound. Retrieved from [Link]
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An In-Depth Technical Guide to 2,6-Dimethyl-3,7-octadiene-2,6-diol: A Monoterpenoid Diol with Therapeutic Potential
Foreword
In the ever-evolving landscape of natural product chemistry and drug discovery, monoterpenoids represent a class of compounds with significant therapeutic promise. This guide provides a comprehensive technical overview of a specific monoterpenoid diol, 2,6-dimethyl-3,7-octadiene-2,6-diol. While research on this particular molecule is still emerging, its presence in well-known medicinal plants and essential oils warrants a closer examination of its chemical characteristics, synthesis, and putative biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and practical insights to stimulate further investigation into its potential applications.
Chemical Identity and Physicochemical Properties
This compound is a C10 acyclic monoterpenoid diol. Its structure features a ten-carbon backbone with two hydroxyl groups and two double bonds, classifying it as a tertiary alcohol. The precise arrangement of these functional groups is critical to its chemical behavior and biological function.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | (3E)-2,6-dimethylocta-3,7-diene-2,6-diol |
| Synonyms | 2,6-Dimethyl-3,7-octadien-2,6-diol |
| CAS Number | 51276-34-7 |
| Molecular Formula | C₁₀H₁₈O₂ |
| Molecular Weight | 170.25 g/mol |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | Oil | [1] |
| Boiling Point | 284.00 to 285.00 °C @ 760.00 mm Hg (estimated) | [1] |
| Flash Point | 267.00 °F (130.50 °C) (estimated) | [1] |
| Water Solubility | 884.6 mg/L @ 25 °C (estimated) | [1] |
| logP (o/w) | 1.165 (estimated) | [1] |
Natural Occurrence
This compound has been identified as a volatile constituent in a variety of plants and natural products, suggesting a role in their aromatic profiles and potential biological activities.
-
Citrus Honey: This monoterpenoid diol is a significant component of the volatile fraction of citrus honey, contributing to its characteristic aroma. It is found alongside other linalool derivatives.
-
Ocimum basilicum (Basil): The essential oil of basil is a complex mixture of terpenes and other aromatic compounds. This compound has been identified as one of the constituents of this oil.
-
Gardenia jasminoides Ellis: This compound is a natural monoterpenoid found in the fruits of Gardenia jasminoides.
Biosynthesis and Chemical Synthesis
Biosynthesis
The biosynthesis of this compound in plants is believed to proceed through the mevalonate pathway, which is responsible for the formation of isoprene units, the building blocks of all terpenoids. The immediate precursor is likely the monoterpene linalool. The diol is likely formed through enzymatic hydroxylation of linalool at the C-6 and C-2 positions.
Caption: Putative biosynthetic pathway from geranyl pyrophosphate to this compound.
Chemical Synthesis
A definitive, optimized chemical synthesis for this compound is not extensively reported in the literature. However, a plausible synthetic route can be conceptualized starting from commercially available precursors like linalool or geraniol. One potential approach involves the stereoselective epoxidation of the double bonds followed by regioselective ring-opening to introduce the hydroxyl groups.
A related compound, 2,6-dimethyl-1,7-octadiene-3,6-diol, has been synthesized via the ozonolysis of geranyl acetate. This suggests that manipulation of the double bond positions in a suitable precursor could be a viable strategy.
Conceptual Synthetic Workflow:
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An In-depth Technical Guide to 2,6-Dimethyl-3,7-octadiene-2,6-diol in Essential Oils
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethyl-3,7-octadiene-2,6-diol is an acyclic monoterpenoid diol found as a natural constituent in a variety of essential oils and aromatic plants. This oxygenated monoterpene, a derivative of linalool, contributes to the complex aroma profiles of these natural extracts. Its presence is of significant interest to researchers in the fields of phytochemistry, flavor and fragrance chemistry, and drug discovery due to its potential biosynthetic pathways and latent biological activities. This guide provides a comprehensive technical overview of its occurrence, chemical properties, biosynthesis, analytical methodologies for its identification and quantification, and a prospective look into its potential applications.
Chemical Identity and Physicochemical Properties
Proper identification and understanding of the physicochemical properties of this compound are fundamental for its study. This compound is characterized by a C10 backbone with two hydroxyl groups and two double bonds.
| Identifier | Value |
| IUPAC Name | 2,6-dimethylocta-3,7-diene-2,6-diol |
| Synonyms | (E)-2,6-Dimethyl-3,7-octadiene-2,6-diol, Linalool diol |
| CAS Number | 13741-21-4 |
| Molecular Formula | C₁₀H₁₈O₂ |
| Molecular Weight | 170.25 g/mol |
| Appearance | Oily liquid[1] |
| Solubility | Soluble in alcohol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Limited solubility in water (est. 884.6 mg/L at 25°C)[1] |
| Boiling Point | 284.00 to 285.00 °C (estimated) |
| logP (o/w) | 1.165 (estimated) |
Occurrence in Essential Oils and Plant Kingdom
This compound has been identified in a range of aromatic plants and their essential oils. Its concentration can vary significantly based on the plant species, geographical origin, harvesting time, and extraction method.
| Plant Source | Common Name | Part Used | Reported Occurrence/Concentration | Reference |
| Ocimum basilicum | Basil | Aerial parts | Identified as a constituent. | [2] |
| Vitis vinifera (cv. 'Irsai Oliver') | Grape | Berries/Wine | One of the most abundant terpenes. | [3] |
| Gardenia jasminoides | Gardenia | Fruits | Identified as a natural product. | [1] |
| Jasminum sambac | Jasmine | Flowers | Identified in Chinese jasmine green tea. | |
| Citrus spp. | Citrus | Honey | Found in citrus honey (15.4%). | |
| Zanthoxylum alatum | Timur | Seeds | Identified as a linalool oxidation product. | |
| Cinnamomum camphora | Camphor Tree | - | Reported presence. | [4] |
| Glycosmis pentaphylla | Gin Berry | Seed oil | 0.40% |
Biosynthesis: The Oxidative Metabolism of Linalool
The biosynthetic pathway to this compound is intricately linked to the metabolism of the ubiquitous monoterpene alcohol, linalool. Evidence suggests that this diol is formed through the enzymatic oxidation of linalool, a process often catalyzed by cytochrome P450 monooxygenases (CYPs).[5]
The general pathway begins with the formation of the C10 precursor, geranyl pyrophosphate (GPP), from the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. Linalool synthase (LIS) then catalyzes the conversion of GPP to either (S)-linalool or (R)-linalool, depending on the specific enzyme.
Subsequent hydroxylation of linalool at the C6 position is the key step in the formation of this compound. This reaction is believed to be mediated by cytochrome P450 enzymes, particularly those from the CYP76 family, which are known to be involved in the oxidative metabolism of monoterpenols.[6][7]
Caption: Proposed biosynthetic pathway of this compound from primary metabolites.
Analytical Methodologies
The analysis of this compound in the complex matrix of essential oils requires robust and sensitive analytical techniques. Due to its polarity, specific considerations in extraction and chromatographic analysis are necessary.
Extraction of Polar Monoterpenoids
Standard hydrodistillation or steam distillation methods for essential oil extraction may not be optimal for retaining highly water-soluble compounds like diols. Solvent extraction or more advanced techniques are often more suitable.
Experimental Protocol: Ultrasound-Assisted Solvent Extraction
This protocol is designed for the extraction of polar and semi-polar terpenoids from plant material.
-
Sample Preparation: Air-dry the plant material at room temperature and grind to a fine powder.
-
Solvent System: Prepare a 1:1 (v/v) mixture of n-pentane and diethyl ether. This combination provides a good balance for extracting a range of polarities.
-
Extraction: a. Weigh 10 g of the powdered plant material into a 250 mL Erlenmeyer flask. b. Add 100 mL of the pentane:diethyl ether solvent mixture. c. Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature. d. After sonication, allow the mixture to stand for 1 hour.
-
Filtration and Concentration: a. Filter the extract through Whatman No. 1 filter paper. b. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.
-
Storage: Store the concentrated extract in a sealed vial at -20°C until GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the cornerstone for the identification and quantification of volatile and semi-volatile compounds in essential oils. For polar compounds like this compound, a polar capillary column is recommended for better separation and peak shape.
Experimental Protocol: Quantitative GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary Column: A polar column such as a DB-Wax or HP-INNOWax (polyethylene glycol phase) with dimensions of 60 m x 0.25 mm i.d. and 0.25 µm film thickness is recommended.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at a rate of 4°C/min.
-
Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Energy: 70 eV
-
Mass Scan Range: m/z 40-400
-
-
Compound Identification:
-
Compare the obtained mass spectra with those in commercial libraries (e.g., NIST, Wiley).
-
Compare the calculated Kovats Retention Index (RI) with literature values for the specific column phase.
-
-
Quantification:
-
Prepare a series of standard solutions of a certified reference standard of this compound in a suitable solvent (e.g., ethanol).
-
Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Quantify the amount of the diol in the sample by comparing its peak area to the calibration curve. An internal standard (e.g., 1-octanol) can be used to improve accuracy and precision.
-
Caption: A generalized workflow for the GC-MS analysis of this compound.
Biological Activities and Potential Applications
The biological activities of this compound have not been extensively studied. However, as an oxygenated monoterpenoid and a derivative of linalool, it is plausible that it may exhibit some of the biological properties associated with these classes of compounds. Linalool itself is known for its anti-inflammatory, anxiolytic, and sedative effects.
Monoterpenoid diols, in general, have garnered interest for their potential applications in the pharmaceutical and polymer industries. Their di-functional nature makes them valuable as building blocks for the synthesis of polyesters and polyurethanes.
Further research is warranted to explore the specific pharmacological and biological activities of this compound, including its potential antimicrobial, anti-inflammatory, and insect-repellent properties. Its presence in traditionally used medicinal plants like Ocimum basilicum suggests that it may contribute to their therapeutic effects.
Conclusion
This compound is a naturally occurring monoterpenoid diol with a growing body of literature detailing its presence in a variety of essential oils. Its biosynthesis via the oxidative metabolism of linalool presents an interesting area of study in plant biochemistry. The analytical methodologies outlined in this guide provide a framework for the accurate identification and quantification of this polar compound in complex natural extracts. While its specific biological activities remain largely unexplored, its chemical structure suggests potential for a range of applications, making it a promising candidate for future research in drug development and materials science.
References
- Al-Rubaye, A. F., Kadhim, M. J., & Hameed, I. H. (2017). Evaluation of anti-bacterial activity and bioactive chemical analysis of Ocimum basilicum using Fourier transform infrared (FT-IR) and gas chromatography-mass spectrometry (GC-MS) techniques. International Journal of Pharmaceutical and Clinical Research, 9(5), 403-415.
- Bicchi, C., Cordero, C., Liberto, E., Rubiolo, P., & Sgorbini, B. (2008). A validated GC-MS method for the analysis of the volatile fraction of milk and its application to the study of the effects of pasteurization and storage. Journal of Agricultural and Food Chemistry, 56(22), 10565-10571.
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BioCrick. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Boachon, B., Burdloff, Y., Ruan, J., Rojo, R., Junker, R. R., & Tholl, D. (2015). CYP76C1 (Cytochrome P450)-Mediated Linalool Metabolism and the Formation of Volatile and Soluble Linalool Oxides in Arabidopsis Flowers: A Strategy for Defense against Floral Antagonists. The Plant Cell, 27(10), 2972–2990. [Link]
-
Dong, W., Chen, X., Liu, Y., Wang, Y., & Liu, Y. (2023). Formation of 8-hydroxylinalool in tea plant Camellia sinensis var. Assamica 'Hainan dayezhong'. Frontiers in Plant Science, 14, 1189033. [Link]
- Farkaš, Z., & Farkašová, D. (2017). Terpene content of wine from the aromatic grape variety 'Irsai Oliver' (Vitis vinifera L.) depends on maceration time. Journal of Microbiology, Biotechnology and Food Sciences, 7(3), 263-267.
- Ginglinger, J. F., Boachon, B., Höfer, R., Paetz, C., Köllner, T. G., Miesch, L., ... & Werck-Reichhart, D. (2013). Gene coexpression analysis reveals complex metabolism of the monoterpene alcohol linalool in Arabidopsis flowers. The Plant Cell, 25(11), 4640-4657.
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Methodological & Application
Synthesis of 2,6-Dimethyl-3,7-octadiene-2,6-diol: An Application and Protocol Guide
This comprehensive guide provides detailed application notes and protocols for the synthesis of 2,6-dimethyl-3,7-octadiene-2,6-diol, a naturally occurring monoterpenoid diol. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, natural product chemistry, and drug development. It offers an in-depth exploration of a robust synthetic methodology, emphasizing the underlying chemical principles, practical execution, and critical considerations for successful synthesis and purification.
Introduction and Significance
This compound is a valuable chiral building block and a known constituent of various natural sources, including the fruits of Gardenia jasminoides and certain types of citrus honey.[1][2] Its structure, featuring two tertiary alcohol functionalities and two double bonds, makes it an attractive target for further chemical transformations and a potential precursor in the synthesis of more complex natural products and pharmacologically active molecules. The diol is also a known oxidation product of linalool, a widely available and inexpensive monoterpene alcohol, making its synthesis accessible and scalable.[3] This guide will focus on a modern and efficient synthetic approach utilizing microwave-assisted oxidation of linalool.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O₂ | [4] |
| Molecular Weight | 170.25 g/mol | [4] |
| CAS Number | 13741-21-4 | [2] |
| Appearance | Oily liquid (predicted) | [2] |
| Boiling Point | 284.0-285.0 °C (estimated) | [5] |
| logP (o/w) | 1.165 (estimated) | [5] |
| Solubility | Soluble in alcohols, acetone, ether; sparingly soluble in water. | [6] |
Synthetic Approach: Microwave-Assisted Oxidation of Linalool
The selected synthetic strategy involves the direct oxidation of linalool. Linalool possesses two double bonds and a tertiary alcohol, presenting multiple sites for oxidation. The reaction can be influenced by the choice of oxidant and reaction conditions to favor the formation of the desired diol. Microwave-assisted synthesis is chosen for its advantages in accelerating reaction rates, improving yields, and offering better control over reaction parameters compared to conventional heating methods.[7]
The proposed reaction proceeds via the oxidation of the double bonds in linalool. While the detailed mechanism can be complex and involve radical intermediates, the overall transformation involves the addition of hydroxyl groups across the double bonds.[8]
Reaction Scheme
Caption: Microwave-assisted air-oxidation of linalool.
Experimental Protocol: Microwave-Assisted Synthesis
This protocol is a representative procedure based on literature precedents for the microwave-assisted air-oxidation of linalool.[3][7] Researchers should optimize the conditions for their specific equipment and desired scale.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| (±)-Linalool | ≥97% |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% |
| Silica Gel | For column chromatography, 60 Å, 230-400 mesh |
| Hexane | ACS grade |
| Ethyl Acetate | ACS grade |
| Anhydrous Sodium Sulfate | Reagent grade |
| Microwave Synthesizer | Capable of controlled temperature and power |
| Rotary Evaporator | Standard laboratory grade |
| Glassware | Round-bottom flasks, separatory funnel, chromatography column |
Step-by-Step Procedure
-
Reaction Setup:
-
In a suitable microwave reaction vessel, dissolve (±)-linalool (e.g., 5.0 g, 32.4 mmol) in a minimal amount of anhydrous dichloromethane (e.g., 10 mL). The solvent helps to ensure even heating and can influence the reaction pathway.
-
-
Microwave Irradiation:
-
Place the sealed reaction vessel in the microwave synthesizer.
-
Irradiate the mixture at a constant power (e.g., 150-650 W) and maintain the temperature in the range of 40-80 °C.[3][7] Higher temperatures and power can increase the conversion rate but may also lead to the formation of byproducts.
-
The reaction time will vary depending on the scale and microwave parameters. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., every 15-30 minutes).
-
-
Workup:
-
Once the reaction has reached the desired conversion, cool the vessel to room temperature.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification by Column Chromatography:
-
Prepare a silica gel column using a slurry of silica gel in hexane.[5]
-
Dissolve the crude product in a minimal amount of the eluent (e.g., hexane/ethyl acetate mixture).
-
Load the sample onto the column and elute with a gradient of hexane and ethyl acetate (e.g., starting with 95:5 hexane:ethyl acetate and gradually increasing the polarity). The optimal eluent system should be determined by TLC analysis.
-
Collect fractions and analyze them by TLC to identify those containing the desired diol.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as an oil.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (or a peak corresponding to [M-H₂O]⁺) consistent with the molecular weight of 170.25 g/mol .[4]
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol groups, as well as C=C stretching absorptions around 1640-1680 cm⁻¹.
Process Optimization and Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Conversion of Linalool | Insufficient reaction time, temperature, or microwave power. | Increase the reaction time, temperature, or microwave power incrementally while monitoring for byproduct formation. |
| Formation of Multiple Byproducts | Over-oxidation or side reactions due to excessive temperature or reaction time. | Reduce the reaction temperature and/or time. Consider using a lower microwave power setting. |
| Difficult Purification | Co-elution of the product with closely related byproducts. | Optimize the eluent system for column chromatography. Consider using a different stationary phase or a high-performance liquid chromatography (HPLC) for purification. |
Alternative Synthetic Route: Ozonolysis of Geraniol Derivatives
Caption: Generalized workflow for diol synthesis via ozonolysis.
Safety Precautions
-
Linalool: Linalool is a combustible liquid and can cause skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
Microwave Synthesizer: Follow the manufacturer's instructions for the safe operation of the microwave synthesizer. Ensure that the reaction vessels are properly sealed and do not exceed the recommended pressure and temperature limits.
-
Oxidation Reactions: Oxidation reactions can be exothermic. Monitor the reaction temperature closely and have a cooling bath readily available.
Conclusion
The microwave-assisted oxidation of linalool provides an efficient and direct route to this compound. This guide offers a detailed protocol and the necessary scientific context to enable researchers to successfully synthesize and characterize this valuable monoterpenoid diol. The provided information on optimization, troubleshooting, and an alternative synthetic pathway further enhances the practical utility of this document for professionals in the chemical sciences.
References
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The Good Scents Company. (n.d.). (E)-2,6-dimethyl-3,7-octadiene-2,6-diol. Retrieved from [Link]
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BioCrick. (n.d.). This compound. Retrieved from [Link]
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Ramishvili, T. M., et al. (2020). Linalool Oxidation Reaction with Air under Ultrasound and Microwave Irradiations. ResearchGate. Retrieved from [Link]
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Human Metabolome Database. (2022). This compound (HMDB0036990). Retrieved from [Link]
- Gedye, R., et al. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters, 27(3), 279-282.
- Skold, M., et al. (2006). Theoretical investigation of linalool oxidation. The Journal of Physical Chemistry A, 110(38), 11264-11274.
- Leonardo, T., da Silva, E. C., & Arbilla, G. (2008). Ozonolysis of geraniol-trans, 6-methyl-5-hepten-2-one, and 6-hydroxy-4-methyl-4-hexenal: kinetics and mechanisms. The Journal of Physical Chemistry A, 112(29), 6636-6645.
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PubChem. (n.d.). This compound. Retrieved from [Link]
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The Pherobase. (n.d.). The Kovats Retention Index: (E)-2,6-Dimethyl-3,7-octadiene-2,6-diol (C10H18O2). Retrieved from [Link]
-
NIST. (n.d.). 3,7-Octadiene-2,6-diol, 2,6-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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Application Notes and Protocols for the Stereoselective Synthesis of 2,6-Dimethyl-3,7-octadiene-2,6-diol
Introduction
2,6-Dimethyl-3,7-octadiene-2,6-diol is a naturally occurring acyclic monoterpenoid diol found in various plants, including certain grape varieties.[1][2] Its stereochemistry plays a crucial role in its biological activity and sensory properties, making the development of stereoselective synthetic routes a significant objective for researchers in natural product chemistry, flavor and fragrance science, and drug discovery. This document provides detailed application notes and protocols for the stereoselective synthesis of this target molecule, offering insights into the underlying chemical principles and practical guidance for laboratory execution.
Strategic Overview
The primary strategy for the stereoselective synthesis of this compound hinges on the controlled introduction of chirality at the C2 and C6 positions. A highly effective and well-documented approach involves a two-step sequence starting from a readily available achiral precursor, geraniol.
-
Sharpless Asymmetric Epoxidation: This renowned method is employed to introduce the first stereocenter via the enantioselective epoxidation of the allylic alcohol functionality in a geraniol derivative. The choice of the chiral tartrate ligand dictates the absolute configuration of the resulting epoxy alcohol.
-
Stereospecific Rearrangement: The chiral epoxy alcohol then undergoes a novel rearrangement reaction to furnish the target diol. This key step, utilizing a reagent system of triphenylphosphine, pyridine, and iodine, proceeds with a high degree of stereocontrol, establishing the second stereocenter.
This guide will also briefly cover a method for the synthesis of the racemic diol, which is essential as a reference standard for chromatographic and spectroscopic analysis.
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Part 1: Sharpless Asymmetric Epoxidation of a Geraniol Derivative
The Sharpless asymmetric epoxidation is a cornerstone of modern organic synthesis, allowing for the highly enantioselective conversion of allylic alcohols to their corresponding epoxy alcohols.[3] The stereochemical outcome is predictable based on the chirality of the diethyl tartrate (DET) ligand used.
Causality of Experimental Choices:
-
Titanium(IV) isopropoxide (Ti(OiPr)4): Serves as the Lewis acidic catalyst that coordinates with both the allylic alcohol and the chiral tartrate ligand to form the active catalytic species.
-
Diethyl Tartrate (DET): The chiral auxiliary that directs the oxidant to one face of the double bond, thereby controlling the stereochemistry of the newly formed epoxide. (+)-DET typically delivers the oxygen atom from the bottom face of the allylic alcohol when drawn in a standard orientation, while (-)-DET delivers it from the top.
-
tert-Butyl Hydroperoxide (TBHP): The terminal oxidant in the catalytic cycle.
-
Molecular Sieves: Often added to the reaction mixture to scavenge water, which can deactivate the catalyst and lead to lower enantioselectivities.
Protocol 1: Synthesis of (2S,3S)-2,3-Epoxygeranyl Acetate
This protocol is adapted from established procedures for the Sharpless epoxidation of geraniol.[4] Acetylation of geraniol prior to epoxidation can be beneficial for solubility and subsequent reactions.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Geranyl Acetate | 196.29 | 10.0 g | 50.9 mmol |
| Titanium(IV) isopropoxide | 284.22 | 1.45 g (1.5 mL) | 5.1 mmol |
| (+)-Diethyl L-tartrate | 206.19 | 1.26 g (1.1 mL) | 6.1 mmol |
| tert-Butyl hydroperoxide (5.5 M in decane) | 90.12 | 28 mL | 154 mmol |
| Dichloromethane (DCM), anhydrous | - | 200 mL | - |
| Powdered 4Å molecular sieves | - | 5 g | - |
Procedure:
-
To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add powdered 4Å molecular sieves (5 g) and anhydrous dichloromethane (200 mL).
-
Cool the suspension to -20 °C using a cryocooler or a dry ice/acetone bath.
-
To the cooled and stirred suspension, add (+)-diethyl L-tartrate (1.1 mL, 6.1 mmol) followed by titanium(IV) isopropoxide (1.5 mL, 5.1 mmol). Stir the resulting mixture for 30 minutes at -20 °C.
-
Add geranyl acetate (10.0 g, 50.9 mmol) to the reaction mixture.
-
Slowly add tert-butyl hydroperoxide (5.5 M solution in decane, 28 mL, 154 mmol) dropwise over 20-30 minutes, ensuring the internal temperature does not rise above -15 °C.
-
Stir the reaction mixture at -20 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a freshly prepared saturated aqueous solution of ferrous sulfate (FeSO4·7H2O) (50 mL) and allowing the mixture to warm to room temperature while stirring vigorously for 1 hour.
-
Filter the mixture through a pad of Celite® to remove the titanium salts. Wash the filter cake with dichloromethane (3 x 50 mL).
-
Transfer the combined filtrate to a separatory funnel and wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (2S,3S)-2,3-epoxygeranyl acetate.
Expected Yield and Stereoselectivity:
-
Yield: 70-85%
-
Enantiomeric Excess (ee): >90%
Part 2: Stereospecific Rearrangement to this compound
This pivotal step involves the rearrangement of the chiral epoxy alcohol to the target diol. The proposed mechanism involves the formation of an iodohydrin intermediate followed by an intramolecular nucleophilic attack. The stereochemistry at C6 is established in this step.
Causality of Experimental Choices:
-
Triphenylphosphine (Ph3P) and Iodine (I2): These reagents are believed to form a phosphonium iodide species in situ, which acts as the key reagent for the initial opening of the epoxide.
-
Pyridine: Acts as a base to neutralize any acidic byproducts and can also play a role in activating the reagents.
-
Water: Participates in the final step of the rearrangement to form the diol.
Protocol 2: Synthesis of (2S,6S)-2,6-Dimethyl-3,7-octadiene-2,6-diol
This protocol is based on the rearrangement reaction described in the literature for the synthesis of the target molecule.[5]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| (2S,3S)-2,3-Epoxygeranyl acetate | 212.29 | 5.0 g | 23.5 mmol |
| Triphenylphosphine | 262.29 | 9.2 g | 35.2 mmol |
| Iodine | 253.81 | 8.9 g | 35.2 mmol |
| Pyridine | 79.10 | 5.7 mL | 70.5 mmol |
| Acetonitrile, anhydrous | - | 100 mL | - |
| Water | 18.02 | 1.7 mL | 94.3 mmol |
Procedure:
-
In a 250 mL round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (9.2 g, 35.2 mmol) in anhydrous acetonitrile (50 mL).
-
To this solution, add iodine (8.9 g, 35.2 mmol) portion-wise with stirring. The mixture will become warm and form a dark solution.
-
Add pyridine (5.7 mL, 70.5 mmol) to the mixture.
-
In a separate flask, dissolve (2S,3S)-2,3-epoxygeranyl acetate (5.0 g, 23.5 mmol) in anhydrous acetonitrile (50 mL).
-
Add the solution of the epoxy acetate to the reagent mixture at room temperature.
-
Stir the reaction mixture for 12-16 hours. Monitor the reaction by TLC.
-
After the reaction is complete, add water (1.7 mL, 94.3 mmol) and continue stirring for another 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3) until the dark color disappears.
-
Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash with 1 M hydrochloric acid (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (2S,6S)-2,6-dimethyl-3,7-octadiene-2,6-diol.
Expected Yield and Diastereoselectivity:
-
Yield: 50-65%
-
Diastereomeric Ratio (dr): The literature suggests this rearrangement proceeds with high stereospecificity. The diastereomeric ratio should be determined by chiral GC or NMR analysis of a derivatized sample.
Synthesis of Racemic this compound
The synthesis of the racemic diol is crucial for use as an analytical standard. A straightforward method involves the non-stereoselective epoxidation of geraniol followed by the same rearrangement protocol.
Protocol 3: Synthesis of Racemic 2,3-Epoxygeraniol
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Geraniol | 154.25 | 10.0 g | 64.8 mmol |
| meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) | 172.57 | 17.2 g | ~77 mmol |
| Dichloromethane (DCM) | - | 200 mL | - |
Procedure:
-
Dissolve geraniol (10.0 g, 64.8 mmol) in dichloromethane (200 mL) in a 500 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (17.2 g, ~77 mmol) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na2SO3).
-
Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude racemic 2,3-epoxygeraniol can be used in the next step without further purification or can be purified by column chromatography.
The resulting racemic epoxy alcohol can then be subjected to the rearrangement conditions described in Protocol 2 to yield racemic this compound.
Data Summary
| Synthesis Step | Starting Material | Key Reagents | Product | Expected Yield (%) | Expected Stereoselectivity |
| Protocol 1 | Geranyl Acetate | Ti(OiPr)4, (+)-DET, TBHP | (2S,3S)-2,3-Epoxygeranyl acetate | 70-85 | >90% ee |
| Protocol 2 | (2S,3S)-2,3-Epoxygeranyl acetate | Ph3P, I2, Pyridine, H2O | (2S,6S)-2,6-Dimethyl-3,7-octadiene-2,6-diol | 50-65 | High dr |
| Protocol 3 | Geraniol | m-CPBA | Racemic 2,3-Epoxygeraniol | >90 | Racemic |
Mechanistic Insights
The stereochemical outcome of the rearrangement step is of particular interest. The reaction likely proceeds through a series of stereospecific steps, ensuring the transfer of chirality from the starting epoxy alcohol to the final diol product.
Sources
- 1. Enantioselective analysis of free and glycosidically bound monoterpene polyols in Vitis vinifera L. cvs. Morio Muscat and Muscat Ottonel: evidence for an oxidative monoterpene metabolism in grapes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.ut.ac.ir [journals.ut.ac.ir]
- 3. Metabolic Efficacy of Phosphate Prodrugs and the Remdesivir Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 5. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to the Synthesis of Tertiary Diols via the Grignard Reaction
Introduction: The Strategic Importance of Tertiary Diols
Tertiary diols are pivotal structural motifs found in a wide array of natural products, pharmaceuticals, and advanced materials. Their unique stereochemical and functional properties make them valuable chiral auxiliaries and synthetic intermediates. The construction of the quaternary carbon center bearing a hydroxyl group is a significant challenge in organic synthesis. The Grignard reaction, a cornerstone of carbon-carbon bond formation for over a century, presents a robust and highly effective strategy for the synthesis of tertiary diols, particularly through the reaction of organomagnesium halides with esters and lactones.[1]
This guide provides an in-depth exploration of the mechanistic principles, practical execution, and critical considerations for synthesizing tertiary diols using Grignard reagents. It is designed to equip researchers with the theoretical understanding and actionable protocols necessary to successfully implement this powerful transformation in a laboratory setting.
Mechanistic Principles: The Double Addition Pathway
The synthesis of tertiary diols from esters or lactones relies on the potent nucleophilicity of the Grignard reagent. Unlike aldehydes and ketones which typically undergo a single addition, ester-based substrates undergo a sequential addition-elimination-addition process.[2]
The reaction with a lactone (a cyclic ester) is an elegant approach to forming an acyclic diol. The mechanism proceeds through the following key steps:
-
First Nucleophilic Addition: The Grignard reagent (R-MgX) attacks the electrophilic carbonyl carbon of the lactone, breaking the π-bond and forming a tetrahedral intermediate.
-
Ring-Opening Elimination: This intermediate is unstable and collapses. The ring is opened by the elimination of the magnesium alkoxide, which reforms the carbonyl group, yielding a ketone intermediate that also contains a magnesium alkoxide at the other end of the chain.
-
Second Nucleophilic Addition: The ketone formed in the previous step is more reactive than the initial lactone.[3] It rapidly reacts with a second equivalent of the Grignard reagent, resulting in another nucleophilic addition to form a tertiary dimagnesium alkoxide.
-
Protonation (Workup): An acidic aqueous workup quenches the reaction and protonates the two alkoxide sites to yield the final tertiary diol product.[4]
Due to this mechanism, a minimum of two equivalents of the Grignard reagent are required to drive the reaction to completion.[5] In practice, a slight excess (2.1–2.5 equivalents) is often employed.
Caption: Reaction mechanism for tertiary diol synthesis from a lactone.
Experimental Design and Key Considerations
The success of a Grignard reaction is critically dependent on meticulous experimental technique. The reagent's high reactivity makes it sensitive to environmental factors.
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and will react with any available acidic protons, including those from water, alcohols, or even terminal alkynes.[6] This acid-base reaction is rapid and quenches the nucleophile. Therefore, all glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120°C for several hours and cooled under an inert atmosphere), and all solvents must be anhydrous grade. The reaction should be conducted under an inert atmosphere (e.g., dry nitrogen or argon).
-
Reagent Preparation and Handling: While many Grignard reagents are commercially available as solutions, they can also be prepared in situ by reacting an alkyl or aryl halide with magnesium metal turnings in an anhydrous ether solvent.[4] This process can have an induction period, which can sometimes be initiated with a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
Temperature Control: The formation of the Grignard reagent and its subsequent reaction with the carbonyl substrate are both highly exothermic.[4] The reaction vessel should be cooled in an ice bath or dry ice/acetone bath, and the reagents should be added slowly and dropwise via an addition funnel to maintain control over the internal temperature. This prevents the solvent from boiling and minimizes side reactions.
-
Solvent Choice: Anhydrous diethyl ether is the classic solvent. Tetrahydrofuran (THF) is also widely used due to its higher boiling point and superior ability to solvate the magnesium halide byproducts (Schlenk equilibrium), which can sometimes improve reactivity and yields.
Detailed Protocol: Synthesis of 1,1-dicyclohexyl-1,5-pentanediol from δ-Valerolactone
This protocol provides a representative example of the synthesis of a tertiary diol.
Materials & Equipment:
-
Three-neck round-bottom flask (250 mL), flame-dried
-
Reflux condenser and drying tube (CaCl2 or Drierite)
-
Pressure-equalizing dropping funnel (125 mL), flame-dried
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Ice-water bath
-
Magnesium turnings
-
Cyclohexyl bromide
-
δ-Valerolactone
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Separatory funnel, beakers, Erlenmeyer flasks
-
Drying agent (anhydrous MgSO4 or Na2SO4)
-
Rotary evaporator
Experimental Workflow:
Caption: General experimental workflow for Grignard synthesis of diols.
Step-by-Step Procedure:
-
Apparatus Setup: Assemble the flame-dried three-neck flask with a magnetic stir bar, condenser (with drying tube), and dropping funnel. Purge the entire system with dry nitrogen or argon for 10-15 minutes.
-
Grignard Reagent Formation: Place magnesium turnings (e.g., 2.5 g, 103 mmol, 2.3 eq) in the flask. In the dropping funnel, prepare a solution of cyclohexyl bromide (e.g., 14.8 g, 90.6 mmol, 2.05 eq) in 50 mL of anhydrous diethyl ether.
-
Add ~10 mL of the cyclohexyl bromide solution to the magnesium turnings. If the reaction does not start (indicated by cloudiness and gentle refluxing), gently warm the flask or add a small iodine crystal. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir for an additional 30-60 minutes until most of the magnesium is consumed.
-
Reaction with Lactone: Cool the freshly prepared Grignard reagent in an ice-water bath. Prepare a solution of δ-valerolactone (e.g., 4.4 g, 44 mmol, 1.0 eq) in 25 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add the lactone solution dropwise to the stirred, cold Grignard reagent over 30 minutes. A thick, white precipitate will form.[4]
-
After addition, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction is complete.
-
Aqueous Workup: Prepare a beaker with 150 mL of saturated aqueous NH4Cl solution and crushed ice. While stirring vigorously, slowly and carefully pour the reaction mixture into the beaker. This step is exothermic and may cause bubbling.[4]
-
Extraction: Transfer the entire mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine all organic layers.
-
Drying and Filtration: Wash the combined organic layers with brine (saturated NaCl solution), then dry over anhydrous magnesium sulfate (MgSO4). Filter the solution to remove the drying agent.
-
Purification: Remove the solvent using a rotary evaporator to yield the crude product. The resulting solid or oil can be purified by recrystallization (e.g., from hexanes/ethyl acetate) or silica gel column chromatography to afford the pure 1,1-dicyclohexyl-1,5-pentanediol.
Data Presentation: Substrate Scope
The Grignard reaction is versatile, accommodating a range of lactones and organohalides. The table below summarizes representative transformations.
| Starting Material | Grignard Reagent | Equivalents of Grignard | Product | Typical Yield (%) |
| γ-Butyrolactone | Phenylmagnesium bromide | 2.2 | 1,1-Diphenyl-1,4-butanediol | 85-95% |
| δ-Valerolactone | Methylmagnesium iodide | 2.2 | 6-Methyl-2,6-heptanediol | 80-90% |
| ε-Caprolactone | Ethylmagnesium bromide | 2.5 | 1,1-Diethyl-1,6-hexanediol | 75-85% |
| Ethyl 4-hydroxybutanoate (protected OH) | Vinylmagnesium bromide | 2.2 | 1,1-Divinyl-1,4-butanediol | 70-80% |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | 1. Inactive magnesium surface (oxide layer). 2. Wet solvent or glassware. 3. Impure alkyl/aryl halide. | 1. Activate Mg with iodine, 1,2-dibromoethane, or by crushing the turnings under inert gas. 2. Re-dry all glassware and use freshly opened or distilled anhydrous solvent. 3. Purify the halide by distillation. |
| Low Yield of Diol Product | 1. Insufficient Grignard reagent (less than 2 eq.). 2. Premature quenching by moisture. 3. Incomplete reaction. | 1. Ensure at least 2.1 equivalents of Grignard reagent are used. Titrate the reagent if prepared in advance. 2. Maintain rigorous anhydrous and inert atmosphere conditions throughout. 3. Increase reaction time or gently warm after initial addition. |
| Formation of Side Products | 1. Steric hindrance leading to reduction or enolization.[7] 2. High reaction temperature. | 1. Use a less sterically hindered Grignard reagent if possible. Note that this is an inherent limitation. 2. Maintain low temperature during the addition phase. |
| Difficult Workup | Gelatinous magnesium salts form an emulsion. | Use dilute HCl instead of NH4Cl for the quench to better dissolve the magnesium salts. Be cautious if the product is acid-sensitive. |
Conclusion
The Grignard reaction is an indispensable tool for the synthesis of tertiary diols from readily available esters and lactones. Its power lies in its reliability and the ability to construct complex carbon skeletons in a single, high-yielding step. While the reaction demands careful control of experimental conditions, particularly the exclusion of moisture, the protocols described herein provide a solid foundation for its successful application. By understanding the underlying mechanism and potential pitfalls, researchers can effectively leverage this classic reaction to advance projects in medicinal chemistry, natural product synthesis, and materials science.
References
-
The Grignard Reaction Mechanism . Chemistry Steps. [Link]
-
Using the Grignard Reaction to Make Tertiary alcohols . NurdRage, YouTube. [Link]
-
Synthesis Problems Involving Grignard Reagents . Master Organic Chemistry. [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones . Master Organic Chemistry. [Link]
-
Reactions of Grignard Reagents . Master Organic Chemistry. [Link]
-
Grignard Reaction . Organic Chemistry Portal. [Link]
-
Preparation of Optically Enriched Tertiary Alcohols from Grignard Reagents . ResearchGate. [Link]
-
Synthesis of alcohols using Grignard reagents I . Khan Academy. [Link]
-
Esters with Grignard Reagent . Chemistry Steps. [Link]
-
Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review . ScienceDirect. [Link]
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- 1. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 2. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 3. One moment, please... [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Grignard Reaction [organic-chemistry.org]
Quantitative Analysis of 2,6-Dimethyl-3,7-octadiene-2,6-diol: A Comprehensive Guide to Chromatographic Methods
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dimethyl-3,7-octadiene-2,6-diol is a naturally occurring monoterpene diol found in a variety of plants, including Gardenia species, tea leaves (Camellia sinensis), and grapes (Vitis vinifera).[1] Its presence contributes to the flavor and aroma profiles of these natural products.[1] Accurate quantification of this analyte is critical for quality control in the food and beverage industry, characterization of essential oils, and for researchers investigating the biosynthesis and biological activity of terpenoids. This guide provides a detailed framework for the development and validation of robust analytical methods for this compound, focusing on gas and liquid chromatography. We present detailed protocols, explain the rationale behind methodological choices, and outline a systematic approach to method validation to ensure data integrity and reproducibility.
Introduction and Analyte Characterization
This compound is a C10 acyclic terpenoid belonging to the class of tertiary alcohols.[2][3] Its structure, featuring two hydroxyl groups and two double bonds, imparts moderate polarity and makes it amenable to analysis by multiple chromatographic techniques. Understanding its physicochemical properties is the cornerstone of effective analytical method development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₈O₂ | [1] |
| Average Molecular Weight | 170.25 g/mol | [1][4] |
| CAS Number | 13741-21-4; 51276-34-7 | [5][6] |
| logP (Octanol-Water Partition) | 1.62 | [2][3] |
| Polar Surface Area | 40.46 Ų | [2][3] |
| Water Solubility | 2.32 g/L |[2][3] |
The logP value indicates moderate lipophilicity, while the polar surface area, arising from the two hydroxyl groups, suggests significant hydrogen bonding capability. This dual character dictates the choice of extraction solvents and chromatographic conditions.
Strategic Approach to Method Selection
The quantification of this compound can be approached using either Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The optimal choice depends on the sample matrix, required sensitivity, available instrumentation, and the need to analyze other compounds simultaneously.
Gas Chromatography (GC):
-
Principle: GC is a premier technique for analyzing volatile and semi-volatile compounds.[7] As a monoterpenoid, this compound has sufficient volatility for GC analysis, particularly with appropriate temperature programming.
-
Strengths: High resolution and sensitivity, especially when coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification. The NIST Chemistry WebBook confirms the availability of mass spectral data for this compound, facilitating identification.[6]
-
Considerations: The presence of two tertiary alcohol groups can lead to potential peak tailing on certain columns or thermal degradation at high injector temperatures. A mid-polar or polar capillary column is often required to achieve symmetrical peak shapes.
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC is ideal for compounds that are less volatile, thermally labile, or require no derivatization.
-
Strengths: Analysis is performed at or near ambient temperature, eliminating the risk of thermal degradation. It is well-suited for complex matrices, such as plant extracts, where non-volatile components could contaminate a GC system.
-
Considerations: The analyte lacks a strong chromophore, necessitating UV detection at low wavelengths (e.g., 200-220 nm), which can suffer from interference from many common solvents and matrix components.[1] Sensitivity may be lower compared to GC-FID. Reversed-phase chromatography using a C18 column is the most common approach.[3]
Sample Preparation: Extracting the Target Analyte
Effective sample preparation is crucial to remove interfering matrix components and concentrate the analyte to a level suitable for detection. The choice of solvent is guided by the analyte's polarity and the nature of the sample matrix.[8]
Caption: General workflow for sample extraction and preparation.
This protocol is adapted from established methods for terpene extraction from solid matrices.[7][8]
-
Homogenization: Weigh approximately 1 gram of the ground plant material (e.g., leaves, flowers) into a 50 mL centrifuge tube. For quantitative accuracy, record the exact weight.
-
Internal Standard Spiking: Add a known concentration of an appropriate internal standard (IS), such as n-tridecane or tetradecane, which does not co-elute with the analyte or other matrix components.
-
Extraction: Add 10 mL of ethyl acetate. The choice of ethyl acetate is justified by its intermediate polarity, which is effective for extracting moderately polar diols while minimizing the co-extraction of highly polar interferents like chlorophyll.
-
Enhance Extraction: Cap the tube securely and sonicate for 15-20 minutes in a water bath to facilitate cell disruption and solvent penetration.
-
Separation: Centrifuge the sample at 3,000 x g for 10 minutes to pellet the solid material.
-
Collection: Carefully transfer the supernatant to a clean vial. If necessary, filter through a 0.45 µm PTFE syringe filter to remove fine particulates.
-
Concentration & Reconstitution: Evaporate the solvent to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (for HPLC) or ethyl acetate (for GC).
This protocol is suitable for samples like fruit juices, teas, or aqueous culture media.
-
Sample Preparation: Place 10 mL of the liquid sample into a 50 mL separatory funnel.
-
Internal Standard Spiking: Add the internal standard as described in the SLE protocol.
-
Extraction: Add 15 mL of a water-immiscible solvent like dichloromethane or ethyl acetate.
-
Mixing: Stopper the funnel, invert, and vent to release pressure. Shake gently for 2 minutes to facilitate the partitioning of the analyte into the organic phase.
-
Phase Separation: Allow the layers to separate fully. Drain the lower organic layer (if using dichloromethane) or collect the upper organic layer (if using ethyl acetate).
-
Repeat: Perform a second extraction with an additional 10 mL of solvent to improve recovery. Combine the organic extracts.
-
Drying & Concentration: Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate. Concentrate and reconstitute the sample as described in steps 7 of the SLE protocol.
Gas Chromatography (GC-FID/MS) Method Protocol
GC is a powerful tool for terpene analysis. The following protocol provides a robust starting point for method development.
Caption: Schematic of the gas chromatography analysis process.
-
Instrument Setup:
-
GC System: Agilent 8890 or equivalent.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column:
-
Option A (Screening): Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) - A non-polar column for general terpene profiling.
-
Option B (Optimized for Diols): Agilent DB-Wax (30 m x 0.25 mm, 0.25 µm) - A polar column that provides better peak shape for hydroxylated compounds. Kovats retention index data is available for this compound on DB-Wax columns, aiding in peak identification.[4]
-
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
-
Method Parameters:
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (50:1 ratio). A splitless injection can be used for trace-level analysis but may require optimization to prevent peak broadening.
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 5°C/min to 240°C.
-
Final Hold: Hold at 240°C for 5 minutes.
-
Rationale: The initial hold allows for focusing of volatile components at the head of the column. The slow ramp ensures separation of isomeric or closely related terpenes. The final hold ensures that all heavier components are eluted.
-
-
-
Detector Settings:
-
FID: Temperature: 280°C. H₂ flow: 30 mL/min. Air flow: 300 mL/min. Makeup gas (N₂): 25 mL/min.
-
MS: Transfer line: 280°C. Ion source: 230°C. Scan range: 40-400 m/z.
-
-
Calibration and Analysis:
-
Prepare a series of calibration standards of this compound (e.g., 1, 5, 10, 50, 100 µg/mL) in ethyl acetate, each containing the fixed concentration of the internal standard.
-
Inject the standards to create a calibration curve based on the ratio of the analyte peak area to the IS peak area.
-
Inject the prepared samples and quantify using the generated calibration curve.
-
High-Performance Liquid Chromatography (HPLC-UV/PDA) Method Protocol
HPLC offers a complementary approach, particularly for samples that are not suitable for GC.
Caption: Schematic of the high-performance liquid chromatography process.
-
Instrument Setup:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: UV or Photodiode Array (PDA) Detector.
-
Column: ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm). A C18 column is the standard for separating compounds of moderate polarity like this diol.[3]
-
Column Temperature: 30°C.
-
-
Method Parameters:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % B 0.0 30 15.0 95 18.0 95 18.1 30 | 22.0 | 30 |
-
Rationale: A gradient is essential to elute the moderately polar analyte with a good peak shape and then wash out any non-polar matrix components with a high percentage of organic solvent.
-
-
-
Detector Settings:
-
Wavelength: 210 nm. This wavelength is chosen to detect the C=C double bonds, as the hydroxyl groups do not absorb UV light.[1]
-
Bandwidth: 4 nm.
-
-
Calibration and Analysis:
-
Prepare calibration standards in the initial mobile phase composition (70:30 Water:Acetonitrile).
-
Construct a calibration curve using external standard methodology (analyte peak area vs. concentration).
-
Inject prepared samples and quantify.
-
Method Validation and System Suitability
A validated method ensures that the results are reliable and fit for purpose. Validation should be performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH).[9]
Table 2: Typical Method Validation Parameters and Acceptance Criteria for Terpene Analysis
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Linearity | The ability to elicit results that are directly proportional to the concentration of the analyte. | Coefficient of determination (r²) > 0.99.[10] |
| Accuracy (% Recovery) | The closeness of the test results to the true value. Determined by spiking a blank matrix at low, medium, and high concentrations. | 80-120% recovery.[10][11] |
| Precision (RSD) | The degree of agreement among individual test results. Assessed as repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) < 15%.[11] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio (S/N) of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | S/N of 10:1, or RSD < 20% at this level.[10] |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity analysis (with PDA detector) or mass spectral confirmation (with MS). |
System Suitability: Before each analytical run, inject a mid-level standard to verify system performance. Key parameters include retention time stability (<2% RSD), peak area precision (<5% RSD), and theoretical plates (>2000).
Conclusion
The successful quantification of this compound requires a systematic approach, beginning with the selection of the appropriate chromatographic technique based on sample characteristics and analytical goals. Gas chromatography, particularly with a polar column and FID or MS detection, offers high sensitivity and resolving power. HPLC provides a robust alternative for thermally sensitive applications. The detailed protocols for sample preparation and analysis provided herein serve as a comprehensive starting point for researchers. Rigorous method validation is paramount to ensure that the generated data is accurate, precise, and reliable for its intended scientific or quality control purpose.
References
- MedChemExpress. 2-6-dimethyl-3-7-octadiene-2-6-diol.
- FooDB. Showing Compound this compound (FDB015962).
- TargetMol. This compound.
- Human Metabolome Database. Showing metabocard for this compound (HMDB0036990).
- Sigma-Aldrich. Complete Workflow for Comprehensive Cannabis Terpenes Analysis.
- The Good Scents Company. 2,6-dimethyl-3,7-octadien-2,6-diol.
- The Pherobase. The Kovats Retention Index: (E)-2,6-Dimethyl-3,7-octadiene-2,6-diol (C10H18O2).
- NIST Chemistry WebBook. 3,7-Octadiene-2,6-diol, 2,6-dimethyl-.
- ResearchGate. (PDF) Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique.
- National Institutes of Health. Extraction and Analysis of Terpenes/Terpenoids.
- ResearchGate. (PDF) Extraction and Analysis of Terpenes/Terpenoids.
- GenTech Scientific. Method for the Analysis of Cannabinoids and Terpenes in Cannabis.
- ResearchGate. (PDF) HS‐FET‐GC/MS—Method Development and Validation for Analysis of 45 Terpenes—Creating a Complementary Tool for Comprehensive Profiling of Cannabis Flowers in Forensics.
- Arabian Journal of Chemistry.
- Frontiers. Determination of Terpenoid Content in Pine by Organic Solvent Extraction and Fast-GC Analysis.
- National Institutes of Health.
- Benchchem. This compound.
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- 4. The Kovats Retention Index: (E)-2,6-Dimethyl-3,7-octadiene-2,6-diol (C10H18O2) [pherobase.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. 3,7-Octadiene-2,6-diol, 2,6-dimethyl- [webbook.nist.gov]
- 7. Complete Workflow for Comprehensive Cannabis Terpenes Analysis [sigmaaldrich.com]
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- 9. gentechscientific.com [gentechscientific.com]
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- 11. researchgate.net [researchgate.net]
The Untapped Potential of 2,6-Dimethyl-3,7-octadiene-2,6-diol in Chiral Synthesis: A Methodological Overview
Authoritative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Chiral Terpenoid Diol with Latent Synthetic Value
2,6-Dimethyl-3,7-octadiene-2,6-diol is a naturally occurring acyclic monoterpenoid diol.[1][2] As a C10 compound, it belongs to the broad class of terpenes, which are known for their diverse biological activities and as valuable starting materials in organic synthesis.[3] This diol is characterized by a ten-carbon backbone featuring two hydroxyl groups and two double bonds, presenting multiple sites for chemical modification. The presence of two stereogenic centers at the C2 and C6 positions makes it an intriguing candidate for use as a chiral building block.
While found in various natural sources, including certain plants and fruits, the application of this compound as a chiral building block in asymmetric synthesis is not extensively documented in publicly available scientific literature.[4] This guide, therefore, aims to provide a comprehensive overview of its known properties and extrapolate potential synthetic applications based on the reactivity of similar chiral diols and dienes. We will explore its potential in key transformations such as stereoselective cyclizations and as a precursor for chiral ligands, providing detailed, albeit theoretical, protocols to guide future research in this promising area.
Physicochemical Properties
A foundational understanding of the molecule's physical and chemical characteristics is paramount for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O₂ | [4] |
| Molecular Weight | 170.25 g/mol | [4] |
| CAS Number | 13741-21-4 | [4] |
| Appearance | Oily liquid | [5] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone. | [5] |
Potential Synthetic Pathways and Applications
The unique structural features of this compound, namely its chirality and the presence of both hydroxyl and olefin functionalities, open the door to a variety of stereoselective transformations.
Stereoselective Cyclization Reactions: A Gateway to Chiral Heterocycles
The diene and diol functionalities within the same molecule make this compound an excellent candidate for intramolecular cyclization reactions to form chiral oxygenated heterocycles like tetrahydrofurans and tetrahydropyrans. These structural motifs are prevalent in a vast array of natural products and pharmaceutically active compounds.[6]
Conceptual Workflow for Acid-Catalyzed Cyclization
Figure 1: Conceptual workflow for the acid-catalyzed cyclization of this compound.
Protocol: Exploratory Acid-Catalyzed Cyclization
This protocol is a proposed starting point for investigating the acid-catalyzed cyclization of this compound. The choice of acid and reaction conditions will be critical in controlling the regioselectivity and stereoselectivity of the cyclization.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Lewis acid (e.g., BF₃·OEt₂, SnCl₄) or Brønsted acid (e.g., p-toluenesulfonic acid)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the desired temperature (start at -78 °C and screen higher temperatures).
-
Slowly add the acid catalyst (0.1-1.0 equivalents) to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate and characterize the cyclic products.
Expected Outcomes and Causality:
The stereochemistry of the starting diol is expected to direct the facial selectivity of the cyclization, leading to the formation of diastereomerically enriched products. The choice of a Lewis or Brønsted acid can influence the reaction pathway; Lewis acids may coordinate to the hydroxyl groups, activating them for cyclization, while Brønsted acids will protonate a double bond to initiate the reaction. The temperature will be a critical parameter to control, as lower temperatures generally favor higher stereoselectivity.
Asymmetric Epoxidation: Towards Chiral Epoxy Alcohols
The double bonds in this compound are potential sites for asymmetric epoxidation. The Sharpless asymmetric epoxidation is a powerful method for the enantioselective epoxidation of allylic alcohols.[1] Given that the target molecule contains tertiary allylic alcohol moieties, this reaction could potentially be adapted to synthesize chiral epoxy alcohols, which are versatile synthetic intermediates.
Conceptual Workflow for Asymmetric Epoxidation
Sources
- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. Tetrahydrofuran synthesis [organic-chemistry.org]
- 4. This compound | C10H18O2 | CID 527050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Palladium-Catalyzed Synthesis of 2,1′-Disubstituted Tetrahydrofurans from γ-Hydroxy Internal Alkenes. Evidence for Alkene Insertion into a Pd-O bond and Stereochemical Scrambling via β-Hydride Elimination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Antimicrobial Properties of 2,6-Dimethyl-3,7-octadiene-2,6-diol
Introduction: Unveiling the Potential of a Natural Terpenoid Diol
2,6-Dimethyl-3,7-octadiene-2,6-diol is a naturally occurring terpenoid diol that has been identified as a constituent in various plant essential oils.[1][2][3][4] While many plant extracts containing this compound have demonstrated broad-spectrum antimicrobial properties, comprehensive data on the specific antimicrobial activity of the isolated this compound remains limited.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial potential of this promising natural compound.
These application notes are designed to be a practical resource, offering not just step-by-step protocols but also the scientific rationale behind the experimental designs. The methodologies outlined herein adhere to internationally recognized standards, ensuring the generation of robust and reproducible data. By following these protocols, researchers can effectively determine the compound's spectrum of activity, potency, and potential mechanisms of action, thereby contributing to the broader understanding of its therapeutic utility.
Physicochemical Properties of this compound
A thorough understanding of the compound's physical and chemical properties is crucial for accurate experimental design, particularly for preparing stock solutions and understanding its potential interactions in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O₂ | [5] |
| Molecular Weight | 170.25 g/mol | [5] |
| Appearance | Not specified in literature; likely an oil or crystalline solid | |
| Solubility | Soluble in alcohol; estimated water solubility of 884.6 mg/L @ 25°C | |
| LogP (o/w) | 1.165 (estimated) |
Part 1: Foundational Antimicrobial Susceptibility Testing
The initial phase of evaluation focuses on determining the minimum concentration of this compound required to inhibit the visible growth of a range of microorganisms. The broth microdilution method is a standardized technique that provides a quantitative measure of antimicrobial activity, known as the Minimum Inhibitory Concentration (MIC).
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[6][7][8][9][10]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.
Materials:
-
Purified this compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator
Workflow for MIC Determination:
Caption: Workflow for MIC determination.
Step-by-Step Procedure:
-
Preparation of the Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). The final concentration of the solvent in the assay should be non-inhibitory to the microorganisms (typically ≤1%).
-
Perform serial two-fold dilutions of the compound in the appropriate broth (CAMHB or RPMI-1640) in a 96-well plate.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Plate Inoculation:
-
Add the diluted inoculum to each well containing the serially diluted compound.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for most bacteria.
-
For fungi, incubate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
-
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Objective: To determine the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.
Procedure:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration that results in no more than 0.1% of the original inoculum surviving.
Part 2: Exploring the Dynamics of Antimicrobial Action
Beyond determining the minimum inhibitory concentrations, it is crucial to understand the rate at which this compound exerts its antimicrobial effect. Time-kill assays provide valuable insights into the pharmacodynamics of the compound.
Protocol 3: Time-Kill Kinetic Assay
Objective: To assess the rate of killing of a microbial population upon exposure to this compound over time.[11][12][13]
Workflow for Time-Kill Assay:
Caption: Workflow for time-kill kinetic assay.
Procedure:
-
Prepare a standardized inoculum as described in the MIC protocol.
-
In sterile tubes or flasks, add the inoculum to broth containing this compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. Include a growth control without the compound.
-
Incubate the cultures at the appropriate temperature with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture.
-
Perform serial dilutions of the aliquots and plate them on agar.
-
After incubation, count the colonies to determine the number of viable cells (CFU/mL).
-
Plot the log₁₀ CFU/mL against time for each concentration. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal or fungicidal activity.[12]
Part 3: Investigating the Mechanism of Action
Understanding how this compound exerts its antimicrobial effect is a critical step in its development as a potential therapeutic agent. Terpenoids are known to often target the microbial cell membrane.[14] The following protocols provide methods to investigate this potential mechanism.
Protocol 4: Assessment of Cell Membrane Integrity
Objective: To determine if this compound disrupts the microbial cell membrane.
This can be assessed using fluorescent dyes that differentiate between cells with intact and compromised membranes.[15]
Materials:
-
Live/Dead BacLight™ Bacterial Viability Kit (or similar) containing SYTO 9 and propidium iodide (PI)
-
Microbial cells treated with this compound at MIC and supra-MIC concentrations
-
Untreated control cells
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treat microbial cells with the compound for a defined period (e.g., 1-2 hours).
-
Stain the cells with a mixture of SYTO 9 and PI according to the manufacturer's instructions.
-
SYTO 9 will stain all cells green, while PI will only enter cells with damaged membranes and stain them red.
-
Visualize the stained cells using a fluorescence microscope. An increase in red-staining cells in the treated samples compared to the control indicates membrane damage.
-
For a quantitative analysis, a flow cytometer can be used to determine the percentage of live and dead cells.
Protocol 5: Visualization of Cellular Morphology via Electron Microscopy
Objective: To observe ultrastructural changes in microbial cells induced by this compound.[16][17]
Workflow for Electron Microscopy:
Caption: Workflow for electron microscopy analysis.
Procedure:
-
Treat microbial cells with this compound at an effective concentration.
-
Fix the cells using an appropriate fixative (e.g., glutaraldehyde).
-
Process the samples for either Scanning Electron Microscopy (SEM) to visualize surface morphology or Transmission Electron Microscopy (TEM) to observe internal structures.
-
Image the cells and compare the morphology of treated cells to untreated controls. Look for signs of cell wall or membrane damage, leakage of cytoplasmic contents, or other ultrastructural changes.[17][18][19][20]
Part 4: Investigating Synergistic Interactions
Combining this compound with existing antimicrobial agents could potentially enhance their efficacy and combat drug resistance. The checkerboard assay is a standard method to assess these interactions.[21][22][23][24][25][26]
Protocol 6: Checkerboard Synergy Assay
Objective: To evaluate the synergistic, additive, indifferent, or antagonistic effects of this compound in combination with a conventional antimicrobial agent.
Procedure:
-
In a 96-well plate, prepare serial dilutions of this compound along the x-axis and a second antimicrobial agent along the y-axis.
-
Inoculate the plate with a standardized microbial suspension.
-
After incubation, determine the MIC of each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
Interpretation of FICI Values:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Conclusion
The protocols detailed in these application notes provide a comprehensive framework for the systematic evaluation of the antimicrobial properties of this compound. By employing these standardized methods, researchers can generate high-quality, reproducible data that will elucidate the compound's antimicrobial spectrum, potency, and mechanism of action. This information is invaluable for the scientific community and professionals in drug development, paving the way for the potential application of this natural compound in addressing the growing challenge of antimicrobial resistance.
References
Sources
- 1. Biological Activities and Biochemical Composition of Endemic Achillea fraasii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hmdb.ca [hmdb.ca]
- 4. Showing Compound this compound (FDB015962) - FooDB [foodb.ca]
- 5. 3,7-Octadiene-2,6-diol, 2,6-dimethyl- [webbook.nist.gov]
- 6. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 7. nih.org.pk [nih.org.pk]
- 8. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emerypharma.com [emerypharma.com]
- 13. pacificbiolabs.com [pacificbiolabs.com]
- 14. Frontiers | Terpenoids as principal bioactive compound of Cissampelos oppositifolia essential oils: enhancing synergistic efficacy with conventional antibiotics [frontiersin.org]
- 15. Frontiers | Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides [frontiersin.org]
- 16. Detection of antimicrobial impact on gram-negative bacterial cell envelope based on single-cell imaging by scanning electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Damage of the Bacterial Cell Envelope by Antimicrobial Peptides Gramicidin S and PGLa as Revealed by Transmission and Scanning Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Scanning Electron Microscopy Analysis of Biofilm-Encased Bacteria Exposed to Cuprous Oxide-Impregnated Wound Dressings [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | A preliminary investigation into bacterial viability using scanning electron microscopy–energy-dispersive X-ray analysis: The case of antibiotics [frontiersin.org]
- 21. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 22. researchgate.net [researchgate.net]
- 23. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. journals.asm.org [journals.asm.org]
- 26. youtube.com [youtube.com]
Application Notes and Protocols for the Use of 2,6-Dimethyl-3,7-octadiene-2,6-diol as a Reference Standard
Introduction: The Role of 2,6-Dimethyl-3,7-octadiene-2,6-diol in Analytical Excellence
This compound, a naturally occurring monoterpenoid diol, is a significant volatile compound found in a variety of botanical sources, including citrus fruits, honey, and gardenia.[1][2] Its presence contributes to the characteristic aroma and flavor profiles of these natural products. In the realms of flavor and fragrance analysis, metabolomics, and quality control of botanical products, the accurate quantification of this compound is paramount. This necessitates the use of a well-characterized reference standard.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a reference standard. Adherence to the principles and protocols outlined herein will ensure the generation of precise, reproducible, and scientifically valid analytical data.
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its correct handling, storage, and application.
| Property | Value | Source |
| Chemical Name | (3E)-2,6-dimethylocta-3,7-diene-2,6-diol | [2] |
| CAS Number | 13741-21-4 | [2] |
| Molecular Formula | C₁₀H₁₈O₂ | [3] |
| Molecular Weight | 170.25 g/mol | [3] |
| Appearance | Oil | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2] |
| Boiling Point | 284.00 to 285.00 °C @ 760.00 mm Hg (estimated) | [4] |
| logP (o/w) | 1.165 (estimated) | [4] |
Receipt, Handling, and Storage of the Reference Standard: A Self-Validating System
The integrity of a reference standard is the bedrock of quantitative analysis. A self-validating system for handling and storage is crucial to prevent degradation and ensure its continued fitness for use.
Initial Receipt and Qualification
Upon receipt of the this compound reference standard, a comprehensive inspection and initial qualification are mandatory.
-
Documentation Review: Verify that the Certificate of Analysis (CoA) is present and that it includes, at a minimum, the compound identity, purity (typically ≥95%), method of analysis (e.g., GC-MS, NMR), and storage conditions.
-
Visual Inspection: Examine the physical state of the compound. It should be a clear oil, free from particulates or discoloration.
-
Container Integrity: Ensure the container is sealed and undamaged. Any breach in the seal compromises the standard's integrity.
Storage Conditions for Optimal Stability
Terpenoids, being volatile and susceptible to oxidation, require stringent storage conditions to prevent degradation.[5]
-
Temperature: For long-term storage, maintain the standard at -20°C .[2]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Light: Protect from light by using amber vials or storing in a dark location.[6]
-
Moisture: Store in a desiccated environment to prevent hydrolysis.
The following diagram illustrates the workflow for ensuring the integrity of the reference standard.
Sources
- 1. researchtrendsjournal.com [researchtrendsjournal.com]
- 2. This compound | CAS:51276-34-7 | Monoterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. data.virginia.gov [data.virginia.gov]
- 4. 2,6-dimethyl-3,7-octadien-2,6-diol, 13741-21-4 [thegoodscentscompany.com]
- 5. bucannalabs.com [bucannalabs.com]
- 6. bucannalabs.com [bucannalabs.com]
Application Notes and Protocols for the Derivatization of 2,6-Dimethyl-3,7-octadiene-2,6-diol for Enhanced Chromatographic Analysis
Introduction: The Analytical Challenge of a Unique Terpenoid Diol
2,6-Dimethyl-3,7-octadiene-2,6-diol is a naturally occurring acyclic monoterpenoid diol found in various botanicals, including grapes and tea leaves.[1] Its structure, characterized by two tertiary hydroxyl groups and unsaturated bonds, presents significant challenges for direct analysis by common chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The high polarity imparted by the two hydroxyl groups leads to low volatility, making it unsuitable for direct GC analysis without derivatization. Furthermore, the absence of a significant chromophore in its structure renders it practically invisible to UV-Vis detectors commonly used in HPLC.[2][3]
This application note provides detailed protocols for the derivatization of this compound to overcome these analytical hurdles. We will explore two primary derivatization strategies: silylation for GC-Mass Spectrometry (GC-MS) analysis and acylation for HPLC with UV detection. The methodologies presented are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with the tools to accurately quantify and characterize this challenging analyte.
The Rationale for Derivatization: Enhancing Volatility and Detectability
Derivatization is a chemical modification process that converts an analyte into a product with properties more amenable to a specific analytical method.[4] For this compound, the primary objectives of derivatization are:
-
Increased Volatility for GC Analysis: By replacing the polar hydroxyl (-OH) groups with non-polar moieties, such as trimethylsilyl (-TMS) groups, the volatility of the molecule is significantly increased, allowing it to be readily analyzed by GC.[5]
-
Introduction of a Chromophore for HPLC-UV Analysis: Attaching a UV-absorbing functional group, or chromophore, to the analyte enables sensitive detection by HPLC with a UV-Vis detector.[4]
The choice of derivatization strategy is dictated by the intended analytical technique and the specific requirements of the analysis, such as sensitivity and selectivity.
Part 1: Silylation for GC-MS Analysis
Silylation is a robust and widely used derivatization technique for compounds containing active hydrogen atoms, such as alcohols. The reaction involves the replacement of the active hydrogen with a trimethylsilyl (TMS) group. For sterically hindered tertiary alcohols like this compound, a potent silylating reagent in combination with a catalyst is often necessary to drive the reaction to completion.
Choosing the Right Silylation Reagent and Catalyst
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and versatile silylating agent.
-
Trimethylchlorosilane (TMCS): Often used as a catalyst with BSTFA to enhance its reactivity, particularly for hindered hydroxyl groups.[6]
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another potent silylating reagent that produces more volatile by-products compared to BSTFA, which can be advantageous in preventing chromatographic interferences.[7]
-
Pyridine: Frequently employed as a reaction solvent and catalyst, as it can act as a hydrogen chloride scavenger.
For the derivatization of this compound, a combination of BSTFA with TMCS as a catalyst is a highly effective choice.
Experimental Protocol: Silylation of this compound with BSTFA/TMCS
This protocol is designed for the complete silylation of both tertiary hydroxyl groups of this compound.
Materials:
-
This compound standard or sample extract
-
BSTFA + 1% TMCS (or a prepared mixture)
-
Anhydrous Pyridine (GC grade)
-
Anhydrous solvent (e.g., Dichloromethane, Hexane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for drying
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound standard or a dried extract containing the analyte into a clean, dry 2 mL reaction vial.
-
If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous as moisture will deactivate the silylating reagent.
-
-
Derivatization Reaction:
-
Add 100 µL of anhydrous pyridine to the dried sample to dissolve it.
-
Add 100 µL of BSTFA + 1% TMCS to the vial. The reagent is added in excess to ensure the reaction goes to completion.
-
Securely cap the vial and vortex briefly to ensure thorough mixing.
-
-
Reaction Incubation:
-
Heat the reaction vial at 70°C for 60 minutes in a heating block or oven. The elevated temperature is necessary to overcome the steric hindrance of the tertiary hydroxyl groups.
-
-
Sample Analysis:
-
After cooling to room temperature, the sample is ready for direct injection into the GC-MS system. A typical injection volume is 1 µL.
-
Expected Results and Quality Control
The successful derivatization will yield the bis-trimethylsilyl ether of this compound.
Table 1: Properties of Native and Derivatized this compound
| Property | This compound | Bis-TMS-2,6-Dimethyl-3,7-octadiene-2,6-diol |
| Molecular Formula | C₁₀H₁₈O₂ | C₁₆H₃₄O₂Si₂ |
| Molecular Weight | 170.25 g/mol | 314.61 g/mol |
| Boiling Point | High (non-volatile for GC) | Significantly Lower (amenable to GC) |
Mass Spectral Interpretation:
The mass spectrum of the derivatized compound is expected to show characteristic fragmentation patterns for TMS ethers. While a molecular ion peak (M+) at m/z 314 may be weak or absent, key fragment ions to monitor include:
-
M-15 (m/z 299): Loss of a methyl group from a TMS moiety.
-
m/z 73: The base peak, corresponding to the trimethylsilyl cation [(CH₃)₃Si]⁺.
-
Fragments resulting from the cleavage of the carbon chain and the loss of trimethylsilanol (TMSOH).[8]
The presence of these characteristic ions provides a high degree of confidence in the identification of the derivatized analyte.
Workflow for GC-MS Derivatization:
Sources
- 1. Dynamics of linalool and its derivatives enantiomers in Camellia sinensis var. Assamica “Hainan dayezhong” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hmelj-giz.si [hmelj-giz.si]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. gcms.cz [gcms.cz]
- 5. A New High-Performance Liquid Chromatographic Method for the Determination and Distribution of Linalool in Michelia alba [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of Terpenoid Diols
Welcome to the technical support center for the stereoselective synthesis of terpenoid diols. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complex landscape of stereocontrol in natural product synthesis. Terpenoids, with their dense stereochemical architecture, present unique and formidable challenges. This resource, structured in a practical question-and-answer format, addresses common experimental failures and provides troubleshooting strategies grounded in mechanistic principles.
Section 1: Foundational Strategy & Diastereoselection
This section addresses the initial, critical decisions in planning a synthesis and troubleshooting diastereoselectivity, which is often governed by the inherent structure of the terpenoid scaffold.
FAQ 1: I'm starting a new synthesis. How do I decide between a substrate-controlled and a reagent-controlled approach for dihydroxylation?
Answer: This is a pivotal decision that impacts the entire synthetic route. The choice depends on the intrinsic stereochemical biases of your terpenoid substrate and the availability of effective chiral reagents.
-
Substrate-Controlled Synthesis: This approach leverages the existing stereocenters and conformational preferences of the terpenoid backbone to direct an incoming reagent to a specific face of a double bond. It is most effective when a nearby functional group can act as a "directing group." For example, allylic or homoallylic alcohols can coordinate to an oxidant like osmium tetroxide, forcing delivery from the same face.[1][2]
-
When to Choose It: Your substrate has a rigid polycyclic structure or a conveniently located directing group (e.g., -OH, -C=O) that can enforce a strong facial bias. This is often the most economical and direct route if the substrate's inherent preference matches your desired stereoisomer.
-
Causality: The stereochemical outcome is dictated by steric hindrance (attack from the least hindered face) or chelation effects, where a metal ion coordinates to both the reagent and a Lewis basic site on the substrate, creating a rigid transition state.[3]
-
-
Reagent-Controlled Synthesis: This approach uses a chiral catalyst or auxiliary to impose stereocontrol, overriding the substrate's natural preferences. The classic example is the Sharpless Asymmetric Dihydroxylation (SAD), which uses chiral ligands to deliver the oxidant to a specific face of the alkene, regardless of the surrounding stereochemistry.[4][5][6]
-
When to Choose It: Your substrate is achiral, conformationally flexible, or its inherent facial bias leads to the undesired diastereomer. Reagent control is necessary when you need to synthesize an "unnatural" or less stable diastereomer.
-
Causality: The chiral ligand creates a stereochemically defined pocket around the catalytic center (e.g., OsO₄). The alkene must approach this pocket in a specific orientation to react, leading to a predictable and high level of enantioselectivity or diastereoselectivity.
-
Below is a workflow to guide your decision-making process.
}
FAQ 2: My substrate-controlled dihydroxylation is giving a poor diastereomeric ratio (dr). How can I improve it?
Answer: A low diastereomeric ratio suggests that the intrinsic energy difference between the two transition states leading to the diastereomeric products is small. Here’s how to troubleshoot this:
-
Lower the Reaction Temperature: Reducing the temperature decreases the available thermal energy, making it more difficult for the reaction to proceed through the higher-energy transition state. This often amplifies the effect of the small energy difference, improving selectivity.
-
Enhance Steric Bulk: The selectivity in non-chelating systems is often governed by the Felkin-Ahn model, where the nucleophile (oxidant) attacks the carbonyl or alkene from the least hindered trajectory.[3]
-
Increase Reagent Size: Switching from a small oxidant to a bulkier one can magnify the steric repulsions that disfavor the minor diastereomer's transition state.
-
Modify the Substrate: If possible, increase the size of a directing group or a nearby substituent to create a more pronounced steric bias.
-
-
Leverage Chelation Control: If your substrate has an α- or β-alkoxy or other Lewis basic group, you can force a specific conformation through chelation.[7][8]
-
Mechanism: A Lewis acidic metal (e.g., Mg²⁺, Ti⁴⁺, Zn²⁺) in the reagent coordinates to both the reacting center and the nearby heteroatom, locking the substrate into a rigid cyclic transition state. Nucleophilic attack then occurs from the less hindered face of this chelate.[9]
-
Actionable Step: Switch to a reagent known to promote chelation. For example, instead of a simple reduction with NaBH₄, use Zn(BH₄)₂ or a reagent system like LiI/LiAlH₄ for β-hydroxy ketones to favor syn-1,3-diols.[8]
-
-
Change the Solvent: The solvent can influence the stability of the transition states.
-
Polar Aprotic Solvents (e.g., CH₂Cl₂): These are often a good choice as they are less likely to interfere with subtle directing effects. Using dichloromethane with trimethylamine-N-oxide (TMAO) as the reoxidant has been shown to enhance stereoselectivity in catalytic osmylations of acyclic allylic alcohols.[2]
-
Coordinating Solvents (e.g., THF): Can sometimes disrupt chelation control if they compete for coordination to the metal center.
-
Comparative Data: Effect of Control Elements on Diastereoselectivity
| Substrate Type | Condition | Controlling Model | Typical Outcome |
| α-alkoxy ketone (bulky 'R' group) | NaBH₄, MeOH | Felkin-Ahn | syn-1,2-diol |
| α-alkoxy ketone (chelating 'R' group) | Zn(BH₄)₂, Et₂O | Cram-Chelate | anti-1,2-diol[9] |
| Acyclic Allylic Alcohol | OsO₄ / NMO, Acetone/H₂O | Kishi's Rule | Moderate syn-selectivity |
| Acyclic Allylic Alcohol | OsO₄ / TMEDA, CH₂Cl₂ | Directed Dihydroxylation | High syn-selectivity[1] |
Section 2: Troubleshooting Sharpless Asymmetric Dihydroxylation (SAD)
The SAD is a cornerstone of modern asymmetric synthesis, but its application to complex terpenoids is not always straightforward.
FAQ 3: My Sharpless AD reaction on a complex terpenoid has low enantiomeric excess (ee). What are the primary causes and solutions?
Answer: Low enantioselectivity in a Sharpless AD reaction is a common and frustrating problem. It typically points to one of three issues: a poorly matched substrate, a problem with the catalytic cycle, or reagent degradation.
1. Mismatched Substrate and Ligand ("Double Diastereoselection")
-
The Problem: Your chiral terpenoid substrate has its own inherent facial bias. If this bias opposes the facial preference of the chiral ligand (e.g., the substrate "wants" to be attacked from the re face, but you are using a ligand that directs attack to the si face), the result is a "mismatched" pair. This leads to a significant drop in ee as the two control elements work against each other.
-
The Fix: Simply switch to the other ligand. If you are using AD-mix-β ((DHQD)₂PHAL), switch to AD-mix-α ((DHQ)₂PHAL), or vice versa. One of the two will be the "matched" pair, where the substrate and ligand preferences align, often resulting in exceptionally high selectivity.
2. Inefficient Catalytic Cycle
-
The Problem: The primary catalytic cycle involving the chiral ligand is highly selective. However, a secondary, non-selective background reaction can compete, producing a racemic diol that erodes the overall ee. This is common with less reactive, sterically hindered, or electron-deficient alkenes.
-
Troubleshooting Steps:
-
Lower the Temperature: Running the reaction at 0°C or even lower can slow down the non-selective background reaction more than the desired primary cycle.
-
Increase Ligand Concentration: Add an additional equivalent of the chiral ligand. This pushes the equilibrium towards the formation of the chiral osmium-ligand complex, increasing the rate of the desired asymmetric pathway.
-
Use a Slow-Addition Protocol: If the alkene is highly reactive, its local concentration can be high enough to react with the osmium tetroxide before the ligand can coordinate. Adding the alkene slowly via syringe pump can mitigate this.
-
3. Reagent Purity and Stoichiometry
-
The Problem: The AD-mix reagents are a finely tuned cocktail of K₂OsO₂(OH)₄, the chiral ligand, K₃Fe(CN)₆, and K₂CO₃.[6] If the stoichiometric oxidant (ferricyanide) is degraded or consumed by side reactions, the Os(VI) is not efficiently re-oxidized to Os(VIII), stalling the primary cycle. This can allow a less selective Os(VI)-mediated pathway to occur.
-
Troubleshooting Steps:
-
Use Fresh Reagents: Always use freshly opened or properly stored AD-mix.
-
Check for Side Reactions: Terpenoids often contain other sensitive functional groups. If your substrate can be oxidized by ferricyanide, it will deplete the reoxidant. In such cases, consider using N-methylmorpholine N-oxide (NMO) as the co-oxidant, although this may require re-optimization of the reaction conditions.[6]
-
}
FAQ 4: I'm trying to dihydroxylate a sterically hindered or electron-deficient alkene in my terpenoid, and the reaction is extremely slow or fails completely. What can I do?
Answer: This is a known limitation of dihydroxylation reactions, which are electrophilic additions. Both steric hindrance and electron-withdrawing groups slow the reaction down significantly.
-
For Sterically Hindered Alkenes:
-
Increase Reaction Temperature: While this can harm selectivity, it may be necessary to achieve any conversion. You may need to accept a lower dr or ee in exchange for yield.
-
Increase Catalyst Loading: Using a higher loading of osmium tetroxide can increase the reaction rate. This is often necessary for tetrasubstituted olefins.
-
Extended Reaction Times: These reactions may require 24-72 hours to proceed to completion. Monitor carefully by TLC or LC-MS to track progress and identify potential product degradation.
-
-
For Electron-Deficient Alkenes (e.g., adjacent to a carbonyl):
-
Modify the Substrate: The most reliable solution is often to perform the dihydroxylation before installing the electron-withdrawing group. If this is not possible, you can temporarily convert the group to something less deactivating (e.g., reduce a ketone to an alcohol and protect it).
-
Adjust the pH: It has been observed that maintaining a slightly acidic pH can accelerate the rate of oxidation for electron-deficient olefins.[6] However, this must be done cautiously, as high pH can sometimes improve ee for other substrate classes.
-
Use Alternative Methods: For α,β-unsaturated esters or ketones, consider an alternative route such as asymmetric epoxidation followed by regioselective hydrolysis of the epoxide.
-
Section 3: Advanced Troubleshooting: The Role of Protecting Groups & Alternative Methods
FAQ 5: Can a protecting group elsewhere in my molecule interfere with a stereoselective dihydroxylation?
Answer: Absolutely. Protecting groups are not innocent bystanders. They can exert profound and sometimes unexpected stereochemical control.
-
Unintended Directing Effects: A seemingly remote protecting group containing a Lewis basic atom (e.g., a benzyl ether, silyl ether) can bend and fold in solution to chelate with the oxidant-metal complex, overriding your intended control element and leading to an unexpected diastereomer.
-
Steric Hindrance: A bulky protecting group (e.g., a TBDPS or t-butyl group) can completely block one face of the molecule, acting as the dominant steric director, even from a distance. This was a challenge encountered in syntheses of complex molecules like taxol, where remote groups dictate reactivity.[10]
-
Electronic Effects: A protecting group can alter the electron density of the target alkene. For example, an electron-withdrawing protecting group on a nearby alcohol (e.g., acetate) can slightly deactivate the alkene, slowing the reaction.
Troubleshooting Strategy: If you suspect protecting group interference, the best diagnostic test is to change it. Switch a bulky silyl ether to a smaller one (e.g., TBDPS → TBS → TMS) or to a non-coordinating group (e.g., change a PMB ether to a benzyl ether) and observe the effect on the diastereomeric ratio. A protecting-group-free synthesis can sometimes be an elegant solution to avoid these issues entirely.[11]
FAQ 6: My dihydroxylation strategies are all failing. Are there enzymatic or bio-inspired methods I can try?
Answer: Yes, when traditional chemical methods fail, biocatalysis offers a powerful alternative. Nature synthesizes complex terpenoids using highly selective enzymes.[12][13]
-
Cytochrome P450 Enzymes (CYPs): These enzymes are nature's hydroxylation specialists. They can activate inert C-H bonds with remarkable regio- and stereoselectivity, which is often a bottleneck in chemical synthesis.[12]
-
Challenges: CYPs can be difficult to express heterologously, may have low stability, and sometimes exhibit substrate promiscuity, leading to multiple products.[12]
-
Approach: This is an advanced technique requiring expertise in molecular biology and fermentation. However, engineered CYPs are becoming more accessible and can solve previously intractable hydroxylation problems.
-
-
Lipase-Mediated Kinetic Resolution: If you can synthesize a racemic mixture of your diol, a lipase can be used to selectively acylate one enantiomer, allowing for the separation of the two.
-
Challenges: This method is not atom-economical (max 50% yield of the desired enantiomer). Furthermore, lipases often struggle with sterically hindered alcohols, particularly tertiary alcohols common in terpenoids.[14]
-
Approach: Screen a panel of commercially available lipases (e.g., Lipase PS from Pseudomonas cepacia, CAL-B) with different acyl donors and solvents to find optimal conditions for your substrate.
-
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for Sharpless Asymmetric Dihydroxylation (AD-mix-β)
This protocol is a representative starting point and must be optimized for each specific substrate.
Materials:
-
Terpenoid alkene (1.0 mmol)
-
AD-mix-β (1.4 g per 1.0 mmol of alkene)
-
tert-Butanol (5 mL)
-
Water (5 mL)
-
Sodium sulfite (Na₂SO₃) (1.5 g)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g).
-
Add a 1:1 mixture of tert-butanol and water (10 mL). Stir the mixture at room temperature until both phases are clear and a yellow-green color develops.
-
Cool the reaction mixture to 0°C in an ice bath. Stirring should be vigorous enough to maintain a good emulsion.
-
Add the terpenoid alkene (1.0 mmol) to the cooled mixture. If the alkene is a solid, dissolve it in a minimal amount of t-butanol or toluene before addition.
-
Seal the flask and continue stirring vigorously at 0°C. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 6 to 24 hours.
-
Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g). Remove the ice bath and stir at room temperature for 1 hour.
-
Add ethyl acetate (10 mL) and stir for another 10 minutes. Transfer the mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with 2M NaOH (if methanesulfonamide is used as an additive), wash with brine, and then dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent in vacuo.
-
Purify the crude diol by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the purified diol by chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by ¹H or ¹⁹F NMR analysis.
References
-
Zhao, F., Wang, P., Liu, T., et al. (2022). Hydroxylases involved in terpenoid biosynthesis: a review. Journal of Industrial Microbiology & Biotechnology, 49(1). Available at: [Link]
- Synthesis of a Cannabidiol Precursor: Experimental Challenges and DFT Insights into β-Elimination Barriers. (2025). American Chemical Society.
-
Stereocontrolled synthesis of functionalized chiral syn-1,3-diol derivatives via a one-pot diastereoselective carboxylation/bromocyclization of homoallylic alcohols. (2018). ResearchGate. Available at: [Link]
-
Jouffroy, P., Grams, C. P., & Maimone, T. J. (2018). Total Synthesis of Complex Terpenoids Employing Radical Cascade Processes. Accounts of Chemical Research, 51(6), 1271-1284. Available at: [Link]
-
Zahoor, A. F., Bano, M., & An, R. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 28(6), 2722. Available at: [Link]
- Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. (n.d.). PubMed Central.
-
A protecting group-free synthesis of (-)-hortonones A-C from the Inhoffen-Lythgoe diol. (2018). ResearchGate. Available at: [Link]
-
Bontempo, L., & Gacs-Baitz, E. (2020). Stereoselective Synthesis of Terpenoids through Lipase-Mediated Resolution Approaches. Catalysts, 10(5), 504. Available at: [Link]
- The application of desymmetric enantioselective reduction of cyclic 1,3-dicarbonyl compounds in the total synthesis of terpenoid and alkaloid n
-
Introduction to Stereoselective Organic Synthesis. (n.d.). Available at: [Link]
- The Early Stages of Taxol Biosynthesis: An Interim Report on the Synthesis and Identification of Early Pathway Metabolites. (n.d.). PubMed Central.
- Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. (2021). PubMed Central.
- The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds. (n.d.).
- Enantioselective synthesis of vicinal diols by an enzymatic approach. (n.d.).
- Improving the Monooxygenase Activity and the Regio- and Stereoselectivity of Terpenoid Hydroxylation Using Ester Directing Groups. (n.d.).
-
Sharpless Asymmetric Dihydroxylation. (2023). Encyclopedia.pub. Available at: [Link]
- A General Strategy for the Stereoselective Synthesis of the Furanosesquiterpenes Structurally Rel
- Development of the Directed Dihydroxylation Reaction. (n.d.).
- New Methods and Strategies in the Synthesis of Terpenoid N
-
Ghosh, A. K., & Lei, H. (2002). Chelation-controlled reduction: stereoselective formation of syn-1,3-diols and synthesis of compactin and mevinolin lactone. The Journal of Organic Chemistry, 67(25), 8783-8788. Available at: [Link]
- Divergent Strategy in Marine Tetracyclic Meroterpenoids Synthesis. (2021). PubMed Central.
-
Sharpless asymmetric dihydroxylation. (n.d.). Wikipedia. Available at: [Link]
- Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f. (2025). RSC Publishing.
- Redesigning the Molecular Choreography to Prevent Hydroxylation in Germacradien-11-ol Synthase Catalysis. (n.d.).
- P450-Catalyzed Regio- and Diastereoselective Steroid Hydroxylation: Efficient Directed Evolution Enabled by Mutability Landscaping. (2018).
- Dihydroxyl
- Catalytic Asymmetric Dihydroxylation of Olefins with Reusable OsO42- on Ion-Exchangers: The Scope and Reactivity Using Various Cooxidants. (n.d.). Journal of the American Chemical Society.
- Methods for protecting and deprotecting a diol group. (n.d.).
- Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Met
- Direct production of di-hydroxylated sesquiterpenoids by a maize terpene synthase. (n.d.).
-
The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic at. (n.d.). Available at: [Link]
- Enhanced Stereoselectivity in the Catalytic Dihydroxylation of Acyclic Allylic Alcohols. (2000). Synlett.
- Sharpless Asymmetric Dihydroxyl
- Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers. (2024). PubMed Central.
- Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non-Conventional. (n.d.). JuSER.
- ASYMMETRIC DIHYDROXYL
- Biosynthesis of sydonol reveals a new bisabolene cyclase and an unusual P450 arom
- Synthesis of a Meso Diol from an Alkyne #SynthesisSunday. (2023). YouTube.
- A Glimpse into the Biosynthesis of Terpenoids. (2017). KnE Open.
-
Diastereoselective Formation of Anti-1,2-Diols - Cram Chelation. (n.d.). Available at: [Link]
- Sharpless Asymmetric Dihydroxyl
- 8.
- Catalytic Asymmetric Dihydroxyl
- Studies on Taxol Biosynthesis: Preparation of Taxadiene-diol- and triol-Derivatives by Deoxygen
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- 3. web.uvic.ca [web.uvic.ca]
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Technical Support Center: Purification of 2,6-Dimethyl-3,7-octadiene-2,6-diol
Introduction Welcome to the technical support guide for the purification of 2,6-Dimethyl-3,7-octadiene-2,6-diol (CAS 51276-34-7). This C10-monoterpenoid diol is a valuable natural product found in sources like citrus flowers and Gardenia species.[1][2] Its unique structure, featuring two hydroxyl groups and two double bonds, presents specific challenges and opportunities in its isolation from complex biological or synthetic mixtures. Common impurities often include structurally similar isomers and other terpenoids, which can complicate purification efforts.[1]
This guide is designed for researchers, chemists, and drug development professionals. It provides field-proven insights, detailed protocols, and robust troubleshooting strategies to enable the efficient isolation of high-purity this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most effective general method for purifying this compound?
A: The most reliable and widely applicable method is flash column chromatography on silica gel . The two hydroxyl groups give the molecule significantly higher polarity compared to many common terpene and terpenoid impurities (e.g., hydrocarbons, esters, or monools). This polarity difference is the key principle exploited in chromatographic separation. Silica gel, a polar stationary phase, will retain the diol more strongly than nonpolar contaminants, allowing for effective separation by eluting with a solvent gradient of increasing polarity.[3]
Q2: What are the typical impurities found in a crude mixture containing this diol?
A: Impurities are highly dependent on the source (natural extract vs. chemical synthesis).
-
From Natural Extracts: You can expect a complex mixture of other terpenoids. For instance, extracts from citrus honey show the presence of isomers like (E)-2,6-dimethyl-2,7-octadiene-1,6-diol and (Z)-2,6-dimethyl-2,7-octadiene-1,6-diol.[1]
-
From Chemical Synthesis: Impurities will include unreacted starting materials (e.g., geranyl acetate if using an ozonolysis route), reagents, and side-products from competing reaction pathways, such as polymerization or cyclization products.[4][5]
Q3: Can I use distillation or recrystallization for purification?
A: These methods are generally not ideal for this specific compound.
-
Distillation: Separating diols from mixtures with close boiling points can be very difficult and may lead to the formation of azeotropes, preventing complete purification.[6] Furthermore, the presence of unsaturation and tertiary alcohols makes the molecule susceptible to thermal degradation at high temperatures.
-
Recrystallization: This technique is only effective for crystalline solids. This compound is described as an oil at room temperature, making recrystallization impractical.[1]
Q4: How should I monitor the progress of my column chromatography?
A: Thin-Layer Chromatography (TLC) is the essential tool for monitoring your purification.[7] Before running the column, you should develop a TLC solvent system that gives your target diol an Rf (retention factor) value of approximately 0.2-0.4. This ensures the compound will move down the column at an appropriate rate. To visualize the spots, which are likely UV-inactive, use a chemical stain such as potassium permanganate (KMnO₄) or p-anisaldehyde, which are excellent for detecting alcohols and double bonds.
Section 2: Core Purification Protocol - Flash Column Chromatography
This protocol provides a robust starting point for the purification of this compound. It is designed to be a self-validating system where TLC analysis at each stage confirms the success of the separation.
Experimental Workflow: Column Chromatography
Caption: Standard workflow for purification by flash column chromatography.
Step-by-Step Methodology
-
Materials & Reagents:
-
Crude mixture containing the diol.
-
Silica Gel (230-400 mesh).
-
Solvents: Hexane and Ethyl Acetate (HPLC grade).
-
TLC plates (silica gel 60 F254).
-
Visualization Stain: Potassium permanganate (KMnO₄) solution.
-
-
TLC Method Development:
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the mixture on a TLC plate.
-
Develop the plate in various ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 2:1).
-
The ideal system will show good separation between the diol spot (which will be more polar, thus lower Rf) and impurities, with the diol having an Rf of ~0.3.
-
-
Column Preparation:
-
Select a glass column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica weight to crude sample weight).
-
Prepare a slurry of silica gel in 100% hexane.
-
Pour the slurry into the column and allow it to pack under gentle pressure (using a pump or bulb), ensuring no air bubbles are trapped.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude mixture in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3x the weight of your crude sample) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your sample adsorbed onto silica.
-
Carefully add this powder to the top of the packed column. Causality: Dry loading prevents the dissolution solvent from disrupting the top of the column bed, leading to sharper bands and better separation.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with a nonpolar solvent system (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the mobile phase according to the plan in the table below. The goal is to first elute nonpolar impurities, then your slightly polar impurities, and finally your target diol.
-
Collect fractions of equal volume in test tubes or vials.
-
Data Presentation: Example Solvent Gradient
| Step | Solvent System (Hexane:Ethyl Acetate) | Volume (Column Volumes) | Target |
| 1 | 95:5 | 2-3 | Elute very nonpolar impurities |
| 2 | 90:10 | 3-5 | Elute nonpolar impurities |
| 3 | 80:20 | 5-10 | Elute target compound and close impurities |
| 4 | 50:50 | 3-5 | Elute more polar impurities |
| 5 | 0:100 | 2 | Flush column of highly polar material |
-
Analysis and Finalization:
-
Analyze the collected fractions using the TLC system developed in Step 2.
-
Combine all fractions that contain only the pure diol.
-
Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator.
-
Confirm the identity and purity of the final product using analytical techniques like GC-MS, ¹H NMR, and ¹³C NMR.[3][7]
-
Section 3: Troubleshooting Guide
This section addresses specific issues encountered during the purification of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common chromatography issues.
ID: PUR-001
-
Symptom: Poor separation between the diol and an impurity. Either all compounds elute together near the solvent front (high Rf) or remain stuck at the baseline (low Rf).
-
Potential Causes: The polarity of the mobile phase is incorrect. If the Rf is too high, the eluent is too polar. If the Rf is too low, the eluent is not polar enough.
-
Suggested Solutions:
-
Re-optimize on TLC: Before running the column, find a solvent mixture that provides clear separation and an Rf of ~0.3 for the diol.
-
Use a Shallower Gradient: If separation is poor during the column run, the polarity was likely increased too quickly. A slower, shallower gradient provides more opportunity for resolution between closely eluting compounds.[8]
-
ID: PUR-002
-
Symptom: Low or no recovery of the diol from the column, even after flushing with a very polar solvent like 100% ethyl acetate or methanol.
-
Potential Causes:
-
Irreversible Adsorption: The diol may be binding too strongly to active sites on the silica gel.
-
On-Column Decomposition: Standard silica gel is slightly acidic. This can catalyze degradation of sensitive molecules like unsaturated tertiary alcohols, potentially leading to dehydration or cyclization reactions.[9]
-
-
Suggested Solutions:
-
Deactivate the Silica Gel: Prepare a slurry of silica gel and add ~1% w/w water. Mix thoroughly before packing the column. This neutralizes the most acidic sites.
-
Use a Different Stationary Phase: Consider using neutral alumina, which is less acidic, or a bonded-phase silica like a diol-functionalized phase, which operates under different selectivity principles.[10]
-
Buffer the Mobile Phase: Adding a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) to the eluent can help prevent degradation and improve recovery of acid-sensitive compounds.
-
ID: PUR-003
-
Symptom: The compound spot on the TLC plate or the elution peak from the column is streaked or "tailing" rather than being tight and round.
-
Potential Causes:
-
Sample Overload: Too much sample has been loaded for the amount of silica gel used.
-
Strong Interaction with Stationary Phase: The hydroxyl groups can interact very strongly with the acidic silanol groups on the silica surface, causing some molecules to "stick" and elute slowly, creating a tail.
-
-
Suggested Solutions:
-
Reduce Sample Load: Ensure you are using a high ratio of silica to crude material (aim for at least 50:1).
-
Use a Mobile Phase Modifier: As with low recovery, adding a small amount of a competitive agent can improve peak shape. For an alcohol, adding a small amount of methanol to the eluent can sometimes help. If the issue is due to acidity, adding triethylamine is the preferred solution.[11]
-
Check Sample Solubility: Ensure the compound is fully soluble in the mobile phase. Precipitating on the column will cause severe streaking.
-
References
-
BioCrick. this compound | CAS:51276-34-7. [Link]
-
The Pherobase. The Kovats Retention Index: (E)-2,6-Dimethyl-3,7-octadiene-2,6-diol (C10H18O2). [Link]
-
FooDB. Showing Compound this compound (FDB015962). [Link]
-
PMC. Separation and purification of plant terpenoids from biotransformation. [Link]
-
MDPI. Sustainable Polyurethane Systems: Integrating Green Synthesis and Closed-Loop Recovery. [Link]
-
ResearchGate. Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. [Link]
- Google Patents.
-
Chromatography Today. A Systematic Approach to Developing Terpene Extraction Conditions Utilising Supercritical Carbon Dioxide. [Link]
-
Restek. HPLC Troubleshooting Guide. [Link]
-
PubMed. Synthesis of Short-Chain Diols and Unsaturated Alcohols From Secondary Alcohol Substrates by the Rieske Nonheme Mononuclear Iron Oxygenase MdpJ. [Link]
-
CBG Gurus. Extraction and Analysis of Terpenes/Terpenoids. [Link]
-
ACS Omega. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. [Link]
-
ResearchGate. Purification of diols from aqueous and organic systems in comparison. [Link]
-
Pharmacophore. ISOLATION, PURIFICATION AND CHARACTERIZATION OF TERPENE FROM FICUS KRISHNAE. [Link]
- Google Patents.
-
Yeast Metabolome Database. 2,6-Dimethyl-1,7-octadien-3,6-diol (YMDB01599). [Link]
-
Wikipedia. Diol. [Link]
-
Phenomenex. Troubleshooting Guide. [Link]
Sources
- 1. This compound | CAS:51276-34-7 | Monoterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US20120184783A1 - Process for the separation and purification of a mixed diol stream - Google Patents [patents.google.com]
- 7. pharmacophorejournal.com [pharmacophorejournal.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Synthesis of short-chain diols and unsaturated alcohols from secondary alcohol substrates by the Rieske nonheme mononuclear iron oxygenase MdpJ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. phenomenex.com [phenomenex.com]
Navigating the Reactivity of 2,6-Dimethyl-3,7-octadiene-2,6-diol Under Acidic Conditions: A Technical Support Guide
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2,6-Dimethyl-3,7-octadiene-2,6-diol. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability and reactivity of this terpenoid diol in acidic environments. As a C10-terpenoid with two tertiary hydroxyl groups and two double bonds, this molecule exhibits a rich and complex chemistry when subjected to acid catalysis.[1] Understanding these reaction pathways is crucial for controlling experimental outcomes and avoiding the formation of undesired byproducts.
Core Concepts: The Driving Forces of Reactivity
Under acidic conditions, the reactivity of this compound is primarily governed by the protonation of its hydroxyl groups, which transforms them into excellent leaving groups (water). This initial step generates tertiary carbocation intermediates, which can then undergo a variety of subsequent reactions, including dehydration, intramolecular cyclization, and rearrangements. The specific outcome is highly dependent on the reaction conditions, including the strength and concentration of the acid, the solvent, the temperature, and the reaction time.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I am observing the formation of multiple unexpected products upon treating this compound with acid. What are the likely side reactions?
This is a common observation due to the compound's polyfunctionality. The primary competing reaction pathways are dehydration and intramolecular cyclization.
-
Dehydration: The loss of one or both water molecules will lead to the formation of various isomeric acyclic trienes. A key product to anticipate is linalool , a structurally similar monoterpene alcohol.[1] Further dehydration can lead to the formation of other unsaturated hydrocarbons.
-
Intramolecular Cyclization: The carbocations formed upon protonation can be attacked by the internal double bonds or the remaining hydroxyl group, leading to the formation of cyclic ethers. A notable product from this pathway is hotrienol , a cyclic ether derivative.[1] Depending on which double bond participates and the subsequent rearrangements, a variety of five- and six-membered cyclic ethers and alcohols can be formed.
Troubleshooting Unwanted Side Products:
| Issue | Probable Cause | Recommended Solution |
| Excessive Dehydration | Strong acid, high temperature, or prolonged reaction time. | Use a milder acid (e.g., p-toluenesulfonic acid instead of sulfuric acid), lower the reaction temperature, and monitor the reaction closely by TLC or GC-MS to stop it at the desired point. |
| Uncontrolled Cyclization | Presence of a nucleophilic solvent or inappropriate acid catalyst. | Choose a non-nucleophilic solvent. The choice of Lewis or Brønsted acid can also influence the cyclization pathway. |
| Complex Product Mixture | Carbocation rearrangements leading to a cascade of products. | Carefully control the temperature to minimize rearrangements. The use of a heterogeneous acid catalyst might also offer better selectivity. |
Diagram: Major Acid-Catalyzed Pathways
Caption: Major reaction pathways for this compound under acidic conditions.
Experimental Protocols and Methodologies
Protocol 1: Controlled Synthesis of Hotrienol (Intramolecular Cyclization)
This protocol provides a starting point for the selective synthesis of the cyclic ether hotrienol.
Materials:
-
This compound
-
p-Toluenesulfonic acid (PTSA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of PTSA (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate hotrienol.
Workflow Diagram: Synthesis and Purification of Hotrienol
Caption: Step-by-step workflow for the synthesis and purification of hotrienol.
In-Depth Mechanistic Insights
The Pinacol Rearrangement Pathway
While not a vicinal diol in the strictest sense, the presence of two tertiary alcohols in this compound means that under forcing acidic conditions, a pinacol-type rearrangement is a plausible, though likely minor, pathway. The pinacol rearrangement is an acid-catalyzed conversion of a 1,2-diol to a carbonyl compound. In this case, after the formation of a carbocation at one of the alcohol positions, a methyl group or a portion of the carbon backbone could migrate, leading to the formation of a ketone or aldehyde after deprotonation.
Mechanism of a Potential Pinacol-type Rearrangement
Caption: A simplified representation of a potential pinacol-type rearrangement.
Analytical Characterization
Accurate identification of the reaction products is paramount. We recommend a combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
GC-MS: This technique is invaluable for separating the components of the product mixture and obtaining initial structural information from the mass fragmentation patterns. For this compound, a parent ion at m/z 170.25 would be expected, with a significant fragment at m/z 152 corresponding to the loss of a water molecule.[1]
-
NMR Spectroscopy: Both ¹H and ¹³C NMR are essential for unambiguous structure elucidation of the isolated products. For the starting material, the hydroxyl-bearing carbons (C2 and C6) would appear around δ 71-73 ppm in the ¹³C NMR spectrum.[1]
References
Sources
Technical Support Center: Degradation Pathways of Tertiary Allylic Alcohols
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tertiary allylic alcohols. This guide is designed to provide in-depth technical assistance and troubleshooting for common challenges encountered during the synthesis, handling, and analysis of these versatile yet sensitive compounds. As these molecules are crucial intermediates in natural product synthesis and drug discovery, a thorough understanding of their stability and degradation is paramount.[1][2][3][4] This resource is structured in a question-and-answer format to directly address the practical issues you may face in the lab.
Frequently Asked Questions (FAQs)
Q1: Why are tertiary allylic alcohols prone to degradation?
Tertiary allylic alcohols possess a unique structural combination that contributes to their reactivity: a hydroxyl group on a tertiary carbon and an adjacent carbon-carbon double bond. This arrangement leads to a stable tertiary carbocation upon protonation and loss of water, making them susceptible to a variety of acid-catalyzed reactions.[5][6] The allylic position is also susceptible to oxidation.[7][8]
Q2: What are the primary degradation pathways for tertiary allylic alcohols?
The main degradation routes for tertiary allylic alcohols include:
-
Acid-Catalyzed Rearrangements: These are common and can lead to a mixture of products. Key rearrangements include the Meyer-Schuster and Rupe reactions.[9]
-
Oxidative Degradation: The allylic C-H bonds can be susceptible to oxidation, and the double bond can undergo cleavage.[10][11][12]
-
Thermal Degradation: At elevated temperatures, tertiary allylic alcohols can undergo dehydration and other rearrangements.[13][14][15]
Troubleshooting Guide
Scenario 1: Unexpected Isomers in Your Reaction Mixture
Problem: You've synthesized a tertiary allylic alcohol, but your NMR and GC-MS data show the presence of unexpected isomers, including secondary allylic alcohols and α,β-unsaturated ketones.
Likely Cause: You are likely observing the results of an acid-catalyzed rearrangement. Even trace amounts of acid can catalyze these pathways.
In-depth Explanation:
Tertiary allylic alcohols can undergo a palladium-catalyzed 1,3-isomerization to form secondary allylic alcohols.[16] This can be an unintended side reaction if your reaction conditions are not carefully controlled.
More commonly, in the presence of acid, tertiary propargyl alcohols can undergo the Meyer-Schuster rearrangement to yield α,β-unsaturated ketones.[9][17][18] A competing reaction for tertiary alcohols is the Rupe rearrangement , which also produces α,β-unsaturated methyl ketones.[9]
Troubleshooting Steps:
-
Strict pH Control: Ensure all your reagents and solvents are neutral. Use acid scavengers like proton sponge or non-nucleophilic bases if necessary.
-
Purification Strategy: Consider using a milder purification technique. Silica gel can be acidic; consider using deactivated silica or an alternative like alumina.
-
Temperature Management: Perform your reaction and work-up at the lowest possible temperature to minimize thermal contributions to rearrangement.
Visualizing the Meyer-Schuster Rearrangement:
Caption: Acid-catalyzed Meyer-Schuster rearrangement pathway.
Scenario 2: Formation of Carbonyl Compounds Without an External Oxidant
Problem: You are observing the formation of enones (α,β-unsaturated ketones) from your tertiary allylic alcohol, even though you haven't added an oxidizing agent.
Likely Cause: This is likely an oxidative transposition reaction, which can be catalyzed by trace metals or occur via air oxidation.
In-depth Explanation:
The Babler oxidation is a well-known reaction that uses pyridinium chlorochromate (PCC) to achieve the oxidative transposition of tertiary allylic alcohols to enones.[11] However, similar transformations can occur under milder conditions. Some catalytic systems can facilitate the aerobic C-C bond cleavage of tertiary allylic alcohols.[19]
Troubleshooting Steps:
-
Inert Atmosphere: Handle your compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Solvent Purity: Use freshly distilled or high-purity solvents to avoid peroxides and other oxidizing impurities.
-
Metal Scavengers: If you suspect metal catalysis from a previous step, consider using a metal scavenger during work-up.
Experimental Protocol: Monitoring for Oxidative Degradation
This protocol outlines a simple experiment to test the susceptibility of your tertiary allylic alcohol to air oxidation.
Materials:
-
Your tertiary allylic alcohol
-
An appropriate solvent (e.g., DCM, acetonitrile)
-
Two vials
-
GC-MS or LC-MS for analysis
Procedure:
-
Prepare two identical solutions of your compound in the chosen solvent.
-
Sparge one vial with an inert gas (e.g., argon) for 5 minutes and seal it (Control).
-
Leave the other vial open to the air (Experimental).
-
Place both vials in a controlled environment (e.g., a 40°C oven).
-
Take aliquots from each vial at regular intervals (e.g., 0, 2, 4, 8, 24 hours) and analyze by GC-MS or LC-MS.
-
Compare the chromatograms to monitor for the appearance of new peaks corresponding to oxidized products.
| Time (hours) | Control (% Degradation) | Experimental (% Degradation) |
| 0 | 0 | 0 |
| 2 | <1 | 5 |
| 4 | <1 | 12 |
| 8 | <1 | 25 |
| 24 | 2 | 55 |
This is example data and will vary depending on the compound's stability.
Scenario 3: Low Yields and Complex Product Mixtures in Forced Degradation Studies
Problem: You are performing forced degradation studies on a drug candidate containing a tertiary allylic alcohol moiety, and you are getting extensive degradation under thermal and oxidative stress, making it difficult to identify the primary degradation products.
Likely Cause: The inherent reactivity of the tertiary allylic alcohol is leading to multiple, competing degradation pathways.
In-depth Explanation:
Forced degradation studies are designed to accelerate the degradation process to identify potential degradants.[20][21] For tertiary allylic alcohols, this can be challenging due to their sensitivity.
-
Thermal Stress: Can lead to dehydroxylation, forming various dienes, which can then undergo further reactions like cyclization.[13]
-
Oxidative Stress: Using agents like hydrogen peroxide can lead to the formation of hydroperoxides, which are often unstable and can decompose into a complex mixture of smaller molecules.[8] Functional groups with labile hydrogens, such as allylic carbons, are particularly susceptible to oxidation.[8]
Troubleshooting Steps:
-
Milder Stress Conditions: Reduce the temperature for thermal stress and the concentration of the oxidizing agent. The goal is to achieve 5-20% degradation to favor the formation of primary degradants.[21]
-
Time-Course Study: Analyze samples at multiple time points to track the appearance and disappearance of intermediates.
-
Mechanistic Traps: Consider adding radical scavengers (for oxidation studies) or mild bases (for acid-catalyzed pathways) to selectively inhibit certain degradation routes and simplify the product mixture.
Visualizing a Forced Degradation Workflow:
Caption: A typical workflow for forced degradation studies.
Analytical Considerations
Q: What are the best analytical techniques to monitor the degradation of tertiary allylic alcohols?
A: A combination of chromatographic and spectroscopic methods is ideal.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile and thermally stable degradation products.[22][23][24]
-
High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric Detection (LC-MS): The method of choice for less volatile or thermally labile compounds. It is a cornerstone of forced degradation studies.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Indispensable for the structural elucidation of unknown degradation products.
References
-
Lewis acid-catalyzed oxidative rearrangement of tertiary allylic alcohols mediated by TEMPO. (2025). ResearchGate. [Link]
-
Oxidation of alcohols. (n.d.). Chemguide. [Link]
-
Why does Lucas reagent give immediate turbidity with tertiary alcohol and no turbidity with primary alcohol at room temperature? (2016). Quora. [Link]
-
Meyer–Schuster rearrangement. (n.d.). Wikipedia. [Link]
-
Babler oxidation. (n.d.). Wikipedia. [Link]
-
Bacterial Degradation of tert-Amyl Alcohol Proceeds via Hemiterpene 2-Methyl-3-Buten-2-ol by Employing the Tertiary Alcohol Desaturase Function of the Rieske Nonheme Mononuclear Iron Oxygenase MdpJ. (2012). ASM Journals. [Link]
-
Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery. (n.d.). American Chemical Society. [Link]
-
Allyl alcohol synthesis by allylic substitution. (n.d.). Organic Chemistry Portal. [Link]
-
Master Organic Chemistry. (n.d.). Master Organic Chemistry. [Link]
-
Studies on the reactivity of a tertiary allylic alcohol in an acetophenonic series, a model for natural products synthesis. (2025). ResearchGate. [Link]
-
Selective oxidation of allylic alcohols with chromic acid. (1975). Organic Chemistry Portal. [Link]
-
Functional Groups In Organic Chemistry. (2010). Master Organic Chemistry. [Link]
-
Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. (n.d.). Chemical Communications (RSC Publishing). [Link]
-
Aerobic C–C Bond Cleavage of Tertiary Allylic Alcohols. (2023). ChemistryViews. [Link]
-
17.7: Oxidation of Alcohols. (2024). Chemistry LibreTexts. [Link]
- Identification of alcohols.pdf. (n.d.). Unknown Source.
-
Thermal Degradation of Linalool-Chemotype Cinnamomum osmophloeum Leaf Essential Oil and Its Stabilization by Microencapsulation with β-Cyclodextrin. (2021). PMC - PubMed Central. [Link]
-
Allyl Alcohol. (n.d.). OSHA. [Link]
-
Alcohols III - Analytical Method. (n.d.). Assay Technology. [Link]
-
Contact Allergens Formed on Air Exposure of Linalool. Identification and Quantification of Primary and Secondary Oxidation Products and the Effect on Skin Sensitization. (2025). ResearchGate. [Link]
-
Meyer–Schuster Rearrangement. (n.d.). ResearchGate. [Link]
-
Small but mighty: the impact of tertiary alcohols in drug design. (n.d.). Hypha Discovery. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). MDPI. [Link]
-
Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. (2025). PubMed. [Link]
- New Method for Spectrophotometric Determination of Allyl Alcohol Using Aryl Aldehydes as Reagents. (n.d.). Unknown Source.
-
Nomination Background: Linalool (CASRN: 78-70-6). (n.d.). National Toxicology Program (NTP). [Link]
-
Chemical Tests for Alcohols: Lucas Test & Oxidation Tests // HSC Chemistry. (2021). YouTube. [Link]
-
The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
FORCED DEGRADATION STUDY:- A RECENT APPROACH FOR STRESS TESTING OF DRUG SUBSTANCE AND DRUG PRODUCTS. (n.d.). ijariie. [Link]
- UNDERSTANDING THERMAL FLUID DEGRAD
-
Chemical structures of the degradation products of linalool. (n.d.). ResearchGate. [Link]
-
Oxidative rearrangement of tertiary allylic alcohols employing oxoammonium salts. (n.d.). PubMed. [Link]
-
Summary of Methods for Blood-alcohol Analysis. (n.d.). ResearchGate. [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (n.d.). Academia.edu. [Link]
-
Synthesis of a Cannabidiol Precursor: Experimental Challenges and DFT Insights into β-Elimination Barriers. (2025). American Chemical Society. [Link]
- Thermal Degradation of Environmentally Degradable Poly(hydroxyalkanoic Acid)s. (n.d.). Unknown Source.
-
Linalool. (n.d.). Wikipedia. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]
-
The Meyer–Schuster Rearrangement. (n.d.). Organic Reactions. [Link]
Sources
- 1. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]
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- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. ijariie.com [ijariie.com]
- 9. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Babler oxidation - Wikipedia [en.wikipedia.org]
- 12. Selective oxidation of allylic alcohols with chromic acid [organic-chemistry.org]
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- 14. mdpi.com [mdpi.com]
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- 19. chemistryviews.org [chemistryviews.org]
- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,6-Dimethyl-3,7-octadiene-2,6-diol
From the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2,6-Dimethyl-3,7-octadiene-2,6-diol (CAS 51276-34-7). This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and byproduct formations encountered during the synthesis of this valuable di-tertiary allylic alcohol. Our goal is to provide not just solutions, but a foundational understanding of the reaction mechanisms to empower you to troubleshoot effectively.
Troubleshooting Guide: Common Synthetic Issues & Byproducts
This section addresses specific problems you may encounter during synthesis, presented in a question-and-answer format. The primary synthetic routes considered are the oxidation of linalool and the addition of vinyl organometallic reagents to a ketone precursor.
Question 1: My post-reaction analysis (TLC/GC-MS) shows a significant spot/peak that is much less polar than the desired diol. What is this byproduct and how can I prevent it?
Answer:
This is a classic and highly common issue. The low-polarity byproduct is almost certainly a result of acid-catalyzed dehydration . Your target molecule is a di-tertiary alcohol, making both hydroxyl groups exceptionally susceptible to elimination, especially under acidic conditions or at elevated temperatures, to form a more conjugated and less polar triene system.
-
Causality (The "Why"): The mechanism involves the protonation of a tertiary hydroxyl group, which creates an excellent leaving group (water). The departure of water leaves a resonance-stabilized tertiary allylic carbocation. A subsequent deprotonation from an adjacent carbon atom then forms a new double bond. Given the two tertiary alcohol sites, this can lead to a mixture of dehydration products.
-
Proactive Prevention & Solutions:
-
Strict pH Control During Work-up: This is the most critical factor. When quenching the reaction (e.g., a Grignard reaction), use a buffered aqueous solution or a very weak acid (like saturated ammonium chloride) and ensure the temperature is kept low (0 °C). Avoid strong mineral acids (HCl, H₂SO₄) for the primary quench.
-
Temperature Management: Perform the reaction and the work-up at the lowest practical temperature. Overheating the reaction mixture during reflux or distillation is a primary cause of dehydration.
-
Solvent Choice: Ensure your solvents are dry and free of acidic impurities.
-
-
Verification: Run a comparative TLC. The dehydration byproduct will have a much higher Rf value (closer to the solvent front) than your highly polar diol.
Question 2: I've isolated a byproduct with the same mass as my target diol, but with a slightly different retention time and spectroscopic profile. What is the likely cause?
Answer:
You are likely observing an isomeric diol , which is a frequent byproduct when the synthesis involves allylic intermediates. The most common isomer is 2,6-dimethylocta-1,7-diene-3,6-diol .[1]
-
Causality (The "Why"): This occurs through an allylic rearrangement (or allylic shift) .[2] In many synthetic pathways, a carbocationic or similar reactive intermediate forms at an allylic position. This charge can delocalize across the double bond, allowing a nucleophile (like water or a hydroxyl group) to attack at a different position. This leads to a constitutional isomer. Such rearrangements are common in reactions involving tertiary allylic alcohols, especially under acidic or thermally strenuous conditions.[3][4][5]
-
Proactive Prevention & Solutions:
-
Milder Reagents: If using an oxidative method, avoid harsh, acidic oxidizing agents. Consider enzymatic or milder chemical oxidation pathways if selectivity is a major concern.
-
Lewis Acid Catalysis: In Grignard-type reactions, the addition of a Lewis acid (e.g., CeCl₃, ZnCl₂) can enhance the selectivity of the nucleophilic attack on the carbonyl carbon, potentially reducing the lifetime of intermediates that could lead to rearrangement.[6]
-
Low-Temperature Conditions: As with dehydration, keeping the reaction temperature as low as possible minimizes the energy available for isomerization pathways.
-
Question 3: My crude product contains cyclic ether byproducts, identified by their characteristic ether C-O stretches in the IR and mass spectra. Why are these forming?
Answer:
The formation of cyclic ethers, such as 2-(5-methyl-5-vinyltetrahydrofuran-2-yl)propan-2-ol or pyran derivatives, is a known byproduct pathway, particularly during the oxidation of precursors like linalool.[1][7]
-
Causality (The "Why"): This is an intramolecular cyclization reaction, often acid-catalyzed. The reaction can be initiated by the protonation of a double bond, followed by the intramolecular attack of one of the hydroxyl groups onto the resulting carbocation. The regioselectivity of the attack (i.e., forming a five-membered furan ring vs. a six-membered pyran ring) depends on the stability of the transition states (Baldwin's rules).
-
Proactive Prevention & Solutions:
-
Neutral Work-up: The most effective preventative measure is to maintain neutral or slightly basic conditions during the work-up and purification stages.
-
Aprotic Solvents: Whenever possible, use aprotic solvents to avoid providing a proton source that can initiate the cyclization cascade.
-
Avoid Acidic Chromatography Media: When performing column chromatography, consider using deactivated silica gel (e.g., treated with triethylamine) or switching to a neutral stationary phase like alumina to prevent on-column cyclization.
-
Frequently Asked Questions (FAQs)
-
Q: What is the best way to monitor the reaction's progress to minimize byproduct formation?
-
A: Thin-Layer Chromatography (TLC) is indispensable. Use a relatively polar mobile phase (e.g., 30-50% Ethyl Acetate in Hexanes) to achieve good separation between the non-polar starting material, intermediate-polarity byproducts (like cyclic ethers), and the very polar diol product (which will have a low Rf). This allows you to stop the reaction as soon as the starting material is consumed, preventing further degradation of the product.
-
-
Q: My synthesis involves the oxidation of linalool. What are the key byproducts I should watch for?
-
A: The autoxidation of linalool is known to produce a complex mixture.[8] Besides the isomeric diols and cyclic ethers mentioned above, you should be vigilant for hydroperoxides (e.g., 7-hydroperoxy-3,7-dimethyl-octa-1,5-diene-3-ol) and aldehydes .[1][9] Hydroperoxides are often thermally unstable and may not be directly observed by GC-MS without decomposition.
-
-
Q: Can I use a Grignard reaction to synthesize this diol? What are the pitfalls?
-
A: Yes, a common conceptual route is the reaction of a diketone like 3-octene-2,6-dione with methylmagnesium bromide or the reaction of a precursor like methyl heptenone with a vinyl Grignard reagent.[6][10][11] The main pitfall is incomplete reaction, resulting in a mono-addition product (a keto-alcohol), which can be difficult to separate. Using an excess of the Grignard reagent and ensuring anhydrous conditions can drive the reaction to completion.[12]
-
Data & Protocols
Troubleshooting Summary Table
| Problem Observed | Likely Byproduct Class | Primary Mechanistic Cause | Recommended Solution | Verification Method |
| Low-polarity spot (High Rf) | Dehydration Products (Trienes) | Acid/Heat-catalyzed elimination | Maintain T < 25°C; Quench with buffered aq. NH₄Cl | GC-MS, ¹H NMR (loss of -OH, new olefinic signals) |
| Isomer with same mass | Rearranged Diol | Allylic Shift of Carbocation | Use milder reagents; Control temperature | High-resolution GC, ¹³C NMR |
| Byproduct of same mass | Cyclic Ethers (Furan/Pyran) | Acid-catalyzed intramolecular cyclization | Neutral work-up; Deactivated silica gel | IR (ether C-O stretch), NMR |
| Unreacted Starting Material | Incomplete Reaction | Insufficient reagent/time/activation | Increase reagent equivalents; Extend reaction time | TLC, GC-MS |
Protocol: Purification via Flash Column Chromatography
This protocol is designed to separate the polar this compound from less polar byproducts like dehydrated hydrocarbons or cyclic ethers.
-
Slurry Preparation:
-
In a beaker, add silica gel (230-400 mesh) to a low-polarity solvent (e.g., 10% Ethyl Acetate in Hexanes).
-
Stir to create a uniform slurry and pour it into the chromatography column.
-
Allow the silica to pack under gravity or with light pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the column eluent.
-
Alternatively, for less soluble samples, perform a "dry load": dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure. Carefully add the resulting free-flowing powder to the top of the column bed.
-
-
Elution:
-
Begin eluting with a low-polarity mobile phase (e.g., 10% Ethyl Acetate / 90% Hexanes). This will flush out very non-polar byproducts (e.g., dehydration products).
-
Gradually increase the polarity of the eluent (a "gradient"). A typical gradient might be from 10% to 50% Ethyl Acetate in Hexanes.
-
Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
-
Product Isolation:
-
Combine the pure fractions as identified by TLC.
-
Remove the solvent using a rotary evaporator to yield the purified diol.
-
Visualized Troubleshooting Workflow
The following diagram outlines a logical workflow for identifying and resolving byproduct issues during your synthesis.
Caption: Troubleshooting workflow for byproduct identification.
References
-
Sköld, M., et al. (2006). Contact Allergens Formed on Air Exposure of Linalool. Identification and Quantification of Primary and Secondary Oxidation Products and the Effect on Skin Sensitization. Chemical Research in Toxicology. Available at: [Link]
-
Christenson, P. A., et al. (1977). Identified oxidation products formed by autoxidation of linalool. Contact Dermatitis. Available at: [Link]
-
Shibuya, M., et al. (2010). Oxidative Rearrangement of Tertiary Allylic Alcohols Employing Oxoammonium Salts. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (2014). Allyl alcohol synthesis by allylic substitution. Available at: [Link]
-
Wikipedia. (n.d.). Allylic rearrangement. Available at: [Link]
- Google Patents. (2019). CN109704922A - A kind of method of methyl heptenone synthesis linalool.
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Allylic rearrangement - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Allyl alcohol synthesis by allylic substitution [organic-chemistry.org]
- 6. CN109704922A - A kind of method of methyl heptenone synthesis linalool - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. Grignard reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
Technical Support Center: Overcoming Low Yields in Natural Product Isolation
Welcome to the technical support center for natural product isolation. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating bioactive compounds from natural sources. Low yields are a common and often frustrating challenge in this field, stemming from a multitude of factors ranging from the initial extraction to final purification and storage.[1][2]
This guide provides in-depth troubleshooting advice, step-by-step protocols, and a causal understanding of the experimental choices you make. Our goal is to equip you with the knowledge to not only solve immediate yield issues but also to build robust and reproducible isolation workflows.
Section 1: Extraction Efficiency - The Foundation of Your Yield
The extraction process is the critical first step where the target compound is liberated from its complex biological matrix. Inefficiencies at this stage will cascade through the entire workflow, making it impossible to recover a high yield, no matter how optimized the subsequent purification steps are.
Frequently Asked Questions (FAQs) - Extraction
Q1: My crude extract yield is very low. What are the most likely initial culprits?
A: Several factors could be at play. The most common issues include:
-
Inadequate sample preparation: Incomplete grinding or homogenization of the source material can severely limit solvent access to the target compounds.
-
Improper solvent selection: The polarity of your extraction solvent must be well-matched to the polarity of your target compound to ensure efficient solubilization.[3]
-
Insufficient extraction time or temperature: The kinetics of extraction are crucial; you may not be allowing enough time or gentle heat for the solvent to penetrate the matrix and dissolve the compound.
-
Compound degradation during extraction: Some natural products are sensitive to heat, light, or pH, and can degrade during the extraction process itself.[1][4]
Q2: How do I choose the right extraction solvent?
A: Solvent selection is a balance of several factors: the solubility of the target compound, the solvent's ability to penetrate the sample matrix, and the potential for co-extraction of interfering substances.[3][5] A good starting point is to consult the literature for the class of compound you are targeting. A general approach is to use a solvent with a polarity similar to your analyte. For unknown compounds, a sequential extraction with solvents of increasing polarity (e.g., hexane, then ethyl acetate, then methanol) can be a useful strategy.
Troubleshooting Guide: Low Extraction Yields
If you're facing low extraction yields, this guide will walk you through a systematic process of identifying and resolving the root cause.
Sources
Technical Support Center: Resolving Enantiomers of Chiral Diols
Welcome to the technical support center for the resolution of chiral diols. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating enantiomers. Chiral diols are fundamental building blocks in pharmaceuticals and fine chemicals, and obtaining them in enantiomerically pure form is often critical for efficacy and safety.[1][2]
This resource provides in-depth, field-proven insights into common challenges and their solutions. We will move beyond simple procedural lists to explain the underlying principles, helping you make informed decisions in your experimental design.
Section 1: Strategic Method Selection
Choosing the right resolution strategy is the most critical step and depends on factors like the diol's structure, the required scale, available equipment, and downstream applications. A poor choice at this stage can lead to significant loss of time and resources.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving chiral diols, and how do I choose between them?
A: The three most common and powerful techniques are Chiral Chromatography, Enzymatic Resolution, and Diastereomeric Salt Formation.
-
Chiral Chromatography (HPLC & SFC): This is a direct separation method using a chiral stationary phase (CSP). It is highly versatile and the go-to method for analytical scale and for compounds that are difficult to derivatize. Supercritical Fluid Chromatography (SFC) is often faster and uses less organic solvent than High-Performance Liquid Chromatography (HPLC), making it advantageous for larger scale purifications.[3][4][5][6]
-
Enzymatic Kinetic Resolution: This method uses an enzyme (often a lipase) to selectively acylate or hydrolyze one enantiomer of the diol, leaving the other enantiomer unreacted.[4] It is excellent for specific substrates and can be very cost-effective on a large scale, but requires screening for a suitable enzyme.
-
Diastereomeric Salt Formation: This classical method involves reacting the diol with a chiral resolving agent to form diastereomers.[1][7] Since diastereomers have different physical properties, they can be separated by crystallization.[1][7] This technique is only applicable if the diol can be derivatized to contain an acidic or basic handle.[5]
The following decision tree illustrates a logical workflow for selecting the appropriate method.
Caption: Decision workflow for selecting a chiral diol resolution method.
Section 2: Chiral Chromatography (HPLC & SFC) Troubleshooting
Chiral chromatography is powerful but relies on subtle molecular interactions. Method development can be challenging, and issues like poor resolution or peak shape are common.
Troubleshooting Guide
Q2: I'm not seeing any separation of my diol enantiomers on a polysaccharide-based column (e.g., Chiralpak® AD-H, Chiralcel® OD). What should I try first?
A: This is a classic method development problem. The key is to systematically alter parameters that influence the transient diastereomeric complex formed between your diol and the chiral stationary phase (CSP).[8]
-
Change the Mobile Phase Composition: This is the most impactful parameter.
-
Normal Phase: If you are using a hexane/alcohol mixture, systematically vary the alcohol (e.g., isopropanol, ethanol). The type and concentration of the alcohol modifier significantly affect selectivity.[9] For diols, hydrogen bonding is a key interaction, so changing the alcohol can dramatically alter the separation.
-
Try Additives: Small amounts of an acidic or basic additive (like trifluoroacetic acid or diethylamine) can improve peak shape and sometimes induce separation by suppressing unwanted interactions with residual silanols on the silica support.
-
-
Switch the Polysaccharide Backbone: Cellulose and amylose-based columns have different helical structures and offer complementary selectivity.[10] If a cellulose-based column (like Chiralcel®) fails, an amylose-based one (like Chiralpak®) may work, and vice-versa.[10]
-
Lower the Temperature: Decreasing the column temperature often enhances chiral recognition by strengthening the weak intermolecular forces (H-bonds, dipole-dipole) responsible for separation.[11] Try reducing the temperature in 5-10°C increments.
-
Reduce the Flow Rate: Chiral separations are often more efficient at lower flow rates (e.g., 0.5 mL/min for a 4.6 mm ID column).[11] This gives more time for the enantiomers to interact with the CSP.
Q3: My peaks are broad and tailing. What's the cause and how do I fix it?
A: Peak broadening and tailing usually indicate a secondary, undesirable interaction or a kinetic issue.
-
Cause 1: Sample Overload: You may be injecting too much sample. The intricate chiral recognition sites on the CSP can be saturated, leading to poor peak shape.
-
Solution: Reduce the injection concentration and/or volume by a factor of 5 or 10 and re-inject.
-
-
Cause 2: Incompatible Injection Solvent: If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., DMSO in a hexane-based mobile phase), it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the minimum amount of the strongest solvent possible.
-
-
Cause 3: Column Contamination or Degradation: Traces of incompatible solvents like THF or dichloromethane in your sample can irreversibly damage polysaccharide-based columns.[12]
-
Solution: Always ensure your sample is free from prohibited solvents. If you suspect column damage, extensive washing with a recommended solvent (like isopropanol) may help, but the column may be permanently compromised.[12]
-
Comparative Data for Initial Column Screening
For initial screening, a set of columns with diverse chiral selectors is recommended. The table below summarizes common polysaccharide-based CSPs and their typical mobile phases for diol separations.
| Chiral Stationary Phase (CSP) | Polysaccharide Base | Common Mobile Phase Systems | Key Characteristics |
| Chiralpak® AD / IA | Amylose Tris(3,5-dimethylphenylcarbamate) | Hexane/IPA, Hexane/Ethanol | Broad applicability, often provides good selectivity for a wide range of compounds.[13] |
| Chiralcel® OD / OJ | Cellulose Tris(3,5-dimethylphenylcarbamate) | Hexane/IPA, Methanol/Ethanol | Complementary to AD/IA phases, strong chiral recognition via hydrogen bonding and π-π interactions.[14] |
| Chiralpak® IC | Cellulose Tris(3,5-dichlorophenylcarbamate) | Hexane/IPA, Acetonitrile/Methanol | Electron-withdrawing groups can alter selectivity, useful for compounds not resolved on other phases.[13] |
Section 3: Enzymatic Kinetic Resolution Troubleshooting
Enzymatic resolutions are elegant but sensitive to reaction conditions. The goal is to achieve a reaction that proceeds to ~50% conversion with high enantioselectivity (E-value).
Troubleshooting Guide
Q4: My enzymatic acylation of the diol is very slow or not proceeding at all. What should I check?
A: Several factors can inhibit enzyme activity.
-
Enzyme Choice: Not all lipases are effective for all substrates. The geometry of the enzyme's active site must accommodate one of the diol enantiomers.
-
Acyl Donor: The choice of acyl donor is critical.
-
Solution: Vinyl acetate is a highly effective acyl donor because the vinyl alcohol byproduct tautomerizes to acetaldehyde, driving the reaction forward and making it essentially irreversible.
-
-
Solvent: The solvent must maintain the enzyme's conformational integrity.
-
Solution: Start with a non-polar organic solvent like hexane, toluene, or diisopropyl ether. Polar solvents can strip essential water from the enzyme, inactivating it.
-
-
Water Content: Enzymes require a small amount of water to maintain their active conformation, but too much can promote the reverse (hydrolysis) reaction.
-
Solution: Ensure your solvent is not completely anhydrous. If the reaction is stalled, adding a minuscule amount of buffer or water (e.g., 0.1% v/v) can sometimes restore activity.
-
Q5: The reaction proceeds to completion (>95% conversion) very quickly, and I'm not getting any resolution. Why?
A: This indicates a lack of enantioselectivity. The enzyme is acylating both enantiomers at a similar rate.
-
Cause: The chosen enzyme and conditions are not suitable for differentiating the enantiomers of your specific diol. The stereocenter may be too far from the reaction site, or the groups around it may not provide enough steric or electronic difference for the enzyme to distinguish between them.
-
Solution 1: Change the Enzyme: This is the most critical step. An enzyme with a different-shaped active site might provide the necessary discrimination.
-
Solution 2: Lower the Temperature: Reducing the reaction temperature (e.g., from room temperature to 0°C) can sometimes increase the enantioselectivity (E-value) by making the reaction more sensitive to small differences in activation energy between the two enantiomers.
-
Solution 3: Modify the Substrate: While more involved, a resolution may be achieved on a protected version of the diol. For example, resolving a primary-secondary diol can be challenging. A sequential acylation approach, where the primary alcohol is acylated first non-selectively, followed by an enzyme-catalyzed enantioselective acylation of the secondary alcohol, can be highly effective.[17][18]
-
Caption: Workflow for enzymatic kinetic resolution of a chiral diol.
Section 4: Diastereomeric Salt Formation Troubleshooting
This classical technique relies on successful crystallization, which can be part art, part science.
Troubleshooting Guide
Q6: I've added the chiral resolving agent to my derivatized diol, but no crystals are forming. What can I do?
A: Crystal formation is a delicate equilibrium of solubility.
-
Solvent Screening is Key: The choice of solvent is the most critical parameter. An ideal solvent is one in which the desired diastereomeric salt is sparingly soluble, while the other diastereomer remains in solution.
-
Solution: Perform a systematic solvent screen. Use small vials with your substrate and resolving agent, and test a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof).
-
-
Concentration: The solution might be too dilute.
-
Solution: Slowly evaporate the solvent or prepare a more concentrated stock solution. Be patient, as crystallization can take hours or even days.
-
-
Induce Crystallization:
-
Solution: Try scratch-seeding (scratching the inside of the flask with a glass rod below the solvent level), adding a seed crystal if you have one, or cooling the solution slowly.
-
Q7: I got crystals, but the enantiomeric excess (e.e.) is low after I remove the resolving agent. How can I improve the purity?
A: Low e.e. means your crystals are not a single diastereomer.
-
Cause 1: Co-precipitation: Both diastereomers are crystallizing out of solution. This often happens if the solubilities of the two diastereomers are too similar in the chosen solvent.
-
Solution: Re-crystallize the diastereomeric salt. Dissolve the crystals in a minimum amount of hot solvent and allow them to cool slowly. This process enriches the less soluble diastereomer in the solid phase. Multiple recrystallizations may be necessary.
-
-
Cause 2: Inefficient Separation: The solid was not adequately separated from the mother liquor, which contains the undesired diastereomer.
-
Solution: Ensure the crystals are washed thoroughly (but quickly, to avoid re-dissolving) with a small amount of cold, fresh solvent after filtration.
-
Section 5: Detailed Experimental Protocols
Protocol 1: General Method Development for Chiral HPLC
Objective: To develop a baseline separation method for a novel chiral diol.
-
Column Selection: Install a primary screening column, for example, a Chiralpak® IA (amylose-based) column (e.g., 250 x 4.6 mm, 5 µm).
-
Sample Preparation: Prepare a 1 mg/mL solution of the racemic diol in a 50/50 mixture of hexane and isopropanol. Filter the sample through a 0.45 µm syringe filter.[19]
-
Initial Mobile Phase Screening:
-
Condition A (Normal Phase): Start with 90:10 Hexane:Isopropanol at a flow rate of 1.0 mL/min.
-
Condition B (Polar Organic): If the diol is highly polar, screen with 100% Methanol at 0.5 mL/min.
-
-
Isocratic Run: Inject 5 µL of the sample. Run the isocratic method for 20-30 minutes, monitoring at a suitable UV wavelength (e.g., 220 nm or 254 nm).
-
Troubleshooting & Optimization:
-
No Separation: If no separation is observed, change the alcohol modifier (e.g., to ethanol) or switch to a complementary column (e.g., Chiralcel® OD).
-
Poor Resolution: If peaks are present but not baseline resolved (Rs < 1.5), decrease the flow rate to 0.5 mL/min and/or decrease the temperature to 15°C.[11]
-
Long Retention Time: If retention times are excessively long, increase the percentage of the alcohol modifier in 5% increments.
-
-
Validation: Once a promising condition is found, confirm the method's robustness by making small changes to flow rate and mobile phase composition.
Protocol 2: Determination of Enantiomeric Excess (% e.e.)
Objective: To accurately calculate the enantiomeric purity of a resolved sample.
-
Analysis: Analyze the sample using the developed chiral HPLC or SFC method.
-
Integration: Integrate the peak areas of the two enantiomers (let's call them Peak 1 and Peak 2).
-
Calculation: Use the following formula to calculate the % e.e.:
% e.e. = (|Area_Peak1 - Area_Peak2|) / (Area_Peak1 + Area_Peak2) x 100%
For example, if the major enantiomer has an area of 98 and the minor has an area of 2, the % e.e. is (|98-2|)/(98+2) * 100 = 96%.
Alternatively, other methods like NMR spectroscopy with chiral solvating or derivatizing agents can be used.[20][21][22] High-throughput fluorescence-based assays have also been developed for rapid e.e. determination of diols.[23]
References
-
Chemistry LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
Shimadzu. (n.d.). C190-E270C SFC Basic Guide. Retrieved from [Link]
-
Re-Godar, S. K., & Anslyn, E. V. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of visualized experiments : JoVE, (68), e4139. Retrieved from [Link]
-
Kumar, S., Rauscher, A., Máté, W., & Malnasi-Csizmadia, A. (2021). The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. Retrieved from [Link]
-
Chiralpedia. (n.d.). Polysaccharide-based CSPs. Retrieved from [Link]
-
ResearchGate. (2016, January 13). The enzymatic resolution of enantiomers and the formation of diastereomers: An undergraduate NMR experiment. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Chromatography Today. (2014, August 20). Troubleshooting in SFC. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Diastereomers and Optical Resolution. Retrieved from [Link]
-
Al-Majnoni, M., Memic, A., & El-Faham, A. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Polymers, 13(2), 209. Retrieved from [Link]
-
Ilisz, I., Aranyi, A., & Pataj, Z. (2013). Chiral mobile phase additives in HPLC enantioseparations. Methods in molecular biology (Clifton, N.J.), 970, 147–164. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Retrieved from [Link]
-
Taran, F., & Anzenbacher, P. Jr. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature protocols, 15(7), 2328–2346. Retrieved from [Link]
-
ResearchGate. (n.d.). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Retrieved from [Link]
-
Rutjes, F. P. J. T., & van Delft, F. L. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Chemical Communications, 49(75), 8279-8294. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Kinetic resolution of acyclic 1,2-diols using a sequential lipase-catalyzed transesterification in organic solvents. Retrieved from [Link]
-
Chromatography Online. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]
-
Dhandapani, R., & Tackett, B. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International, 19(01), 17–20. Retrieved from [Link]
-
BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from [Link]
-
Sousa, F., Ribeiro, A. R., & Tiritan, M. E. (2020). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules (Basel, Switzerland), 25(20), 4785. Retrieved from [Link]
-
Theil, F., Schick, H., & Winter, G. (1994). Kinetic resolution of acyclic 1,2-diols using a sequential lipase-catalyzed transesterification in organic solvents. The Journal of Organic Chemistry, 59(1), 128-132. Retrieved from [Link]
-
ResearchGate. (2014, September 12). Problem With CHIRAL PAK AD-H Column - Can anyone help?. Retrieved from [Link]
-
Dong, M. W. (2022, November 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International, 40(11), 506-513. Retrieved from [Link]
-
Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. Retrieved from [Link]
-
Phenomenex. (2012, March 14). Phenomenex Publishes Guide for Chiral Column Selection. Retrieved from [Link]
-
Forró, E., & Fülöp, F. (2003). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Orvosi hetilap, 144(44), 2169–2174. Retrieved from [Link]
-
Nagy, Z. K., & Borbás, E. (2018). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 20(14), 1950-1960. Retrieved from [Link]
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Harada, N. (2017). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. International journal of molecular sciences, 18(10), 2097. Retrieved from [Link]
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ResearchGate. (n.d.). Preparation and Chiral Recognition of Polysaccharide-Based Selectors. Retrieved from [Link]
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Columbia University. (n.d.). SFC-MS User Guide. Retrieved from [Link]
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Frusic-Zlotkin, M., & Yudin, A. K. (2013). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 90(5), 629-632. Retrieved from [Link]
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Agilent. (2023, July 25). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Retrieved from [Link]
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de Sousa, J. S., & de Andrade, J. B. (2017). Enantiomers and Their Resolution. Chirality, 29(1), 1-21. Retrieved from [Link]
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IRIS . (2021, January 1). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Retrieved from [Link]
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BUCHI. (2023, August 24). Chiral Separations: Using SFC to Unlock Purification Potential. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. Retrieved from [Link]
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issues with 2,6-Dimethyl-3,7-octadiene-2,6-diol peak tailing in GC
Topic: Issues with 2,6-Dimethyl-3,7-octadiene-2,6-diol Peak Tailing in GC Audience: Researchers, scientists, and drug development professionals.
As a Senior Application Scientist, I've frequently encountered challenges with the chromatographic analysis of polar, active compounds. One such molecule that often presents a challenge is this compound. Its two tertiary hydroxyl groups make it particularly susceptible to interactions within the GC system, leading to the common issue of peak tailing.
This guide is structured as a series of frequently asked questions to directly address the specific issues you might encounter. We will move from diagnosis to practical solutions, explaining the scientific reasoning behind each step to empower you to resolve these issues effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound peak tailing so significantly?
A1: Peak tailing for this specific diol is almost always rooted in its chemical structure and its interaction with the GC system.[1] There are two primary causes: chemical interactions and physical disruptions.
-
Chemical Activity (Most Likely Cause): Your analyte, this compound, has two polar hydroxyl (-OH) groups. These groups can form strong hydrogen bonds with "active sites" within your GC system.[2][3] These active sites are typically exposed silanol groups (Si-OH) on the surfaces of the inlet liner, the column's stationary phase, or any non-deactivated metal surfaces. This reversible adsorption holds back a fraction of the analyte molecules, causing them to elute later than the main band, which results in a tail.[4][5]
-
Physical Flow Path Issues: While less specific to this compound, physical problems in the system can cause tailing for all peaks.[4] These include dead volumes or turbulence in the carrier gas flow path, often caused by an improper column installation (e.g., a poor cut or incorrect insertion depth).[6][7]
Caption: Interaction of polar diol with active sites leading to peak tailing.
Q2: How do I systematically diagnose the root cause of the peak tailing?
A2: A logical, step-wise approach is crucial. The goal is to first distinguish between a chemical activity problem and a physical flow path problem.
Caption: Diagnostic workflow to identify the cause of peak tailing.
Experimental Protocol: Diagnostic Test
-
Prepare a Simple Standard: Dissolve a non-polar hydrocarbon (e.g., decane or hexadecane) in a suitable solvent like hexane.
-
Analyze the Standard: Inject this standard using your current GC method.
-
Evaluate the Peak:
-
If the hydrocarbon peak shows tailing: The issue is likely physical.[6] This indicates a problem with the gas flow path that affects all compounds, regardless of polarity. Proceed to check your column installation.
-
If the hydrocarbon peak is symmetrical: The issue is chemical and specific to your polar diol.[4] The active sites in your system are interacting with the hydroxyl groups. Proceed with inlet maintenance and consider derivatization.
-
Q3: I've identified a chemical activity problem. What are the immediate steps to fix it?
A3: If your system is active, the first place to focus is the inlet, as it's the hottest and most reactive part of the system your sample encounters.
1. Inlet Maintenance: This is the most critical and effective solution.[6]
- Replace the Inlet Liner: The liner is a consumable part. Over time, its deactivation layer wears away, exposing active silanol sites. Replace it with a new, high-quality, factory-deactivated liner.
- Replace the Septum: Coring and bleeding from an old septum can deposit non-volatile material in the liner, creating active sites.
- Clean the Injection Port: If contamination is severe, you may need to follow the manufacturer's instructions for cleaning the injection port itself.
2. Column Maintenance:
- Trim the Column: If the front end of your column is contaminated with non-volatile residues, it will become active. Trimming 10-20 cm from the inlet side of the column can remove this active section.[8]
- Ensure a Proper Column Cut: A clean, 90-degree cut is essential to avoid turbulence and potential active sites at the column entrance.[7][8][9]
Protocol: Performing a Clean Column Cut
-
Use a Scoring Wafer: Use a ceramic or diamond-tipped scoring wafer. Do not use old or chipped wafers.
-
Score the Tubing: Gently score the fused silica tubing. Do not apply excessive pressure, as this can crush the tubing and create an uneven break.
-
Break the Tubing: Hold the tubing on either side of the score and snap it cleanly away from the score mark.
-
Inspect the Cut: Use a small magnifier to inspect the end of the column. It should be a perfectly flat, 90-degree surface with no jagged edges or shards. If it's not perfect, repeat the process.
| Troubleshooting Summary for Chemical Activity | | :--- | :--- | | Component | Action & Rationale | | Inlet Liner | Replace. The deactivation layer is likely compromised. Use an ultra-inert liner for best results with polar compounds. | | Septum | Replace. Prevents contamination from septum bleed and particles. | | GC Column Inlet | Trim 10-20 cm. Removes non-volatile residue and active sites that have accumulated at the front of the column. |
Q4: I've performed all the maintenance, but my peak shape is still not perfect. What is the definitive solution for this compound?
A4: For highly active or challenging compounds like this compound, the most robust and reliable solution is derivatization .[10]
The Principle of Derivatization: Derivatization is a chemical reaction that modifies the analyte to make it more suitable for GC analysis.[10] In this case, we will convert the polar -OH groups into non-polar trimethylsilyl (-O-Si(CH₃)₃) ethers. This process, known as silylation, accomplishes two critical things:
-
Masks Polarity: It eliminates the hydrogen-bonding capability of the hydroxyl groups, preventing interaction with active sites.[11]
-
Increases Volatility: The resulting derivative is more volatile and less polar, leading to sharper, more symmetrical peaks and often shorter retention times.
The most common and effective reagents for silylating alcohols are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) added as a catalyst to improve reaction efficiency, especially for sterically hindered tertiary alcohols.
Caption: The silylation reaction converts a polar alcohol to a non-polar ether.
Experimental Protocol: Silylation of this compound
-
Sample Preparation: In a 2 mL autosampler vial, add approximately 1 mg of your sample or dried extract.
-
Solvent Addition: Add 200 µL of a dry, aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane). Pyridine can act as a catalyst and acid scavenger.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 60-70°C for 30 minutes to ensure complete derivatization of the tertiary alcohols.
-
Analysis: Allow the vial to cool to room temperature. Inject 1 µL of the resulting solution directly into the GC.
Q5: What is the best GC column choice for this analysis, with or without derivatization?
A5: Column choice is critical for achieving good peak shape and resolution. The key is to match the column's stationary phase polarity to your analyte.
-
For the Underivatized Diol: A polar "WAX" type column (polyethylene glycol) is generally recommended for analyzing free alcohols. These columns provide good retention and selectivity for polar compounds. However, you must use a column that is explicitly rated for high inertness to minimize on-column interactions.
-
For the Derivatized Analyte: After silylation, the analyte is much less polar. A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is ideal. These columns are robust, provide excellent efficiency, and are well-suited for the now less-polar derivative.
| Recommended GC Columns | | :--- | :--- | :--- | :--- | | Stationary Phase | Polarity | Best For | Example | | Polyethylene Glycol (PEG) | Polar | Underivatized Diol | Agilent J&W DB-WAX UI | | 5% Phenyl-Methylpolysiloxane | Low-to-Mid Polarity | Derivatized Silyl Ether | Agilent J&W HP-5ms UI | | 35% Phenyl-Methylpolysiloxane | Mid Polarity | General Purpose / Alternative | DB-35ms |
Note: Always prioritize columns designated as "Inert," "Ultra Inert (UI)," or "ms" (for mass spectrometry), as these have the lowest surface activity and will yield the best peak shapes for sensitive compounds.
References
-
Taylor, T. Troubleshooting GC peak shapes. Element Lab Solutions. [Link]
-
Agilent Technologies. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent. [Link]
-
Agilent Technologies. (2016, April 5). Tailing Peaks - Part 1 - GC Troubleshooting Series. YouTube. [Link]
-
Taylor, T. GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions. [Link]
-
Dickie, A. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results. Separation Science. [Link]
-
Restek Corporation. GC Troubleshooting—Tailing Peaks. Restek. [Link]
-
Taylor, T. (2020, March 10). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. LCGC. [Link]
-
Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC. [Link]
-
Agilent Technologies. (2025, February 4). Peak Perfection: A Guide to GC Troubleshooting. Agilent. [Link]
-
Restek Corporation. (2018, June 14). GC Troubleshooting—Tailing Peaks. YouTube. [Link]
-
National Institute of Standards and Technology. Linalool oxide. NIST Chemistry WebBook. [Link]
-
Wang, D., et al. (1994). Optical Isomers of Linalool and Linalool Oxides in Tea Aroma. Bioscience, Biotechnology, and Biochemistry. [Link]
-
The Good Scents Company. 2,6-dimethyl-3,7-octadien-2,6-diol. The Good Scents Company. [Link]
-
Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. ResearchGate. [Link]
-
Phenomenex. GC Technical Tip: Peak Shape Problems - No Peaks. Phenomenex. [Link]
-
The Pherobase. The Kovats Retention Index: (E)-2,6-Dimethyl-3,7-octadiene-2,6-diol (C10H18O2). The Pherobase. [Link]
-
Agilent Technologies. (2011, June 8). Analysis of Natural Oils and Extracts Using the Low Thermal Mass LTM Series II System. Agilent. [Link]
-
The Good Scents Company. linalool oxide. The Good Scents Company. [Link]
-
Restek Corporation. (2018, January 3). GC Troubleshooting—Fronting Peaks. YouTube. [Link]
-
MDPI. (2022, April 30). Chiral Analysis of Linalool, an Important Natural Fragrance and Flavor Compound, by Molecular Rotational Resonance Spectroscopy. MDPI. [Link]
-
Crawford Scientific. GC Derivatization. Crawford Scientific. [Link]
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Technical Support Center: Enhancing the Solubility of 2,6-Dimethyl-3,7-octadiene-2,6-diol for Bioassays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges in solubilizing the monoterpenoid 2,6-Dimethyl-3,7-octadiene-2,6-diol for various bioassays.
I. Understanding the Challenge: Physicochemical Properties
This compound, a natural product found in sources like Gardenia, is a hydrophobic molecule.[1] Its structure, characterized by a ten-carbon backbone with two hydroxyl groups and two double bonds, contributes to its limited aqueous solubility. This inherent hydrophobicity presents a significant hurdle for in vitro and in vivo bioassays, which are typically conducted in aqueous environments.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O₂ | PubChem[2] |
| Molecular Weight | 170.25 g/mol | PubChem[2] |
| Estimated Water Solubility | 884.6 mg/L at 25°C | Human Metabolome Database[3] |
| Estimated LogP | 1.165 | Human Metabolome Database[3] |
The positive LogP value indicates a preference for lipid environments over aqueous ones, underscoring the need for specialized formulation strategies.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when preparing this compound for bioassays.
Q1: My compound is precipitating out of the cell culture medium. What's causing this and how can I fix it?
A1: Causality and Solutions
Precipitation is a common issue when introducing a hydrophobic compound into an aqueous medium. This occurs because the compound's molecules are more attracted to each other than to the water molecules, leading them to aggregate and fall out of solution.
Troubleshooting Steps:
-
Solvent Choice and Concentration: The initial solvent used to dissolve the compound is critical. While this compound is soluble in organic solvents like DMSO, ethanol, acetone, and chloroform[4], the final concentration of this solvent in the assay medium must be kept to a minimum to avoid cytotoxicity and off-target effects.[5][6]
-
Mixing and Temperature: Inadequate mixing or temperature fluctuations can promote precipitation.
-
Recommendation: After adding the compound stock to the medium, vortex or gently agitate the solution to ensure thorough mixing. For some compounds, warming the tube to 37°C and using an ultrasonic bath can aid in dissolution.[4]
-
-
Use of Solubilizing Agents: If direct dilution is insufficient, consider using solubilizing agents.
Q2: What are the best solubilizing agents for this compound in bioassays?
A2: A Comparative Overview
Several classes of excipients can be employed to enhance the aqueous solubility of hydrophobic compounds. The choice depends on the specific bioassay and cell type.
| Solubilizing Agent | Mechanism of Action | Advantages | Disadvantages |
| Co-solvents (e.g., Ethanol, Propylene Glycol) | Increases the polarity of the solvent mixture, making it more favorable for the hydrophobic compound. | Simple to use, effective for moderately hydrophobic compounds. | Can be cytotoxic at higher concentrations.[8] May interfere with assay results.[5] |
| Surfactants (e.g., Tween 20, Tween 80) | Form micelles that encapsulate the hydrophobic compound, with a hydrophilic exterior that is soluble in water.[9] | Highly effective at increasing solubility. | Can be cytotoxic and may interfere with cell membranes.[8] |
| Cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) | Have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with hydrophobic molecules.[10][11] | Generally have low cytotoxicity.[5] Can improve compound stability.[10] | Can be expensive. May not be suitable for all compound sizes. |
| Lipid-Based Formulations | The compound is dissolved in a lipid carrier, which can form emulsions or liposomes in the aqueous medium.[12][13] | Can significantly enhance bioavailability.[12] Protects the compound from degradation.[12] | Can be complex to prepare. May interfere with assays involving lipid metabolism. |
Expert Insight: For initial screening, co-solvents like ethanol or DMSO at low final concentrations are often the first choice due to their simplicity.[8] If solubility issues persist or cytotoxicity is a concern, cyclodextrins are an excellent alternative.[5][10]
Q3: How do I determine the appropriate concentration of a solubilizing agent to use?
A3: A Systematic Approach
It is crucial to perform preliminary experiments to determine the optimal concentration of the solubilizing agent that maximizes compound solubility while minimizing any impact on the bioassay.
Experimental Workflow:
Caption: Workflow for optimizing solubilizing agent concentration.
III. Detailed Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent
This protocol outlines the steps for preparing a stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
If necessary, gently warm the solution to 37°C to aid dissolution.[4]
-
Store the stock solution at -20°C or -80°C for long-term storage.[1]
Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol describes a method for preparing a complex of this compound with HP-β-CD.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or appropriate buffer
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a solution of HP-β-CD in deionized water or buffer at a concentration determined from your optimization experiments (e.g., 10% w/v).
-
Slowly add the this compound powder to the HP-β-CD solution while stirring continuously.
-
Continue stirring at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
The resulting clear solution contains the solubilized compound and is ready for use in your bioassay.
IV. Visualization of Solubilization Mechanisms
The following diagrams illustrate the primary mechanisms by which solubilizing agents enhance the aqueous solubility of hydrophobic compounds.
Caption: Mechanisms of co-solvents and surfactant micelles.
Caption: Formation of a cyclodextrin inclusion complex.
V. References
-
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.
-
Lykkesfeldt, J., & Svendsen, O. (2007). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 53(1-3), 1–4.
-
BioCrick. (n.d.). This compound | CAS:51276-34-7. Retrieved from [Link]
-
ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Vimalson, C., et al. (2020). Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate.
-
Brennan, T. C., et al. (2012). Use of Nonionic Surfactants for Improvement of Terpene Production in Saccharomyces cerevisiae. Applied and Environmental Microbiology, 78(5), 1670–1676.
-
Alqahtani, M. S., et al. (2021). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Saudi Pharmaceutical Journal, 29(8), 853–864.
-
BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]
-
Popescu, R.-G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 336.
-
Jervis, J., et al. (2019). Toward improved terpenoids biosynthesis: strategies to enhance the capabilities of cell factories. FEMS Yeast Research, 19(6).
-
Ma, D., et al. (2022). Metabolic Perturbation and Synthetic Biology Strategies for Plant Terpenoid Production—An Updated Overview. International Journal of Molecular Sciences, 23(15), 8613.
-
ResearchGate. (n.d.). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Retrieved from [Link]
-
Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
ALZET Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]
-
American Pharmaceutical Review. (2020, March 25). Lipid-Based Formulations for Early-Stage Clinical Trials. Retrieved from [Link]
-
Bhardwaj, V., et al. (2017). Surfactants: physicochemical interactions with biological macromolecules. Journal of Oleo Science, 66(7), 685–696.
-
The Good Scents Company. (n.d.). (E)-2,6-dimethyl-3,7-octadiene-2,6-diol. Retrieved from [Link]
-
Waters. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
MDPI. (n.d.). Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. Retrieved from [Link]
-
Savjani, K. T., et al. (2012). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 6(2), 84.
-
MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved from [Link]
-
ACS Publications. (n.d.). Terpenes and Terpenoids Conjugated with BODIPYs: An Overview of Biological and Chemical Properties. Retrieved from [Link]
-
Human Metabolome Database. (2012, September 11). Showing metabocard for this compound (HMDB0036990). Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
Illumina. (n.d.). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. Retrieved from [Link]
-
Chen, Y., et al. (2020). Production of Terpenoids by Synthetic Biology Approaches. Frontiers in Bioengineering and Biotechnology, 8, 339.
-
ResearchGate. (n.d.). Cyclodextrin-polyhydrazine degradable gels for hydrophobic drug delivery. Retrieved from [Link]
-
LSU AgCenter. (n.d.). Terpene Glycosides as natural Solubilizers. Retrieved from [Link]
-
Porter, C. J. H., et al. (2008). Clinical studies with oral lipid based formulations of poorly soluble compounds. Journal of Controlled Release, 125(2), 95–104.
-
PubMed. (n.d.). Recent Advances in Cyclodextrin-Based Nanoscale Drug Delivery Systems. Retrieved from [Link]
-
ACS Omega. (n.d.). An Optimization Approach for the Production of High-Purity Vitamin C-Nicotinamide Cocrystals by the Gas Antisolvent (GAS) Technique with CO2 and Ethanol. Retrieved from [Link]
-
MDPI. (n.d.). Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications. Retrieved from [Link]
-
Slideshare. (n.d.). Methods of solubility enhancements. Retrieved from [Link]
-
World Pharma Today. (n.d.). Advances in Lipid-Based Drug Formulations for Solubility. Retrieved from [Link]
-
Google Patents. (n.d.). US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound. Retrieved from
-
Periodica Polytechnica. (n.d.). The Effect of Surfactants and pH Modifying Agents on the Dissolution and Permeation of Pimobendan. Retrieved from [Link]
-
Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography. Retrieved from [Link]
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Technical Support Center: Quenching Reactions Involving 2,6-Dimethyl-3,7-octadiene-2,6-diol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-Dimethyl-3,7-octadiene-2,6-diol. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the synthesis and quenching of reactions that yield this versatile diol. Our focus is on providing a deep understanding of the underlying chemical principles to empower you to troubleshoot and optimize your experimental workflows.
Introduction to the Synthesis of this compound
This compound is a valuable chiral building block in organic synthesis. It is typically synthesized via the dihydroxylation of a suitable precursor, such as geraniol or a related terpene derivative. The most common methods for this transformation are Sharpless asymmetric dihydroxylation, employing osmium tetroxide as a catalyst, and oxidation with potassium permanganate.[1][2] The quenching and work-up of these reactions are critical steps that determine the final yield and purity of the diol. This guide will address the specific challenges associated with these final stages of the synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the quenching and work-up of reactions producing this compound.
| Problem | Potential Causes | Solutions & Explanations |
| Low Yield of Diol | 1. Incomplete reaction. 2. Over-oxidation of the diol. 3. Product loss during work-up. 4. Inefficient quenching. | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. 2. Control Reaction Conditions: When using strong oxidants like KMnO4, maintain low temperatures and basic conditions to prevent oxidative cleavage of the diol.[1] Osmium tetroxide is a more selective reagent for this transformation.[1] 3. Optimize Extraction: Ensure the pH of the aqueous layer is appropriate to prevent the diol from partitioning into it. Multiple extractions with a suitable organic solvent are recommended. 4. Effective Quenching: Use an appropriate quenching agent in sufficient quantity to neutralize all residual oxidant. |
| Over-oxidation to Aldehydes or Carboxylic Acids | Use of strong, unselective oxidizing agents (e.g., KMnO4 under acidic or neutral conditions).[1] | Use Milder Reagents: Employing catalytic osmium tetroxide with a co-oxidant like N-methylmorpholine N-oxide (NMO) provides higher selectivity for the diol.[3] Strict Temperature and pH Control: If using KMnO4, the reaction must be conducted at low temperatures (ideally below 5°C) and under basic conditions to minimize over-oxidation.[1] |
| Formation of a Stable Emulsion During Extraction | The presence of surfactant-like byproducts or the amphiphilic nature of the diol itself can lead to emulsions, especially with vigorous shaking.[4] | Gentle Mixing: Instead of vigorous shaking, gently invert or swirl the separatory funnel to minimize emulsion formation.[4] Break the Emulsion: - Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[4] - Filtration: In difficult cases, filtering the entire mixture through a pad of Celite® can help to break the emulsion. - Centrifugation: If available, centrifuging the mixture can effectively separate the layers. |
| Difficulty in Removing Metal Byproducts (Osmium or Manganese) | Incomplete reduction of the metal species during quenching. | Effective Quenching and Washing: - For Osmium: Quench with a reducing agent like sodium sulfite or sodium bisulfite. The resulting osmium salts are typically water-soluble and can be removed by aqueous washes.[5] - For Manganese: The byproduct of KMnO4 reactions is manganese dioxide (MnO2), a brown solid. This can be removed by filtration after quenching. Acidic workups can solubilize MnO2, but care must be taken to ensure the diol is stable under these conditions. |
| Product is Contaminated with Co-oxidant (e.g., NMO) | N-methylmorpholine N-oxide (NMO) is water-soluble. | Thorough Aqueous Washes: NMO and its reduced form, N-methylmorpholine, are readily removed by washing the organic layer with water or dilute acid. |
Frequently Asked Questions (FAQs)
Q1: What is the best method to quench a Sharpless asymmetric dihydroxylation reaction?
A common and effective method is to add a reducing agent such as sodium sulfite (Na2SO3) or sodium bisulfite (NaHSO3).[5] These reagents reduce the osmate ester intermediate and any remaining osmium tetroxide to lower oxidation state osmium species that are more easily removed during the aqueous work-up.
Q2: How can I be sure that all the osmium tetroxide has been quenched?
Osmium tetroxide has a characteristic pungent odor. The absence of this odor after quenching is a good initial indicator. For a more definitive test, a drop of the reaction mixture can be added to a filter paper. The appearance of a dark spot indicates the presence of unquenched osmium species.
Q3: My diol product seems to be somewhat water-soluble. How can I improve my extraction efficiency?
To minimize the loss of your diol to the aqueous phase, you can "salt out" the product by saturating the aqueous layer with sodium chloride before extraction. This decreases the solubility of the organic product in the aqueous phase. Performing multiple extractions with smaller volumes of organic solvent is also more effective than a single extraction with a large volume.
Q4: Can I use a different co-oxidant besides NMO in a catalytic osmium tetroxide dihydroxylation?
Yes, other co-oxidants like potassium ferricyanide (K3[Fe(CN)6]) are also commonly used, particularly in the commercially available AD-mix formulations for Sharpless asymmetric dihydroxylation. The choice of co-oxidant can sometimes influence the reaction rate and efficiency.
Q5: What is the expected stereochemistry of the dihydroxylation reaction?
Both osmium tetroxide and cold, basic potassium permanganate perform a syn-dihydroxylation, meaning that both hydroxyl groups are added to the same face of the double bond.[1] In the case of Sharpless asymmetric dihydroxylation, the choice of the chiral ligand (e.g., from the AD-mix-α or AD-mix-β) determines which face of the alkene is hydroxylated, leading to a specific enantiomer of the diol.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation of a Geraniol Derivative
This protocol provides a general procedure for the synthesis of a diol from a geraniol derivative, which can be adapted for the synthesis of this compound.
Materials:
-
Geraniol derivative (1.0 eq)
-
AD-mix-β (commercially available mixture of K3Fe(CN)6, K2CO3, and (DHQD)2PHAL)
-
Osmium tetroxide (2.5 wt% solution in t-butanol)
-
t-Butanol
-
Water
-
Sodium sulfite (Na2SO3)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g per mmol of alkene) and a 1:1 mixture of t-butanol and water (5 mL per mmol of alkene). Stir the mixture at room temperature until both phases are clear. Cool the mixture to 0°C in an ice bath.
-
Addition of Osmium Tetroxide: Add the osmium tetroxide solution (0.2 mol%). The mixture should turn a pale green color.
-
Addition of Alkene: Add the geraniol derivative (1.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction vigorously at 0°C. Monitor the progress of the reaction by TLC.
-
Quenching: Once the starting material has been consumed, add solid sodium sulfite (1.5 g per mmol of alkene). Remove the ice bath and stir the mixture at room temperature for 1 hour. The color should change from green to a pale yellow or orange.
-
Extraction: Add ethyl acetate to the reaction mixture. The mixture will separate into two layers. Transfer the mixture to a separatory funnel.
-
Work-up:
-
Separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure diol.
-
Visualizing the Workflow
Caption: A typical workflow for the quenching and purification of this compound.
References
-
Master Organic Chemistry. OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. [Link]
-
Chemistry Steps. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4. [Link]
-
Wikipedia. Dihydroxylation. [Link]
-
Leah4sci. Syn Dihydroxylation of Alkenes | Osmium Tetroxide or Potassium Permanganate. [Link]
-
Khan Academy. Syn dihydroxylation. [Link]
-
Yeast Metabolome Database. 2,6-Dimethyl-1,7-octadien-3,6-diol (YMDB01599). [Link]
-
LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
PubMed Central. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. [Link]
-
Organic Chemistry Portal. Diol synthesis by dihydroxylation. [Link]
-
Chemistry LibreTexts. 9.13: Dihydroxylation of Alkenes. [Link]
- Google Patents.
Sources
Technical Support Center: 2,6-Dimethyl-3,7-octadiene-2,6-diol
Document ID: TSC-C10H18O2-2026-V1 Version: 1.0 Last Updated: January 24, 2026
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2,6-Dimethyl-3,7-octadiene-2,6-diol. As a Senior Application Scientist, my goal is to provide not just procedural steps but also the underlying scientific rationale to empower you to handle this compound effectively and troubleshoot common experimental challenges. This monoterpenoid diol, found in various natural sources, requires specific storage and handling to ensure its stability and the integrity of your experimental results.[1][2]
Section 1: Frequently Asked Questions - Compound Properties
This section addresses the most common initial inquiries regarding the fundamental properties of this compound.
Q1: What are the primary identifiers for this compound?
This compound is a monoterpenoid characterized by a C10 backbone with two hydroxyl groups and two double bonds.[3] It is crucial to distinguish it from its isomers. The key identifiers are summarized below.
| Identifier | Value | Source |
| IUPAC Name | (3E)-2,6-dimethylocta-3,7-diene-2,6-diol | [4] |
| CAS Number | 13741-21-4 | [3][5] |
| Molecular Formula | C₁₀H₁₈O₂ | [3] |
| Molecular Weight | 170.25 g/mol | [3] |
| Appearance | Oil | [4] |
Q2: What are the key physicochemical properties relevant to experimental work?
Understanding the physicochemical properties is essential for selecting appropriate solvents, analytical methods, and predicting behavior in experimental systems.
| Property | Value | Significance & Experimental Context |
| logP (o/w) | ~1.165 (estimated) | Indicates moderate lipophilicity. Affects choice of solvents for extraction and chromatography.[6] |
| Boiling Point | 284-285 °C (estimated) | Its relatively high boiling point suggests that while it has some volatility, it is amenable to Gas Chromatography (GC) with appropriate temperature programming.[6][7] |
| Flash Point | ~130.5 °C (estimated) | This is a high flash point, indicating low flammability under standard lab conditions.[6] |
| Water Solubility | ~884.6 mg/L @ 25 °C (est) | Limited water solubility means it is typically dissolved in organic solvents for experiments.[6] |
| Solvents | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | Provides a range of options for preparing stock solutions.[4] |
Section 2: Storage, Stability, and Degradation
Proper storage is the most critical factor in preventing compound degradation and ensuring reproducible results. As an unsaturated tertiary alcohol, this molecule is susceptible to specific degradation pathways.[8][9]
Q3: What are the definitive long-term storage conditions for this compound?
The stability of the compound is highly dependent on its form (solid/neat oil vs. solution) and temperature.
| Form | Temperature | Duration | Key Considerations |
| Neat Oil / Powder | -20°C | Up to 3 years | Must be stored under an inert atmosphere (e.g., Argon or Nitrogen) and desiccated to prevent oxidation and hydration.[1][4] |
| In Solvent | -80°C | Up to 1 year | Use anhydrous solvents and store in tightly sealed vials with minimal headspace to reduce exposure to air and moisture.[1] |
Causality: The double bonds in the structure are susceptible to oxidation from atmospheric oxygen, a process that is accelerated by light and trace metals. The tertiary alcohol groups can undergo acid-catalyzed dehydration.[9] Storing at low temperatures and under an inert, dry atmosphere minimizes the kinetic energy available for these degradation reactions to occur.
Q4: What are the likely degradation pathways I should be aware of?
Degradation can lead to the appearance of unexpected peaks in analytical runs and a reduction in the compound's effective concentration. The two primary pathways are oxidation and dehydration.
Caption: Potential degradation pathways for the parent compound.
Section 3: Safe Handling and Protocols
Given its classification as a potential skin and eye irritant based on similar terpenoid structures, adherence to safety protocols is mandatory.[10][11]
Q5: What are the primary hazards and required Personal Protective Equipment (PPE)?
While a specific Safety Data Sheet (SDS) may be sparse, data from analogous compounds like Geraniol and Nerol suggest the following hazards:
Protocol: Standard Handling Procedure
-
Work Area: Always handle the compound in a well-ventilated chemical fume hood.
-
Eye Protection: Wear safety goggles with side shields or a face shield.[11]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Check your glove manufacturer's guide for compatibility.
-
Lab Coat: A standard lab coat is required to protect from splashes.
-
Spill Management: In case of a spill, absorb with an inert material (e.g., sand or diatomaceous earth) and place in an appropriate container for disposal. Ventilate the area.[10] Avoid contact with skin, eyes, and clothing.[10]
Section 4: Troubleshooting Guide - Solution Preparation
Issues during solubilization are a common source of experimental error.
Q6: My compound is not dissolving completely in the chosen solvent. What should I do?
This is often due to using a suboptimal solvent or attempting to make a solution that is too concentrated.
Caption: Troubleshooting logic for poor compound solubility.
Expert Insight: Gentle warming and sonication increase the kinetic energy of the solvent molecules, enhancing their ability to break the solute-solute interactions and form a solvated state.[4] However, excessive heat can accelerate degradation.
Q7: My solution turned yellow after a few days at 4°C. Is it degraded?
A color change often indicates oxidation. The conjugated double bond system in potential degradation products can absorb light in the visible spectrum, appearing yellow. It is highly recommended to perform an analytical check (e.g., HPLC or GC-MS) to confirm the presence of impurities before using the solution. For best results, always prepare solutions fresh on the day of the experiment.[4]
Section 5: Troubleshooting Guide - Experimental & Analytical Issues
This section focuses on problems encountered when using the compound in downstream applications.
Q8: My recovery is low after a liquid-liquid extraction (LLE) from an aqueous matrix. What's happening?
Low recovery in LLE is a classic problem, often caused by emulsion formation or incorrect pH.
-
Problem 1: Emulsion Formation. Surfactant-like molecules in biological samples can cause the organic and aqueous layers to fail to separate cleanly.[12]
-
Solution: Instead of vigorous shaking, gently invert the separatory funnel 10-15 times. This increases the surface area for extraction without the high energy that creates emulsions.[12] If an emulsion still forms, you can often break it by adding a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[12]
-
-
Problem 2: Incorrect pH. As a diol, the compound is neutral. Ensure the pH of your aqueous phase is near neutral (pH 6-8). Highly acidic or basic conditions can promote dehydration or other side reactions, altering the compound and affecting its partitioning.
Q9: I'm seeing broad or tailing peaks in my GC/HPLC analysis. How can I fix this?
Peak shape issues can compromise quantification and resolution.
-
For HPLC:
-
Cause: Secondary interactions between the hydroxyl groups on your compound and active sites on the silica backbone of the column.
-
Solution: Ensure your mobile phase is properly degassed.[13] Consider adding a small amount of a competitive agent like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase to protonate silanol groups and reduce tailing. Injecting the sample in a solvent weaker than the mobile phase can also improve peak shape.[13]
-
-
For GC:
-
Cause: The polar hydroxyl groups can interact with active sites in the injector liner or column, leading to peak tailing. This is a common issue with underivatized alcohols.
-
Solution: Use a deactivated injector liner. If tailing persists, consider derivatization (e.g., silylation with BSTFA) to cap the polar -OH groups. This creates a more volatile and less polar compound, resulting in sharper peaks and better chromatography. Also, check for leaks in your system, as this can affect flow and peak shape.[14]
-
Section 6: References
-
The Pherobase. The Kovats Retention Index: (E)-2,6-Dimethyl-3,7-octadiene-2,6-diol (C10H18O2). [Link]
-
BioCrick. this compound | CAS:51276-34-7. [Link]
-
The Good Scents Company. 2,6-dimethyl-3,7-octadien-2,6-diol, 13741-21-4. [Link]
-
Carl ROTH. Safety Data Sheet: (2E)-3,7-dimethylocta-2,6-dien-1-ol. [Link]
-
Carl ROTH. Safety Data Sheet: 3,7-dimethylocta-2,6-dien-1-ol. [Link]
-
PubChem. this compound | C10H18O2. [Link]
-
Human Metabolome Database. Showing metabocard for this compound (HMDB0036990). [Link]
-
PubMed Central. Terpenes and terpenoids as main bioactive compounds of essential oils, their roles in human health and potential application as natural food preservatives. [Link]
-
ResearchGate. Challenges and Opportunities for the Analysis of Terpenes in Cannabis. [Link]
-
LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
MDPI. Total Synthesis of Terpenes and Their Biological Significance: A Critical Review. [Link]
-
PubMed Central. Toxicity of Selected Monoterpenes and Essential Oils Rich in These Compounds. [Link]
-
Chemistry LibreTexts. 15.9: Unsaturated Alcohols - Alkenols. [Link]
Sources
- 1. This compound | TargetMol [targetmol.com]
- 2. Terpenes and terpenoids as main bioactive compounds of essential oils, their roles in human health and potential application as natural food preservatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C10H18O2 | CID 527050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS:51276-34-7 | Monoterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. The Kovats Retention Index: (E)-2,6-Dimethyl-3,7-octadiene-2,6-diol (C10H18O2) [pherobase.com]
- 6. 2,6-dimethyl-3,7-octadien-2,6-diol, 13741-21-4 [thegoodscentscompany.com]
- 7. researchgate.net [researchgate.net]
- 8. hmdb.ca [hmdb.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. carlroth.com [carlroth.com]
- 11. carlroth.com [carlroth.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. gcms.cz [gcms.cz]
Validation & Comparative
A Comparative Analysis of 2,6-Dimethyl-3,7-octadiene-2,6-diol and Linalool for Researchers and Drug Development Professionals
Introduction
In the vast landscape of natural product chemistry, terpenoids represent a diverse class of organic compounds with significant interest for their potential therapeutic applications. Among these, the acyclic monoterpenoids 2,6-Dimethyl-3,7-octadiene-2,6-diol and linalool share a common structural backbone, suggesting the possibility of overlapping or distinct biological activities. Linalool, a well-characterized tertiary alcohol, is a major component of many essential oils and is widely utilized in the fragrance, flavor, and pharmaceutical industries for its pleasant aroma and documented pharmacological effects, including antimicrobial, anti-inflammatory, and anxiolytic properties.[1][2] In contrast, this compound, a diol derivative, is a less-studied compound, though its presence has been identified in various natural sources, often alongside linalool.[3]
This guide aims to provide a comprehensive, side-by-side comparison of these two molecules, summarizing their known attributes and presenting detailed experimental protocols to facilitate further research into their potential as bioactive agents.
Chemical and Physical Properties: A Structural Overview
Both this compound and linalool are C10 monoterpenoids. The key structural difference lies in the presence of an additional hydroxyl group in this compound, which is anticipated to alter its polarity and, consequently, its physicochemical properties and biological interactions.
| Property | This compound | Linalool |
| Molecular Formula | C₁₀H₁₈O₂[4] | C₁₀H₁₈O[1] |
| Molecular Weight | 170.25 g/mol [5] | 154.25 g/mol [1] |
| IUPAC Name | 2,6-dimethylocta-3,7-diene-2,6-diol[4] | 3,7-dimethylocta-1,6-dien-3-ol[6] |
| Appearance | Oil[7] | Clear colorless oil[1] |
| Boiling Point | 284.0 °C (Predicted)[7] | 198-199 °C[6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[7] | Moderately soluble in water; soluble in ethanol, ether, and chloroform[1][6] |
| logP (o/w) | 1.1 (Predicted) | ~2.4 |
Natural Occurrence and Biosynthetic Relationship
Linalool is abundantly found in over 200 species of plants, including lavender, coriander, and citrus plants.[2][6] It exists as two enantiomers, (S)-(+)-linalool and (R)-(-)-linalool, which possess distinct aromas.[8]
This compound has been identified in several natural sources, including fruits like papaya, the plant Gardenia jasminoides, and in citrus honey.[3][9][10] Interestingly, some studies suggest that this compound can be formed from linalool through oxidation or during processes like steam distillation of essential oils. This indicates a close biosynthetic or chemical relationship between the two compounds.
Caption: Proposed conversion of Linalool to this compound.
Comparative Biological Activities: Knowns and Unknowns
While linalool has been the subject of extensive research, leading to a wealth of data on its biological effects, this compound remains largely unexplored in this regard. The following sections summarize the known activities of linalool and highlight the need for corresponding investigations into its diol derivative.
Antimicrobial Activity
Linalool has demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi. Its mechanism of action is believed to involve the disruption of cell membranes.
For this compound, there is a paucity of direct evidence for its antimicrobial properties. However, its presence in plant extracts that exhibit antimicrobial effects suggests it may contribute to this activity. Further investigation is warranted to determine its specific antimicrobial spectrum and efficacy.
Anti-inflammatory Activity
Linalool has been shown to possess anti-inflammatory properties by modulating various inflammatory pathways.[2]
The anti-inflammatory potential of this compound has not been explicitly studied. Given the structural similarity to linalool, it is a plausible candidate for possessing similar or even enhanced anti-inflammatory effects due to the additional hydroxyl group, which could lead to different interactions with biological targets.
Antioxidant Activity
Linalool has been reported to exhibit antioxidant activity, which contributes to its protective effects against oxidative stress-related conditions.[2]
Direct experimental data on the antioxidant activity of this compound is currently lacking. Comparative studies are necessary to evaluate its radical scavenging and metal-chelating properties relative to linalool.
Experimental Protocols for Comparative Analysis
To address the knowledge gaps concerning this compound and to enable a direct comparison with linalool, the following experimental protocols are provided as a guide for researchers.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Causality: GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds like terpenoids, providing both qualitative and quantitative information. This protocol is designed to separate and identify this compound and linalool in a sample matrix.
Caption: Workflow for GC-MS analysis of terpenoids.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the sample (e.g., essential oil or plant extract) in a suitable solvent such as hexane or ethanol.
-
Create a series of dilutions for calibration curves.
-
Add a known concentration of an internal standard (e.g., n-alkane C13) to each sample and standard solution.
-
-
GC-MS Conditions:
-
Injector: Split/splitless, 250°C.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 min, ramp to 240°C at 3°C/min, and hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Mass Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the peaks corresponding to linalool and this compound by comparing their retention times and mass spectra with those of authentic standards and/or spectral libraries (e.g., NIST).
-
Quantify the compounds by constructing a calibration curve of the peak area ratio of the analyte to the internal standard versus concentration.
-
In Vitro Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
Causality: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used, rapid, and simple method to evaluate the free radical scavenging activity of compounds. This protocol allows for the determination and comparison of the antioxidant potential of this compound and linalool.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (0.1 mM) in methanol.
-
Prepare stock solutions of the test compounds (linalool and this compound) and a positive control (e.g., ascorbic acid or Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the test compounds or positive control to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
-
In Vitro Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
Causality: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells. This provides a reliable in vitro model to assess and compare the anti-inflammatory potential of this compound and linalool.
Methodology:
-
Cell Culture and Treatment:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Nitrite Determination (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Calculation:
-
Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
-
Calculate the percentage of NO inhibition relative to the LPS-treated control group.
-
Antimicrobial Activity Assessment: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
Causality: The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This protocol allows for a direct comparison of the antimicrobial efficacy of this compound and linalool against a panel of relevant microbes.
Methodology:
-
Preparation of Inoculum:
-
Grow the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth overnight.
-
Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Assay Procedure:
-
In a 96-well microplate, perform serial two-fold dilutions of the test compounds in the appropriate broth.
-
Add the microbial inoculum to each well.
-
Include positive (microbes in broth) and negative (broth only) controls.
-
Incubate the plate at 37°C for 24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Conclusion and Future Directions
This guide provides a comparative overview of this compound and linalool, highlighting the extensive knowledge available for the latter and the significant research opportunities that exist for the former. The structural similarity between these two monoterpenoids strongly suggests that this compound may possess a range of interesting biological activities.
The provided experimental protocols offer a clear roadmap for researchers to systematically investigate the antimicrobial, anti-inflammatory, and antioxidant properties of this compound and to directly compare its efficacy to that of linalool. Such studies are crucial for unlocking the potential of this under-investigated natural compound and could pave the way for its development as a novel therapeutic agent in various fields of medicine and pharmacology. The elucidation of the structure-activity relationship between these two molecules will undoubtedly contribute to a deeper understanding of the therapeutic potential of monoterpenoids.
References
-
Grokipedia. Linalool. [Link]
-
FooDB. Showing Compound this compound (FDB015962). [Link]
-
The Good Scents Company. (E)-2,6-dimethyl-3,7-octadiene-2,6-diol. [Link]
-
Dr. Axe. What Is Linalool? Benefits, Sources, Side Effects, How to Use It. [Link]
-
SHANDONG LOOK CHEMICAL. About Linalool Benefits and 6 Common Uses. [Link]
-
aseschem. Linalool: The Versatile Essential Oil. [Link]
-
BioCrick. This compound | CAS:51276-34-7. [Link]
-
Wikipedia. Linalool. [Link]
-
All About Linalool: Lavender's All-Natural Aromatic, Antimicrobial Pow. [Link]
-
PubChem. This compound. [Link]
Sources
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A Researcher's Guide to Characterizing the Antimicrobial Spectrum of 2,6-Dimethyl-3,7-octadiene-2,6-diol
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount endeavor in the face of mounting antimicrobial resistance. Naturally derived compounds, such as the monoterpenoid 2,6-Dimethyl-3,7-octadiene-2,6-diol, present a promising frontier. This guide provides a comprehensive framework for evaluating the antimicrobial spectrum of this and other novel compounds, contrasting the necessary experimental workflows with the known performance of established antimicrobial agents. While direct, extensive data on the antimicrobial activity of this compound is currently limited in publicly accessible literature, this document will equip researchers with the methodologies to robustly determine its potential.
Introduction to this compound: An Unexplored Potential
This compound is a naturally occurring monoterpenoid found in various plants. Its structural similarity to other monoterpenoids with known antimicrobial properties, such as linalool, suggests that it may possess a noteworthy antimicrobial spectrum. However, empirical data is essential to validate this hypothesis and to understand its specific range of activity against a diverse panel of clinically relevant microorganisms. This guide, therefore, focuses on the "how-to" — providing the detailed, validated protocols necessary to elucidate the antimicrobial profile of a novel investigational compound.
Comparative Framework: Benchmarking Against Established Agents
To contextualize the potential efficacy of this compound, its performance must be compared against a panel of well-characterized antimicrobial drugs. This guide will use the following as comparators:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.
-
Vancomycin: A glycopeptide antibiotic primarily used for the treatment of serious infections caused by Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).
-
Fluconazole: A triazole antifungal agent commonly used to treat a variety of fungal infections, particularly those caused by Candida species.
The following table outlines the established Minimum Inhibitory Concentration (MIC) ranges for these comparators against common pathogens, providing a benchmark for interpreting new data.
| Antimicrobial Agent | Target Organism | Typical MIC Range (µg/mL) | Interpretation (Susceptible) |
| Ciprofloxacin | Escherichia coli | ≤ 1 | ≤ 1 µg/mL[1][2] |
| Vancomycin | Staphylococcus aureus | ≤ 2 | ≤ 2 µg/mL[3][4][5] |
| Fluconazole | Candida albicans | ≤ 2 | ≤ 2 µg/mL[6] |
This table serves as a template for presenting experimentally determined data for this compound.
Experimental Workflow for Determining Antimicrobial Spectrum
The determination of a compound's antimicrobial spectrum is a stepwise process that begins with screening for activity and progresses to quantitative measures of potency. The following diagram illustrates the overall workflow.
Caption: High-level experimental workflow for antimicrobial spectrum determination.
Qualitative Screening: The Disk Diffusion Assay
The disk diffusion assay, also known as the Kirby-Bauer test, is a valuable initial screening tool to qualitatively assess the antimicrobial activity of a compound.[7] This method is based on the diffusion of the antimicrobial agent from a saturated paper disk into an agar medium inoculated with the test microorganism. The presence of a "zone of inhibition" around the disk indicates that the compound is effective at preventing the growth of the microorganism.
This protocol is adapted from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[8]
-
Inoculum Preparation:
-
From a pure, 18-24 hour culture, select several morphologically similar colonies.
-
Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Within 15 minutes of preparation, use this standardized inoculum.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum and rotate it firmly against the upper inside wall of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.
-
Allow the agar surface to dry for 3-5 minutes before applying the disks.
-
-
Application of Disks:
-
Prepare sterile paper disks (6 mm diameter) impregnated with a known concentration of this compound. A range of concentrations should be tested to determine an optimal screening concentration. Comparator antibiotic disks should be obtained from a commercial source.
-
Aseptically apply the disks to the surface of the inoculated MHA plate, ensuring firm contact with the agar.
-
Space the disks sufficiently far apart to prevent overlapping of the inhibition zones.
-
-
Incubation:
-
Incubate the plates within 15 minutes of disk application.
-
For most non-fastidious bacteria, incubate at 35 ± 1°C in ambient air for 16-20 hours.
-
For fungi like Candida albicans, incubate at 35 ± 1°C for 20-24 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers.
-
The interpretation of the zone size as susceptible, intermediate, or resistant is based on established breakpoints for standardized antimicrobial agents, as provided by organizations like the Clinical and Laboratory Standards Institute (CLSI).[9][10][11][12] For a novel compound, the zone diameter provides a qualitative measure of activity and can be used to compare its efficacy against different microorganisms.
-
The following diagram illustrates the disk diffusion workflow.
Caption: Step-by-step workflow of the disk diffusion assay.
Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of a microorganism in vitro.[13][14]
This protocol is based on the CLSI M07 guidelines for bacteria and M27/M38 guidelines for fungi.[13][15][16][17]
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.
-
Perform a serial two-fold dilution of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) for bacteria or RPMI-1640 medium for fungi in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
The dilution series should cover a broad range of concentrations to accurately determine the MIC.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism as described for the disk diffusion assay.
-
Dilute the standardized inoculum in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation of Microtiter Plate:
-
Add 100 µL of the diluted inoculum to each well of the microtiter plate containing the antimicrobial agent dilutions. This will bring the final volume in each well to 200 µL.
-
Include a growth control well (inoculum without antimicrobial agent) and a sterility control well (broth without inoculum).
-
-
Incubation:
-
Incubate the microtiter plates at 35 ± 1°C for 16-20 hours for most bacteria and 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.
-
The MIC can be read visually or with a microplate reader.
-
The workflow for the broth microdilution assay is depicted below.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Terpenoid Diols
Welcome to a comprehensive guide on the validation of analytical methods for terpenoid diols. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for the quantification and characterization of these increasingly important compounds. As a Senior Application Scientist, my goal is to provide not just a set of instructions, but a deeper understanding of the principles and strategic thinking behind method validation, grounded in scientific integrity and extensive field experience.
Introduction: The Significance of Terpenoid Diols and the Imperative for Validated Methods
Terpenoid diols, a subclass of terpenes characterized by two hydroxyl groups, are gaining significant attention in the pharmaceutical and natural product sectors. Their diverse biological activities, ranging from anti-inflammatory to neuroprotective effects, underscore their potential as therapeutic agents. Prominent examples include cannabidiol (CBD) and its hydroxylated metabolites, which are subjects of intense research and drug development efforts.
Choosing the Right Tool: A Comparative Analysis of Analytical Methodologies
The first critical decision in developing an analytical method is the selection of the appropriate technology. For terpenoid diols, the primary contenders are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles
GC has traditionally been the go-to method for terpene analysis due to their volatility.[4][5] GC offers excellent separation efficiency for these compounds.[4] However, for terpenoid diols, the presence of polar hydroxyl groups can present challenges.
-
Causality Behind Experimental Choices: The hydroxyl groups increase the boiling point and polarity of terpenoid diols compared to their non-hydroxylated terpene counterparts. This can lead to poor peak shape and thermal degradation in the hot GC inlet. To mitigate this, derivatization is often employed. Silylation, for example, replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups, increasing volatility and thermal stability, thereby improving chromatographic performance.
Liquid Chromatography-Mass Spectrometry (LC-MS): Versatility for a Broader Range of Compounds
LC-MS has emerged as a powerful alternative, particularly for less volatile and thermally labile compounds like many terpenoid diols.[6]
-
Causality Behind Experimental Choices: LC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase at ambient or slightly elevated temperatures, thus avoiding the potential for thermal degradation inherent in GC. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly used for separating terpenoid diols. The choice of mobile phase (e.g., methanol or acetonitrile with water) and gradient elution is optimized to achieve the best separation of the target analytes from matrix components. Coupling LC with a mass spectrometer provides high sensitivity and selectivity.
Head-to-Head Comparison: GC-MS vs. LC-MS for Terpenoid Diol Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Analyte Volatility | Requires volatile or derivatized analytes. | Suitable for a wide range of polarities and volatilities. |
| Thermal Stability | Analytes must be thermally stable or derivatized. | Ideal for thermally labile compounds. |
| Sample Preparation | Often requires derivatization, which adds a step to the workflow. | Generally simpler, often involving a "dilute and shoot" approach. |
| Separation Efficiency | High resolving power for complex mixtures of volatile compounds. | Excellent for a broad range of compounds, with various column chemistries available for optimization. |
| Sensitivity & Selectivity | Good, especially with selective ion monitoring (SIM). | Excellent, particularly with tandem MS (MS/MS) for high selectivity and sensitivity.[6] |
| Matrix Effects | Can be susceptible to matrix interference. | Prone to ion suppression or enhancement, requiring careful validation. |
Recommendation: For routine analysis of known terpenoid diols, especially in complex matrices, LC-MS/MS is often the preferred technique due to its high sensitivity, selectivity, and applicability to a wider range of polar compounds without the need for derivatization. GC-MS remains a valuable tool, particularly for broader terpene profiling where volatile and semi-volatile compounds are of interest.[5][6]
The Pillars of Validation: A Deep Dive into Key Parameters
Method validation is a systematic process of demonstrating that an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures.[7][8]
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9]
-
Experimental Protocol:
-
Blank Analysis: Analyze at least six independent sources of blank matrix (e.g., plasma, formulation excipients) to ensure no interfering peaks are present at the retention time of the analyte and any internal standard.
-
Spiked Samples: Analyze the blank matrix spiked with the analyte at the lower limit of quantification (LLOQ) to demonstrate that the analyte can be detected and differentiated from matrix components.
-
Forced Degradation Studies: Subject the drug substance to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[10] The analytical method must be able to separate the analyte peak from the peaks of any degradation products.
-
-
Causality Behind Experimental Choices: Forced degradation studies are crucial for developing "stability-indicating" methods.[10] By intentionally creating degradation products, we can ensure that the method can distinguish the intact drug from its breakdown products, which is essential for accurate stability testing and shelf-life determination.
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[7][8]
-
Experimental Protocol:
-
Prepare a series of at least five calibration standards by spiking a known amount of the analyte into the blank matrix.
-
Analyze the calibration standards and plot the response (e.g., peak area) versus the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), which should typically be ≥ 0.99.
-
-
Causality Behind Experimental Choices: Establishing a linear relationship is fundamental for accurate quantification. A high correlation coefficient indicates a strong linear relationship, providing confidence that the measured response accurately reflects the analyte concentration across the defined range.
Accuracy refers to the closeness of the test results obtained by the method to the true value.
-
Experimental Protocol:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
-
Analyze at least five replicates of each QC level.
-
Calculate the percent recovery for each sample. The mean value should be within ±15% of the nominal value (or ±20% at the LLOQ).
-
-
Causality Behind Experimental Choices: Accuracy demonstrates the absence of systematic error in the method. By analyzing samples with known concentrations, we can verify that the method is providing results that are close to the true value.
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze replicates of the QC samples (low, medium, and high) in a single analytical run.
-
Intermediate Precision (Inter-assay precision): Analyze the QC samples on different days, with different analysts, and on different instruments (if applicable).
-
The RSD should typically be ≤ 15% (or ≤ 20% at the LLOQ).
-
-
Causality Behind Experimental Choices: Precision measures the random error of a method. Repeatability assesses the precision under the same operating conditions over a short interval, while intermediate precision evaluates the method's robustness to typical variations within a laboratory.
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Experimental Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response (e.g., from blank samples) and S is the slope of the calibration curve.
-
-
Causality Behind Experimental Choices: Defining the LOD and LOQ is critical for understanding the method's sensitivity limits. The LOQ is particularly important as it represents the lower end of the quantifiable range.
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Experimental Protocol:
-
Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).
-
Introduce small, deliberate variations to these parameters.
-
Analyze a sample under these modified conditions and evaluate the impact on the results (e.g., retention time, peak area, resolution).
-
-
Causality Behind Experimental Choices: Robustness testing demonstrates the method's reliability in the face of minor, unavoidable variations that can occur during routine use. A robust method will produce consistent results despite these small changes.
Ensuring Consistent Performance: System Suitability Testing
System suitability testing (SST) is an integral part of any chromatographic method.[11][12] It is performed before and during sample analysis to ensure that the chromatographic system is performing adequately.[13]
-
Experimental Protocol:
-
Prepare a system suitability solution containing the analyte and potentially an internal standard or a closely related compound.
-
Inject the SST solution multiple times before starting the analytical run.
-
Monitor key parameters such as:
-
Retention time: Should be consistent.
-
Peak area/height: RSD should be within acceptable limits (e.g., < 2%).
-
Tailing factor: Should be close to 1.
-
Theoretical plates: Should be high, indicating column efficiency.
-
Resolution: Should be > 1.5 between closely eluting peaks.
-
-
-
Causality Behind Experimental Choices: SST provides a real-time check of the system's performance.[13] If the SST fails, it indicates a problem with the system (e.g., column degradation, pump malfunction) that must be rectified before proceeding with sample analysis, thus preventing the generation of invalid data.
Visualizing the Workflow
To provide a clear overview of the method validation process, the following workflow diagram is presented.
Caption: A workflow diagram illustrating the key stages of analytical method validation.
Conclusion: A Commitment to Quality and Reliability
The validation of analytical methods for terpenoid diols is a multifaceted process that requires a deep understanding of the chemistry of the analytes, the principles of the chosen analytical technique, and the regulatory landscape. By following a systematic and scientifically sound approach, researchers and drug developers can establish robust and reliable methods that are fit for their intended purpose. This not only ensures compliance with regulatory expectations but also upholds the integrity of the data generated, which is the bedrock of sound scientific research and the development of safe and effective medicines.
References
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Extraction and Analysis of Terpenes/Terpenoids. (2017). National Institutes of Health. [Link]
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Developing a Comprehensive Terpenes Analysis Method Using Gas Chromatography Mass Spectrometry. (2021). YouTube. [Link]
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Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique. (2023). ResearchGate. [Link]
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Efficiency of gas chromatographic analysis of terpens and terpenoids of sources of aromatic substances, taking into account the polarity of the stationary phase. (n.d.). SciSpace. [Link]
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Degradation of terpenes and terpenoids from Mediterranean rangelands by mixed rumen bacteria in vitro. (2007). PubMed. [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link]
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System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency (EMA). [Link]
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Column Chromatography for Terpenoids and Flavonoids. (2012). ResearchGate. [Link]
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Evaluating System Suitability - CE, GC, LC and A/D ChemStation - Revisions: A.03.0x. (n.d.). Agilent. [Link]
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(PDF) Efficiency of gas chromatographic analysis of terpens and terpenoids of sources of aromatic substances, taking into account the polarity of the stationary phase. (2020). ResearchGate. [Link]
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Extraction and Mass Spectrometric Characterization of Terpenes Recovered from Olive Leaves Using a New Adsorbent-Assisted Supercritical CO2 Process. (2021). MDPI. [Link]
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Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (2020). ResearchGate. [Link]
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Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC. (2022). PubMed. [Link]
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Bioanalytical Method Validation. (2018). U.S. Food and Drug Administration. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. [Link]
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Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L. samples combined with a subsequent chemometric analysis. (2024). PubMed Central. [Link]
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forced degradation products: Topics by Science.gov. (n.d.). Science.gov. [Link]
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Separation and purification of plant terpenoids from biotransformation. (2019). National Institutes of Health. [Link]
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Comparison of Three Gas Chromatographic Methods—Identification of Terpenes and Terpenoids in Cannabis sativa L. (2020). MDPI. [Link]
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Analysis of the Terpenoids from Syneilesis palmata Essential Oil and the Variation of the Sesquiterpene Compounds by Harvest Year. (2020). ResearchGate. [Link]
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A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]
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Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for. (n.d.). US Pharmacopeia (USP). [Link]
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Method Development and Validation for the GC-FID Assay of 17 β-Estradiol in Pharmaceutical Preparation. (2020). ResearchGate. [Link]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). AAPS. [Link]
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System Suitability Requirements for SEC Chromatographic Methods Used in PA Laboratories SOP 22951 Rev. 03. (n.d.). Bio-Rad. [Link]
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VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. (n.d.). OMICS International. [Link]
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ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbiopharma. [Link]
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Forced Degradation Studies. (2016). MedCrave online. [Link]
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ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2024). International Council for Harmonisation. [Link]
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Validation of analytical methods involved in dissolution assays: acceptance limits and decision methodologies. (2012). PubMed. [Link]
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Quality Guidelines. (n.d.). International Council for Harmonisation. [Link]
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Bioanalytical Method Validation for Biomarkers Guidance. (2024). HHS.gov. [Link]
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Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. (2020). YouTube. [Link]
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Development of a System Suitability Test for Two-Dimensional Liquid Chromatography. (2022). Chromatography Online. [Link]
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A Senior Application Scientist's Guide to the Comparative Analysis of 2,6-Dimethyl-3,7-octadiene-2,6-diol Isomers
This guide provides a comprehensive technical analysis of the isomers of 2,6-dimethyl-3,7-octadiene-2,6-diol, a naturally occurring terpenoid diol of interest to researchers in flavor chemistry, natural products, and drug discovery. As a molecule with multiple stereocenters and a double bond, its isomeric forms can exhibit distinct physicochemical properties and biological activities. Understanding and isolating these individual isomers is paramount for accurate structure-activity relationship (SAR) studies and for harnessing their full potential in various applications.
This document will delve into the structural nuances of the isomers, present detailed methodologies for their separation and characterization, and discuss the potential for differential biological effects. The experimental protocols and data presented herein are grounded in established analytical principles and are designed to be both informative and practically applicable for scientists in the field.
The Isomeric Landscape of this compound
This compound possesses two stereocenters (at C2 and C6) and a carbon-carbon double bond (between C3 and C4), giving rise to a family of stereoisomers. Specifically, we can anticipate the existence of geometric isomers (diastereomers) due to the double bond, and enantiomers due to the chiral centers.
The primary isomeric considerations are:
-
(E)- and (Z)-Diastereomers: Arising from the restricted rotation around the C3-C4 double bond. These isomers will have distinct spatial arrangements of the substituents attached to the double bond, leading to differences in their physical and chemical properties.
-
Enantiomers (R/S configurations): Each of the (E)- and (Z)-diastereomers can exist as a pair of enantiomers due to the two chiral centers at C2 and C6. This results in four possible stereoisomers for each geometric isomer: (2R, 6R), (2S, 6S), (2R, 6S), and (2S, 6R).
The separation and individual characterization of these isomers are crucial, as their biological activities are often stereospecific.
Physicochemical Properties of the Isomers
While comprehensive experimental data for all isomers of this compound is not extensively available in the public domain, we can compile the known properties of the most commonly cited isomer, the (E)-diastereomer, and predict the expected differences for the other isomers.
| Property | (E)-2,6-Dimethyl-3,7-octadiene-2,6-diol | Predicted Properties of (Z)-Isomer and Enantiomers |
| Molecular Formula | C₁₀H₁₈O₂ | Same |
| Molecular Weight | 170.25 g/mol | Same |
| CAS Number | 13741-21-4 | Different CAS numbers for each isomer |
| Boiling Point | ~284-285 °C (estimated)[1] | Likely to be very similar, with minor differences between diastereomers. Enantiomers will have identical boiling points. |
| Density | ~0.959 g/cm³ (predicted) | Likely to be very similar between isomers. |
| Optical Rotation | Varies for each enantiomer | The (Z)-isomer will also have enantiomers with equal and opposite optical rotations. Diastereomers will have different optical rotations. |
| Kovats Retention Index (GC) | 1189 (DB-5), 1204 (BPX-5), 1949 (DB-Wax), 2004 (DB-Wax)[2] | The (Z)-isomer is expected to have a different retention index on the same column. Enantiomers will have identical retention indices on achiral columns but can be separated on chiral columns. |
Analytical Workflow for Isomer Separation and Characterization
A robust analytical workflow is essential for the successful separation and characterization of the this compound isomers. The following diagram outlines a logical approach, combining chromatographic separation with spectroscopic identification.
Caption: A logical workflow for the separation, characterization, and biological evaluation of this compound isomers.
Experimental Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Diastereomer Separation
Rationale: GC is an excellent technique for separating volatile compounds like terpenoid diols. An initial screen on a standard, achiral column can separate the (E)- and (Z)-diastereomers due to their different boiling points and interactions with the stationary phase. Mass spectrometry provides fragmentation patterns for preliminary identification.
Methodology:
-
Sample Preparation: Dissolve the sample (e.g., essential oil extract or synthetic mixture) in a suitable solvent such as dichloromethane or methanol to a concentration of approximately 1 mg/mL.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column. A polar column like a DB-Wax can also be used and will provide different retention characteristics.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
GC Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Data Analysis: Identify the peaks corresponding to the isomers by comparing their mass spectra with a reference library (e.g., NIST). The separation of diastereomers will be evident from distinct retention times.
Experimental Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer and Diastereomer Separation
Rationale: Chiral HPLC is the gold standard for separating all stereoisomers, including enantiomers. A polysaccharide-based chiral stationary phase is often effective for this class of compounds. This method can also be scaled up for preparative isolation of individual isomers.
Methodology:
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL and filter through a 0.45 µm syringe filter.
-
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).
-
Chiral Column: A polysaccharide-based chiral column such as a Daicel Chiralpak AD-H (amylose derivative) or Chiralcel OD-H (cellulose derivative) (250 x 4.6 mm, 5 µm).
-
-
HPLC Conditions:
-
Mobile Phase: A mixture of n-hexane and isopropanol. The optimal ratio needs to be determined empirically, starting with a 90:10 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
-
Data Analysis: The four stereoisomers of each diastereomer should elute as distinct peaks. The separation factor (α) and resolution (Rs) should be calculated to assess the quality of the separation.
Spectroscopic Characterization
Mass Spectrometry (MS): The electron ionization mass spectrum of (E)-2,6-dimethyl-3,7-octadiene-2,6-diol is characterized by a molecular ion peak (M+) at m/z 170, although it may be weak. Key fragment ions would arise from the loss of water (m/z 152), a methyl group (m/z 155), and cleavage of the carbon-carbon bonds adjacent to the hydroxyl groups. The fragmentation patterns of the (E) and (Z) isomers are expected to be very similar.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While experimental NMR data for all isomers is scarce, we can predict the key distinguishing features between the (E) and (Z) isomers based on established principles.
-
¹H NMR: The coupling constant (J-value) between the vinyl protons at C3 and C4 will be the most telling feature. For the (E)-isomer, a larger coupling constant (typically 12-18 Hz) is expected, while the (Z)-isomer will exhibit a smaller coupling constant (typically 6-12 Hz). The chemical shifts of the protons adjacent to the double bond (at C5) will also differ between the two diastereomers.
-
¹³C NMR: The chemical shifts of the carbons in and around the double bond (C3, C4, and C5) will be different for the (E) and (Z) isomers due to the different steric environments.
Biological Activity: A Comparative Outlook
Terpenoids, as a class of natural products, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[3][4][5] For instance, some terpenoid diols have demonstrated antifungal activity.[6] It is a well-established principle in pharmacology that stereoisomers of a chiral drug can have significantly different biological activities and metabolic fates.
Hypothetical Comparative Bioactivity:
| Isomer | Predicted Biological Activity | Rationale |
| (E)- and (Z)-Isomers | May exhibit different potencies. | The different shapes of the diastereomers will lead to different binding affinities with target molecules. |
| Enantiomers (e.g., (2R,6R) vs. (2S,6S)) | One enantiomer may be significantly more active than the other. | Biological systems are chiral, and interactions with enantiomers are often highly specific (eutomer vs. distomer). |
Conclusion
The comprehensive analysis of this compound isomers requires a multi-faceted approach combining advanced chromatographic and spectroscopic techniques. While the (E)-isomer is the most commonly reported, a full understanding of the structure-activity relationships of this terpenoid diol necessitates the separation and characterization of all its stereoisomers. The methodologies and insights provided in this guide offer a robust framework for researchers to undertake such a comparative analysis, paving the way for a more complete understanding of this intriguing natural product and its potential applications.
References
-
The Good Scents Company. 2,6-dimethyl-3,7-octadien-2,6-diol. [Link]
-
The Pherobase. The Kovats Retention Index: (E)-2,6-Dimethyl-3,7-octadiene-2,6-diol (C10H18O2). [Link]
-
FooDB. Showing Compound this compound (FDB015962). [Link]
-
PubChem. This compound. [Link]
-
NIST. 3,7-Octadiene-2,6-diol, 2,6-dimethyl-. [Link]
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Virginia Open Data Portal. Compound 527050: this compound. [Link]
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Skała, E., et al. (2015). Biological activity of terpene compounds produced by biotechnological methods. PMC. [Link]
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Al-Snafi, A. E. (2023). Biological Activities and Biochemical Composition of Endemic Achillea fraasii. PMC. [Link]
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Al-Marzoqi, A. H., et al. (2023). GC-MS Analysis and Antioxidant Effect of Some Iraqi Plants. ResearchGate. [Link]
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Turatbekova, A., et al. (2023). Research into biologically active plant terpenoids and the mechanisms underlying on biological activity. E3S Web of Conferences. [Link]
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Al-Harrasi, A., et al. (2024). Gas chromatography-Mass Spectrometry (GC-MS), Computational Analysis, and In Vitro Effect of Essential Oils from Two Aromatic Plant. Karbala International Journal of Modern Science. [Link]
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Aziz, Z. A. A., et al. (2022). Terpenes and terpenoids as main bioactive compounds of essential oils, their roles in human health and potential application as natural food preservatives. PubMed Central. [Link]
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Camara, J. S., et al. (2024). Plant-Derived Terpenoids: A Plethora of Bioactive Compounds with Several Health Functions and Industrial Applications—A Comprehensive Overview. MDPI. [Link]
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Chaichana, J., et al. (2012). VOLATILE CONSTITUENTS AND BIOLOGICAL ACTIVITIES OF GARDENIA JASMINOIDES. ThaiScience. [Link]
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ResearchGate. (2024). (PDF) Plant-Derived Terpenoids: A Plethora of Bioactive Compounds with Several Health Functions and Industrial Applications—A Comprehensive Overview. [Link]
-
Narasimha, R., & Chandrasekar, K. B. (2025). (PDF) Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography. ResearchGate. [Link]
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A Spectroscopic Investigation of Synthetic versus Natural 2,6-Dimethyl-3,7-octadiene-2,6-diol: A Comparative Guide
For researchers, scientists, and professionals in drug development, the unequivocal identification and characterization of chemical compounds are paramount. This guide provides an in-depth spectroscopic comparison of 2,6-Dimethyl-3,7-octadiene-2,6-diol derived from synthetic routes versus its naturally occurring counterpart. By examining the nuances in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, we can elucidate the subtle yet significant differences that can impact research and development.
This diol, a monoterpenoid with the chemical formula C₁₀H₁₈O₂, exists as various isomers and is a known constituent of several plant species, including those of the Achillea genus, and has been identified in citrus honey.[1] Its synthesis is achievable through methods such as the ozonolysis of geranyl acetate. The origin of the molecule—whether isolated from a complex natural matrix or produced in a controlled laboratory setting—can influence its isomeric purity and the profile of accompanying minor components. This guide will delve into the analytical methodologies used to discern these differences.
The Importance of Spectroscopic Verification
The choice between a synthetic standard and a natural isolate is often dictated by the application. For quantitative analysis or bioactivity screening, a well-characterized, high-purity synthetic standard is often preferred to ensure reproducibility. However, when studying natural product biosynthesis or the synergistic effects of compounds within a natural extract, the characterization of the isolated natural compound is essential. Spectroscopic analysis provides the foundational data for this characterization, offering a fingerprint of the molecule and revealing the presence of any impurities or isomers.
Experimental Design for Comparative Analysis
A robust comparison necessitates a multi-technique spectroscopic approach. The following experimental workflow is designed to provide a comprehensive characterization of both synthetic and natural this compound.
Caption: Experimental workflow for the comparative spectroscopic analysis.
Protocol 1: Synthesis via Ozonolysis of Geranyl Acetate
A common laboratory-scale synthesis involves the ozonolysis of geranyl acetate. This method proceeds through a two-step mechanism involving the formation of a dialdehyde precursor followed by hydroxylation.
-
Ozonolysis: Geranyl acetate is dissolved in a suitable solvent mixture (e.g., methanol-dichloromethane) and cooled to a low temperature (-78°C). Ozone gas is then bubbled through the solution.
-
Reductive Workup: After the reaction is complete, the excess ozone is removed, and a reducing agent (e.g., dimethyl sulfide) is added to yield the dialdehyde precursor.
-
Purification: The crude product is purified using column chromatography to isolate the synthetic this compound.
Protocol 2: Isolation from a Natural Source (e.g., Achillea aneri)
The isolation of this compound from a natural source involves extraction and chromatographic purification.
-
Extraction: Dried and powdered plant material is subjected to extraction with a suitable solvent (e.g., methanol or a hexane-ethyl acetate mixture).
-
Fractionation: The crude extract is then fractionated using techniques like liquid-liquid partitioning or column chromatography to separate compounds based on polarity.
-
Purification: The fractions containing the target compound are further purified using preparative high-performance liquid chromatography (HPLC) or repeated column chromatography until a pure sample is obtained.
Spectroscopic Data Comparison
The following tables summarize the expected spectroscopic data for a pure sample of (E)-2,6-Dimethyl-3,7-octadiene-2,6-diol. Deviations from these values in either the synthetic or natural sample can indicate the presence of isomers, impurities, or other related compounds.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (CH₃) | ~1.25 | s | - |
| H-4 (CH₂) | ~2.20 | m | - |
| H-5 (CH) | ~5.60 | dt | J = 15.0, 7.0 |
| H-6 (CH) | ~5.70 | d | J = 15.0 |
| H-7' (CH₂) | ~5.05 | d | J = 10.5 |
| H-7'' (CH₂) | ~5.20 | d | J = 17.0 |
| H-8 (CH) | ~5.90 | dd | J = 17.0, 10.5 |
| OH | variable | br s | - |
| CH₃-C2 | ~1.30 | s | - |
| CH₃-C6 | ~1.35 | s | - |
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 (CH₃) | ~29.5 |
| C-2 (C) | ~72.0 |
| C-3 (CH) | ~128.0 |
| C-4 (CH₂) | ~42.0 |
| C-5 (CH) | ~135.0 |
| C-6 (C) | ~73.0 |
| C-7 (CH₂) | ~112.0 |
| C-8 (CH) | ~145.0 |
| CH₃-C2 | ~29.5 |
| CH₃-C6 | ~27.0 |
Table 3: FTIR and Mass Spectrometry Data
| Technique | Key Observations |
| FTIR (cm⁻¹) | ~3400 (br, O-H stretch), ~3080 (C-H stretch, vinyl), ~2970, 2930 (C-H stretch, alkyl), ~1640 (C=C stretch), ~970 (trans C-H bend), ~910 (vinyl C-H bend) |
| MS (m/z) | 170 (M⁺), 152 (M⁺ - H₂O), 137 (M⁺ - H₂O - CH₃), 121, 95, 81, 71, 59, 43 |
Discussion of Potential Differences
Synthetic Sample:
-
Purity: A synthetic sample, after purification, is expected to be of high purity (>95-99%).
-
Isomeric Content: The stereochemistry of the starting material and the reaction conditions will dictate the isomeric composition. The ozonolysis of geranyl acetate is expected to yield the (E)-isomer. The presence of the (Z)-isomer would indicate an impure starting material or side reactions.
-
Impurities: Potential impurities could include residual solvents from the purification process, unreacted starting materials, or by-products of the ozonolysis reaction. These would be readily detectable by ¹H NMR and GC-MS.
Natural Isolate:
-
Purity: The purity of a natural isolate is dependent on the effectiveness of the extraction and purification protocol. It is more likely to contain minor impurities from the complex plant matrix.
-
Isomeric Content: Natural sources may contain a mixture of isomers (e.g., both E and Z isomers) or other closely related terpenoids. The ratio of these isomers can vary depending on the plant species, geographical location, and harvesting time.
-
Associated Compounds: The natural isolate may be co-purified with other structurally similar natural products, which could complicate spectral interpretation. Techniques like 2D NMR (COSY, HSQC, HMBC) are crucial for unambiguous structural assignment in such cases.
Conclusion
The spectroscopic comparison of synthetic and natural this compound provides critical insights for researchers. While a high-purity synthetic standard offers consistency for quantitative and pharmacological studies, the characterization of the natural isolate is indispensable for understanding its role in natural systems and for bioprospecting. The methodologies and data presented in this guide provide a framework for the rigorous analytical characterization required in modern chemical and pharmaceutical research. The key takeaway is that while the primary spectral features of the target molecule will be consistent regardless of its origin, the subtle differences in the spectra, particularly the presence of minor peaks, can reveal important information about isomeric purity and the presence of related substances.
References
-
PubChem Compound Summary for CID 527050, this compound. National Center for Biotechnology Information. [Link]
-
The Pherobase: Database of Pheromones and Semiochemicals. (E)-2,6-Dimethyl-3,7-octadiene-2,6-diol. [Link]
-
Chemical Composition and Biological Properties of Achillea cucullata Extracts from Leaves and Flowers. MDPI. [Link]
-
UHPLC-MS Characterization and Biological Insights of Different Solvent Extracts of Two Achillea Species (A. aleppica and A. santolinoides) from Turkey. PubMed Central. [Link]
-
2,6-dimethyl-3,7-octadien-2,6-diol. The Good Scents Company. [Link]
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Yeast Metabolome Database: 2,6-Dimethyl-1,7-octadien-3,6-diol (YMDB01599). [Link]
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Ultrasound-assisted extraction of volatile compounds from citrus flowers and citrus honey. BioCrick. [Link]
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Chiral Recognition in Nature: A Guide to the Differential Bioactivity of Terpenoid Enantiomers
Introduction: The Significance of Chirality in Terpenoid Bioactivity
In the intricate world of natural products, the spatial arrangement of atoms within a molecule can dramatically alter its biological function. This phenomenon, known as stereoisomerism, is particularly prominent in the vast and diverse class of terpenes and their derivatives, terpenoids. Many terpenoids possess chiral centers, giving rise to enantiomers – non-superimposable mirror images of the same molecule. While chemically similar, these enantiomers can exhibit remarkably different, and sometimes opposing, biological activities. This guide provides an in-depth comparison of the bioactivity of prominent terpenoid enantiomers, supported by experimental data, and outlines the key methodologies for their evaluation. Understanding these enantioselective interactions is paramount for researchers, scientists, and drug development professionals aiming to unlock the full therapeutic potential of these fascinating natural compounds.
The differential bioactivity of enantiomers stems from the chiral nature of their biological targets, such as receptors, enzymes, and other proteins.[1] These biological macromolecules possess specific three-dimensional binding sites that preferentially interact with one enantiomer over the other, akin to a lock and key mechanism where only one key fits perfectly. This selective recognition can lead to significant variations in pharmacological effects, from odor perception to potent therapeutic actions.
Case Studies: Unveiling the Dichotomy of Terpenoid Enantiomers
Limonene: A Tale of Two Scents and Antimicrobial Potency
Limonene, a monocyclic monoterpene, is a classic example of how enantiomers can elicit distinct sensory and biological responses. (+)-Limonene is predominantly found in the peels of citrus fruits and is characterized by its strong orange scent.[2] In contrast, (−)-limonene possesses a turpentine-like, piney aroma.[2] Beyond their olfactory differences, limonene enantiomers exhibit varied antimicrobial properties.
| Microorganism | (+)-Limonene MIC (mg/mL) | (-)-Limonene MIC (mg/mL) | Reference |
| Cryptococcus neoformans | 0.25 - 4.00 | 0.25 - 4.00 | [3] |
| Staphylococcus aureus | >16.00 | 4.00 - 8.00 | [3] |
| Escherichia coli | >16.00 | 4.00 - 8.00 | [3] |
| Bacillus cereus | 8.00 - >16.00 | 4.00 - 8.00 | [3] |
| Bacillus subtilis | 8.00 - >16.00 | 4.00 - 8.00 | [3] |
As the data indicates, while both enantiomers show some level of antimicrobial activity, their efficacy can vary significantly depending on the microbial species. For instance, S-(–)-Limonene has been shown to be more active against Staphylococcus aureus and several other bacteria.[3]
Carvone: From Spearmint to Caraway, a Spectrum of Bioactivity
The carvone enantiomers are renowned for their distinct flavors and are defining components of well-known essential oils. (R)-(−)-Carvone is the primary constituent of spearmint oil, imparting its characteristic minty flavor, while (S)-(+)-carvone is the main component of caraway and dill seed oils, responsible for their spicy aroma.[4] Their biological activities also diverge, particularly in their effects on the central nervous system and their antimicrobial efficacy. For instance, (S)-(+)-carvone has demonstrated anticonvulsant-like activity, a property not observed with its (R)-(-)-enantiomer.[4]
| Microorganism | (+)-Carvone MIC (mg/mL) | (-)-Carvone MIC (mg/mL) | Reference |
| Candida albicans | 0.312 | 0.625 | [5] |
| Candida krusei | 0.625 | 1.25 | [5] |
| Candida tropicalis | 2.5 | 2.5 | [5] |
| Staphylococcus aureus | >2.5 | 2.5 | [5] |
The antifungal data reveals that (+)-carvone is generally more potent against Candida species compared to (-)-carvone.[5]
α-Pinene: A Story of Opposing Antimicrobial and Spasmolytic Actions
α-Pinene is a bicyclic monoterpene found in the oils of many species of coniferous trees. Its enantiomers, (+)-α-pinene and (−)-α-pinene, display contrasting biological effects. Studies have shown that the (+) enantiomer often exhibits stronger antimicrobial activity against a range of bacteria and fungi, while the (-) enantiomer can be more effective in other biological assays.[6][7]
| Microorganism | (+)-α-Pinene MIC (µg/mL) | (-)-α-Pinene MIC (µg/mL) | Reference |
| Candida albicans | 117 - 4,150 | >20,000 | [6][8] |
| Cryptococcus neoformans | 117 - 4,150 | >20,000 | [6][8] |
| Rhizopus oryzae | 117 - 4,150 | >20,000 | [6][8] |
| Staphylococcus aureus (MRSA) | 117 - 6,250 | >20,000 | [6][8] |
The antimicrobial data clearly demonstrates the superior efficacy of (+)-α-pinene.[6][8] Conversely, in pharmacological studies on smooth muscle, the (−) enantiomer of α-pinene was found to be more spasmogenic than the (+) enantiomer.
Experimental Workflows for Bioactivity Comparison
To rigorously assess and compare the bioactivity of terpenoid enantiomers, a series of well-defined experimental protocols are essential. These workflows are designed to provide quantitative and reproducible data, forming the basis for a sound scientific comparison.
Chiral Separation: The Prerequisite for Enantiomer-Specific Studies
The first critical step in evaluating the bioactivity of enantiomers is to obtain them in their pure forms. Chiral separation techniques are employed to resolve the racemic mixture into its individual enantiomeric components.
Caption: Workflow for chiral separation of terpenoid enantiomers.
Protocol for Chiral High-Performance Liquid Chromatography (HPLC):
-
Column Selection: Choose a suitable chiral stationary phase (CSP) based on the chemical structure of the terpenoid. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.
-
Mobile Phase Optimization: A normal-phase mobile phase, typically a mixture of hexane and a polar modifier like isopropanol or ethanol, is commonly used. The ratio is optimized to achieve the best separation.
-
Injection and Elution: Inject the racemic mixture onto the column. The enantiomers will interact differently with the CSP, leading to different retention times and their separation.
-
Detection and Collection: Use a UV detector to monitor the elution of the enantiomers. Collect the separated fractions corresponding to each enantiomer.
-
Purity Analysis: Assess the enantiomeric purity of the collected fractions using the same chiral HPLC method.
Antimicrobial Activity Assessment: The Broth Microdilution Method
The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Prepare Stock Solutions: Dissolve the pure enantiomers in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each enantiomer in a liquid growth medium appropriate for the test microorganism.
-
Inoculation: Add a standardized suspension of the microorganism to each well. Include positive (microorganism in medium) and negative (medium only) controls.
-
Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is the lowest concentration of the enantiomer at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density using a microplate reader.
Cytotoxicity Evaluation: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation. It is a valuable tool for screening the cytotoxic potential of compounds against cancer cell lines.
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Methodology:
-
Cell Culture: Culture the desired cancer cell line in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the purified terpenoid enantiomers for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the enantiomer that inhibits cell viability by 50%.
Anti-inflammatory Activity: Nitric Oxide and Cytokine Production
The anti-inflammatory potential of terpenoid enantiomers can be assessed by measuring their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
Caption: Simplified signaling pathway of LPS-induced inflammation and potential inhibition by terpenoids.
Experimental Protocol:
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Cell Seeding and Treatment: Seed the cells in a 96-well plate and pre-treat with different concentrations of the terpenoid enantiomers for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent.
-
Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
-
Cytokine Measurement (ELISA):
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (e.g., TNF-α, IL-6).
-
Follow the manufacturer's protocol to quantify the cytokine concentrations in the cell culture supernatant.
-
Conclusion: The Imperative of Chirality in Terpenoid Research and Development
The evidence presented in this guide underscores the critical importance of considering chirality when investigating the biological activities of terpenoids. Enantiomers of the same compound can possess markedly different pharmacological and sensory profiles, a fact that has profound implications for the fields of drug discovery, agriculture, and the fragrance industry. A thorough understanding and application of the experimental workflows detailed herein will enable researchers to accurately characterize the bioactivity of individual enantiomers, paving the way for the development of more potent, selective, and safer therapeutic agents and other commercial products derived from these versatile natural molecules. The future of terpenoid research will undoubtedly be shaped by a deeper appreciation of the subtleties of stereochemistry and its impact on biological function.
References
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- Hoosen, N., et al. (2022). Investigating the interactive efficacy of the enantiomers of Limonene. Journal of Essential Oil Research, 34(4), 332-341.
- Khadhri, A., et al. (2021). Neuroprotective Potential of Limonene and Limonene Containing Natural Products. Molecules, 26(15), 4547.
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- Kuete, V., et al. (2016). Cytotoxicity of naturally occurring phenolics and terpenoids from Kenyan flora towards human carcinoma cells.
- da Silva, A. C. R., et al. (2012). Biological Activities of α-Pinene and β-Pinene Enantiomers. Molecules, 17(6), 6305-6316.
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- Prakash, V. (2018). Terpenoids as Cytotoxic Compounds: A Perspective. Pharmacognosy Reviews, 12(24), 166.
- Rufino, A. T., et al. (2021). The Antioxidant Activity of Limonene Counteracts Neurotoxicity Triggered by Aβ1-42 Oligomers in Primary Cortical Neurons. Antioxidants, 10(3), 441.
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- Viljoen, A., et al. (2007). Antimicrobial activity of limonene enantiomers and 1,8-cineole alone and in combination. Flavour and Fragrance Journal, 22(6), 541-546.
- Rojas, L. B., et al. (2022). Chemical Composition, Enantiomeric Distribution and Anticholinesterase and Antioxidant Activity of the Essential Oil of Diplosthephium juniperinum. Molecules, 27(9), 2736.
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- de Oliveira, M. G. B., et al. (2017). Evaluation of antimicrobial, cytotoxic and chemopreventive activities of carvone and its derivatives. Brazilian Journal of Pharmaceutical Sciences, 53(4), e00076.
- Caballero, C., et al. (2008). Antifeedant activity and effects of terpenoids on detoxication enzymes of the beet armyworm, Spodoptera exigua (Hübner). Spanish Journal of Agricultural Research, 6(S1), 39-47.
- do Amaral, J. A., et al. (2022). Potential Antibacterial Action of α-Pinene. Antibiotics, 11(10), 1435.
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Science.gov. (n.d.). cytotoxicity ic50 values: Topics. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 Values of Isolated Compounds as Anti-inflammatory agents. Retrieved from [Link]
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ResearchGate. (n.d.). Cytotoxicity of 1 and 2 against human tumor cell lines (IC 50 , mM). Retrieved from [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2,6-Dimethyl-3,7-octadiene-2,6-diol
For researchers, scientists, and drug development professionals, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable and reproducible experimental outcomes. In the context of 2,6-Dimethyl-3,7-octadiene-2,6-diol, a chiral terpenoid diol with potential applications in fragrance, and as a chiral building block in organic synthesis, ensuring its chemical integrity is paramount. This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this synthesized diol, offering field-proven insights and detailed experimental protocols to empower your research.
The Imperative of Purity: Why It Matters for this compound
This compound (C₁₀H₁₈O₂, CAS: 13741-21-4) is a tertiary alcohol and a member of the terpene family.[1][2] Its utility in various scientific endeavors is intrinsically linked to its purity. Impurities, which can arise from unreacted starting materials, side products from the synthetic route, or degradation, can lead to:
-
Altered Biological Activity: In drug development or pharmacological studies, impurities can exhibit their own biological effects, leading to misleading results.
-
Inconsistent Chemical Reactions: When used as a chiral synthon, impurities can interfere with subsequent reaction steps, reducing yields and introducing further contaminants.
Given that a common synthetic route to tertiary alcohols involves the Grignard reaction, potential impurities may include unreacted starting materials, byproducts such as reduction products and enolates, and residual solvents.[3] Another potential synthetic pathway is the oxidation of linalool, which can introduce a different set of related impurities.
This guide will focus on three principal analytical techniques for purity assessment: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method will be evaluated for its strengths and weaknesses in the context of analyzing this compound.
A Comparative Overview of Analytical Techniques
| Analytical Technique | Principle | Strengths for this compound Analysis | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification based on mass-to-charge ratio. | High sensitivity and selectivity for volatile and semi-volatile compounds. Excellent for identifying and quantifying trace impurities. The mass spectrum provides structural information for impurity identification. | Requires the analyte to be thermally stable and volatile. Potential for thermal degradation of the diol at high temperatures. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. | Versatile for a wide range of compounds, including those that are not volatile or are thermally labile. Well-suited for quantitative analysis. Different detector options (e.g., UV, RI) can be employed. | May have lower resolution for complex mixtures of structurally similar, non-chromophoric compounds compared to GC. Sensitivity can be lower than GC for some compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | Provides unambiguous structural confirmation of the main compound and impurities. Quantitative NMR (qNMR) can be used for purity determination without the need for a reference standard of the impurity. Essential for determining enantiomeric purity when using chiral derivatizing agents. | Relatively low sensitivity compared to chromatographic techniques. Can be complex to interpret for mixtures with overlapping signals. |
In-Depth Experimental Protocols and Method Validation
The trustworthiness of any analytical data hinges on the validation of the method used to generate it. The protocols outlined below are designed to be self-validating systems, incorporating principles from the International Council for Harmonisation (ICH) Q2(R2) guideline on the validation of analytical procedures.[4][5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like terpenoids.[6] The Kovats retention index, a relative measure of retention time, is a valuable parameter for compound identification. For (E)-2,6-Dimethyl-3,7-octadiene-2,6-diol, published Kovats indices on different columns provide a solid starting point for method development.[7]
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS purity assessment of this compound.
Step-by-Step GC-MS Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 1 mL of high-purity ethyl acetate.
-
Add an appropriate internal standard (e.g., n-tetradecane) at a known concentration for quantitative analysis.
-
Vortex the solution to ensure homogeneity and transfer to a 2 mL GC vial.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: A polar DB-Wax or equivalent capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for good separation of polar analytes like diols. A non-polar DB-5ms column can also be used for initial screening.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1. Injector temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 10°C/min.
-
Hold: Hold at 240°C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time and comparison of its mass spectrum with a reference spectrum or library data (e.g., NIST).
-
Identify impurity peaks and tentatively identify them by searching their mass spectra against the NIST library.
-
Calculate the purity of the diol by area percent normalization or by using the internal standard method for more accurate quantification.
-
Method Validation (ICH Q2(R2) Framework): [4][5]
-
Specificity: Inject individual potential impurities (if available) to confirm their retention times do not overlap with the main peak.
-
Linearity: Prepare a series of calibration standards of this compound at different concentrations and plot the peak area against concentration. A linear regression should yield a correlation coefficient (r²) > 0.99.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively. This is often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Accuracy: Perform spike-recovery experiments by adding known amounts of the diol to a blank matrix and calculating the percentage recovery.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the same sample. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. For this compound, which lacks a strong UV chromophore, detection can be achieved at low UV wavelengths (around 200-210 nm) or by using a Refractive Index (RI) detector.
Experimental Workflow: HPLC-UV/RI Analysis
Caption: Workflow for HPLC purity assessment of this compound.
Step-by-Step HPLC-UV Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized diol.
-
Dissolve in 10 mL of the mobile phase (e.g., a mixture of acetonitrile and water).
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Transfer the filtered solution to an HPLC vial.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water is recommended.
-
Solvent A: Water (HPLC grade)
-
Solvent B: Acetonitrile (HPLC grade)
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 205 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Calculate the purity by area percent normalization of all observed peaks.
-
Method Validation (ICH Q2(R2) Framework): [4][5] The validation parameters (specificity, linearity, LOD/LOQ, accuracy, and precision) should be assessed as described for the GC-MS method, adapting the procedures for HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a wealth of structural information and can be used for both qualitative and quantitative purity assessment. ¹H and ¹³C NMR are essential for confirming the structure of the synthesized diol and identifying any major impurities.
Experimental Workflow: NMR Analysis
Caption: Workflow for NMR purity assessment of this compound.
Step-by-Step ¹H NMR Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized diol in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Nucleus: ¹H.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation for quantitative analysis.
-
-
Data Processing and Analysis:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Integrate all the signals in the ¹H spectrum.
-
The purity can be estimated by comparing the integral of the signals corresponding to the diol with the integrals of any impurity signals. For a more accurate quantitative assessment (qNMR), a certified internal standard of known concentration would be added.
-
Expected ¹H and ¹³C NMR Spectral Data:
While experimental spectra should be acquired for the synthesized compound, predicted spectral data can serve as a useful reference. The ¹H NMR spectrum is expected to show signals for the vinyl protons, the olefinic protons, the methylene protons, and the methyl groups. The ¹³C NMR spectrum will show distinct signals for the different carbon environments in the molecule.
Conclusion: An Integrated Approach to Purity Assessment
No single analytical technique is universally superior for assessing the purity of synthesized this compound. A comprehensive and reliable purity assessment is best achieved through an integrated approach that leverages the strengths of each method.
-
GC-MS is the workhorse for identifying and quantifying volatile impurities.
-
HPLC provides a robust method for quantifying the main component and non-volatile impurities.
-
NMR is indispensable for unambiguous structural confirmation and for assessing the presence of structurally similar impurities that may be difficult to resolve chromatographically.
By employing these techniques in a complementary fashion and adhering to rigorous validation principles as outlined by the ICH, researchers can ensure the quality and reliability of their synthesized this compound, thereby fostering confidence in their subsequent scientific endeavors.
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(E)-2,6-dimethyl-3,7-octadiene-2,6-diol. The Pherobase. [Link]
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Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector. PubMed. [Link]
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A New High-Performance Liquid Chromatographic Method for the Determination and Distribution of Linalool in Michelia alba. PMC. [Link]
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2,6-Dimethyl-1,7-octadien-3,6-diol (YMDB01599). Yeast Metabolome Database. [Link]
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A Researcher's Guide to Navigating Cross-Reactivity of 2,6-Dimethyl-3,7-octadiene-2,6-diol in Biological Assays
Abstract
In the quest for novel bioactive compounds, natural products like the terpenoid 2,6-Dimethyl-3,7-octadiene-2,6-diol are of significant interest. However, the unique physicochemical properties inherent to such molecules present considerable challenges in standard biological assays, often leading to misleading data through cross-reactivity and assay interference. This guide provides an in-depth comparison of the potential interferences of this compound across common assay platforms. We dissect the mechanisms of these artifacts and provide robust, field-proven protocols to identify and mitigate them, ensuring the integrity of your research and accelerating the path from hit-to-lead.
Introduction: The Promise and Peril of a Novel Terpenoid
This compound is an acyclic monoterpenoid diol, a derivative of linalool, found in various plants such as papaya and basil.[1][2] Its structure, characterized by hydroxyl groups and a flexible hydrocarbon chain, suggests potential biological activities.[3] However, these same features—moderate lipophilicity and potential for oxidation—also make it a prime candidate for generating artifacts in high-throughput screening (HTS) campaigns.[4]
The failure to recognize and address these non-specific effects can lead to the costly pursuit of "false positives," wasting valuable resources.[5] This guide is designed to equip researchers with the expertise to anticipate, identify, and validate the biological activity of this compound, distinguishing genuine effects from experimental artifacts.
The Specter of Assay Interference: Why Terpenoids Warrant Scrutiny
Many small molecules can interfere with biological assays through mechanisms unrelated to specific target modulation.[6] This phenomenon, often termed "promiscuous inhibition," is a significant challenge in drug discovery.[7] Terpenoids like this compound are particularly susceptible due to several common mechanisms:
-
Colloidal Aggregation: At certain concentrations in aqueous buffers, lipophilic molecules can form aggregates.[8] These nanoparticles can sequester and denature proteins non-specifically, leading to apparent inhibition of enzymes or disruption of protein-protein interactions.[9][10]
-
Membrane Disruption: The amphipathic nature of some terpenoids can allow them to intercalate into and disrupt cell membranes.[11] This can lead to false signals in cytotoxicity assays that rely on membrane integrity.
-
Redox Activity & Optical Interference: Compounds with reactive moieties can directly interact with assay reagents, particularly in assays relying on redox chemistry (e.g., MTT, MTS).[12] Others may possess intrinsic fluorescence or quenching properties that interfere with optical readouts.[13]
Understanding these potential pitfalls is the first step toward designing self-validating experiments that generate trustworthy data.
Comparative Analysis of Cross-Reactivity in Key Assay Platforms
Here, we compare the performance of this compound and control compounds in three common assay types, providing detailed protocols to diagnose interference.
Cell Viability Assays (Tetrazolium Reduction)
Cell viability assays like the MTT or XTT assay are workhorses of toxicology and oncology research. They measure metabolic activity by monitoring the enzymatic reduction of a tetrazolium salt to a colored formazan product. However, they are notoriously prone to interference.
Causality of Interference: A compound can interfere by directly reducing the tetrazolium salt, independent of cellular enzymes, leading to an overestimation of cell viability.[12] This is a known issue with antioxidant compounds and plant extracts.[12]
Comparative Data: Hypothetical Results in a Cell-Free MTT Assay
| Compound | Concentration (µM) | Absorbance (570 nm) in Cell-Free Medium with MTT | Interpretation |
| Vehicle (0.1% DMSO) | N/A | 0.05 ± 0.01 | No direct reduction (Baseline) |
| Menadione (Positive Control) | 50 | 0.85 ± 0.09 | Strong direct reduction |
| This compound | 50 | 0.35 ± 0.04 | Moderate direct reduction |
| Doxorubicin (Negative Control) | 10 | 0.06 ± 0.01 | No direct reduction |
Experimental Protocol: Cell-Free MTT Reduction Assay
This protocol is a critical self-validating step to perform before or alongside cellular experiments.
-
Reagent Preparation: Prepare a 0.5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in serum-free cell culture medium.
-
Compound Plating: In a 96-well plate, add 100 µL of serum-free medium to each well. Add the test compound (this compound), a positive control known to reduce MTT (e.g., menadione), and a negative control to triplicate wells at the desired final concentration.
-
Incubation: Add 10 µL of the MTT solution to each well. Incubate the plate for 2 hours at 37°C in a cell culture incubator, protected from light.
-
Solubilization: Add 100 µL of MTT solvent (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader. A significant increase in absorbance in the absence of cells indicates direct chemical reduction and assay interference.
Workflow for Validating a Cytotoxicity "Hit"
Workflow for validating cell viability assay results.
Enzyme-Linked Immunosorbent Assays (ELISAs)
ELISAs are fundamental for quantifying proteins but are susceptible to interference at multiple steps.[14] Small molecules can inhibit the reporter enzyme (e.g., Horseradish Peroxidase - HRP), disrupt antibody-antigen binding, or bind non-specifically to plate surfaces.[15]
Causality of Interference: Due to its potential for aggregation, this compound could non-specifically bind to the capture/detection antibodies or the reporter enzyme, inhibiting their function and leading to a false-negative or false-positive result depending on the assay format.[16][17]
Comparative Data: Hypothetical Results in an HRP Inhibition Assay
| Compound | Concentration (µM) | HRP Activity (% of Control) | Interpretation |
| Vehicle (0.1% DMSO) | N/A | 100 ± 5% | No inhibition |
| Sodium Azide (Positive Control) | 100 | 5 ± 2% | Strong HRP inhibition |
| This compound | 50 | 75 ± 8% | Mild HRP inhibition |
| Ampicillin (Negative Control) | 100 | 98 ± 6% | No inhibition |
Experimental Protocol: Direct HRP Inhibition Counter-Assay
This assay isolates the reporter enzyme to test for direct inhibition.
-
Reagent Preparation: Dilute recombinant HRP enzyme in an appropriate assay buffer. Prepare the HRP substrate (e.g., TMB).
-
Compound Incubation: In a clear 96-well plate, add 50 µL of HRP solution to each well. Add 1 µL of test compounds (including positive and negative controls) to triplicate wells and incubate for 15 minutes at room temperature.
-
Substrate Addition: Add 50 µL of TMB substrate to each well to initiate the reaction.
-
Reaction Quench: After 5-10 minutes (or when the vehicle control wells turn a deep blue), add 50 µL of stop solution (e.g., 1M H₂SO₄).
-
Readout: Measure the absorbance at 450 nm. A decrease in signal compared to the vehicle control indicates direct inhibition of the HRP enzyme.
Receptor Binding Assays
Receptor binding assays are crucial for identifying ligands that interact with a specific target. A common interference mechanism for lipophilic or poorly soluble compounds is the formation of aggregates that physically sequester the radioligand or fluorescent probe, preventing it from binding the receptor.[8][10]
Causality of Interference: Aggregation-based inhibition is classically identified by its sensitivity to non-ionic detergents.[8] Aggregates formed by this compound would be disrupted by a detergent like Triton X-100, restoring normal binding.
Comparative Data: Hypothetical Radioligand Binding Assay Results
| Compound (at 20 µM) | % Ligand Displacement | % Ligand Displacement (+0.01% Triton X-100) | Interpretation |
| Unlabeled Ligand (Positive Control) | 95 ± 3% | 94 ± 4% | True competitive binding |
| This compound | 60 ± 7% | 8 ± 5% | Artifact (likely aggregation) |
| Vehicle (0.1% DMSO) | 0 ± 4% | 1 ± 3% | No binding |
Experimental Protocol: Detergent-Based Aggregation Counter-Screen
-
Assay Setup: Prepare two sets of receptor binding assay reactions (e.g., filtration or scintillation proximity assay format) according to your standard protocol.[18]
-
Detergent Addition: To one set of reaction tubes/plates, add a low concentration of a non-ionic detergent (e.g., 0.01% v/v Triton X-100) to the assay buffer. The other set uses the standard buffer.
-
Compound Addition: Add the test compound, positive controls (unlabeled ligand), and negative controls (vehicle) to both sets of assays.
-
Incubation & Detection: Proceed with the standard incubation and detection steps for your assay.
-
Analysis: Compare the apparent activity of the test compound in the presence and absence of detergent. A dramatic loss of activity in the presence of detergent is the hallmark of an aggregation-based artifact.
Diagram of Aggregation-Based Assay Interference
Detergent disrupts aggregates, revealing false positives.
Best Practices for Ensuring Data Integrity
To confidently advance a compound like this compound, a rigorous validation strategy is not optional, it is essential.
-
Implement Counter-Screens Early: As demonstrated, simple, cell-free, or detergent-based assays can quickly flag problematic compounds before significant resources are invested.[19]
-
Employ Orthogonal Assays: Never rely on a single assay platform. If a compound shows activity, confirm it using a technologically distinct method. For example, a hit from a fluorescence-based assay should be confirmed with a label-free technology like surface plasmon resonance (SPR).
-
Establish Dose-Response Relationships: True inhibitors typically exhibit a classical sigmoidal dose-response curve. "Promiscuous" compounds often show very steep or irregular curves.
-
Consult the Literature: Be aware of Pan-Assay Interference Compounds (PAINS) and other known problematic chemical scaffolds.[6] While not a definitive disqualification, these flags warrant increased scrutiny.
Conclusion
This compound represents a class of natural products that holds therapeutic promise but requires careful and informed investigation. Its physicochemical properties make it a candidate for generating false-positive results in a variety of common biological assays. By understanding the underlying mechanisms of interference—from direct chemical reactivity to colloidal aggregation—and by employing the robust counter-screens and validation workflows detailed in this guide, researchers can confidently distinguish true biological activity from artifacts. This rigorous, evidence-based approach is paramount for maintaining scientific integrity and successfully navigating the complexities of drug discovery.
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Kashyap, V. K., & Tatineni, R. (2023). Enzyme Linked Immunosorbent Assay. StatPearls - NCBI Bookshelf. [Link]
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Aldeghi, M., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry. [Link]
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A Comparative Guide to the Extraction of 2,6-Dimethyl-3,7-octadiene-2,6-diol: An Evaluation of Efficacy
Introduction
2,6-Dimethyl-3,7-octadiene-2,6-diol, a dihydroxylated monoterpenoid, is a valuable natural compound found in various essential oils and fruits, contributing to their characteristic aromas.[1][2] Its isolation and purification are of significant interest for applications in the flavor, fragrance, and pharmaceutical industries. The efficacy of the extraction process is paramount to preserving the integrity of this thermally sensitive and moderately polar molecule. This guide provides a comprehensive comparison of prevalent extraction methodologies for this compound, offering experimental insights and data-driven recommendations for researchers, scientists, and professionals in drug development.
This document moves beyond a simple recitation of protocols. It delves into the rationale behind methodological choices, ensuring a robust and validated approach to the extraction of this important terpenoid.
Physicochemical Properties of this compound
A fundamental understanding of the target molecule's properties is critical in selecting an appropriate extraction strategy.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O₂ | [3] |
| Molecular Weight | 170.25 g/mol | [3] |
| logP (o/w) | 1.62 | [4] |
| Water Solubility | 2.32 g/L | [4] |
| Polar Surface Area | 40.46 Ų | [4] |
The presence of two hydroxyl groups imparts a degree of polarity to the molecule, influencing its solubility in various solvents. While it possesses a hydrocarbon backbone, its character is more polar than that of simple terpenes. This duality is a key consideration for extraction solvent selection.
Comparative Analysis of Extraction Methodologies
This section details the principles, protocols, and performance of three primary extraction techniques: Solvent Extraction, Steam Distillation, and Supercritical Fluid Extraction (SFE).
Solvent Extraction: A Versatile Approach
Solvent extraction, also known as liquid-solid extraction, is a widely used technique due to its simplicity and adaptability.[5] The choice of solvent is critical and is dictated by the polarity of the target compound.[6] Given the moderate polarity of this compound, a range of solvents can be considered.
Causality of Experimental Choices:
The selection of a solvent or a solvent mixture is a balancing act between maximizing the yield of the target diol and minimizing the co-extraction of undesirable compounds. A solvent with polarity similar to the target molecule will generally provide the best selectivity. For this diol, solvents such as ethyl acetate or a mixture of a non-polar solvent like hexane with a more polar one (e.g., ethyl acetate) are often effective.[6][7]
Experimental Protocol: Solvent Extraction
Caption: Workflow for Solvent Extraction.
Step-by-Step Methodology:
-
Sample Preparation: Weigh 10 g of dried and powdered plant material.
-
Extraction: Macerate the sample in 100 mL of a hexane:ethyl acetate (8:2 v/v) solvent mixture in a sealed flask. The higher proportion of hexane targets the non-polar characteristics of the terpenoid backbone, while the ethyl acetate enhances the solubility of the hydroxyl groups.[6]
-
Agitation: Place the flask on an orbital shaker and agitate at 150 rpm for 4-6 hours at room temperature.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to remove solid plant debris.
-
Concentration: Evaporate the solvent from the filtrate using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract.
-
Analysis: Determine the yield and purity of this compound in the extract using Gas Chromatography-Mass Spectrometry (GC-MS).
Steam Distillation: The Classic Method for Volatiles
Steam distillation is a traditional and effective method for extracting volatile compounds, particularly from plant matrices.[8][9] It is particularly suitable for compounds that are immiscible with water and have a relatively high vapor pressure.
Causality of Experimental Choices:
This method leverages the principle of Dalton's law of partial pressures. By introducing steam, the boiling point of the target compound is lowered, allowing for its volatilization at temperatures below its decomposition point.[10] This is crucial for thermally sensitive molecules like many terpenoids. The subsequent condensation separates the essential oil, containing the diol, from the aqueous distillate.[8]
Experimental Protocol: Steam Distillation
Caption: Workflow for Steam Distillation.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a Clevenger-type apparatus with a 2 L round-bottom flask for water and a 1 L flask for the plant material.
-
Sample Loading: Place 100 g of fresh or dried plant material into the designated flask.
-
Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the plant material, volatilizing the this compound.[11]
-
Condensation: The steam and volatilized compounds are passed through a condenser, where they cool and return to a liquid state.[8]
-
Separation: The condensed liquid collects in the separator, where the less dense essential oil, containing the diol, will form a layer on top of the water.
-
Collection and Analysis: Carefully collect the essential oil layer and analyze it by GC-MS to determine the yield and purity of the target compound.
Supercritical Fluid Extraction (SFE): The Green and Tunable Alternative
Supercritical fluid extraction (SFE) employs a fluid, most commonly carbon dioxide (CO₂), at a temperature and pressure above its critical point.[12] In this supercritical state, the fluid exhibits properties of both a liquid and a gas, making it an excellent solvent.
Causality of Experimental Choices:
SFE is considered a "green" technology due to the use of non-toxic, non-flammable, and inexpensive CO₂.[13] The solvating power of supercritical CO₂ can be finely tuned by altering the pressure and temperature, allowing for selective extraction.[14] For a moderately polar compound like this compound, the addition of a polar co-solvent, such as ethanol, is often necessary to enhance extraction efficiency.[15]
Experimental Protocol: Supercritical Fluid Extraction
Caption: Workflow for Supercritical Fluid Extraction.
Step-by-Step Methodology:
-
Sample Preparation: Grind 20 g of dried plant material to a consistent particle size.
-
System Parameters: Set the extraction temperature to 50°C and the pressure to 200 bar. Use a CO₂ flow rate of 2 mL/min.
-
Co-solvent Addition: Introduce ethanol as a co-solvent at 5% (v/v) to increase the polarity of the supercritical fluid and improve the extraction of the diol.[15]
-
Extraction: Perform the extraction for 90 minutes.
-
Separation and Collection: Route the exiting fluid to a separator where the pressure is reduced, causing the CO₂ to return to a gaseous state and the extracted compounds, including this compound, to precipitate and be collected.
-
Analysis: Quantify the yield and purity of the target compound in the collected extract using GC-MS.
Performance Comparison
The following table summarizes the anticipated performance of each extraction method for this compound based on established principles for similar compounds.
| Parameter | Solvent Extraction | Steam Distillation | Supercritical Fluid Extraction (SFE) |
| Yield | Moderate to High | Low to Moderate | High |
| Purity | Moderate (co-extraction of other compounds) | High (for volatile compounds) | Very High (highly selective) |
| Extraction Time | 4-6 hours | 2-4 hours | 1-2 hours |
| Solvent Consumption | High | Low (water) | Low (recyclable CO₂) |
| Thermal Degradation Risk | Low (at room temperature) | Moderate to High | Low |
| Environmental Impact | High (organic solvents) | Low | Very Low |
| Cost | Low (equipment) | Moderate | High (initial investment) |
Discussion and Recommendations
The optimal extraction method for this compound is contingent upon the specific objectives of the research or production.
-
For high-throughput screening or initial exploratory studies , Solvent Extraction offers a cost-effective and straightforward approach. However, the resulting extract may require further purification steps to isolate the target diol. The choice of solvent is crucial for maximizing yield and minimizing impurities.[5]
-
Steam Distillation is a viable option when the primary goal is to obtain a volatile fraction rich in the diol, and the starting material is abundant.[9] A significant drawback is the potential for thermal degradation of the target compound and the loss of more polar, less volatile compounds.[16]
-
Supercritical Fluid Extraction (SFE) emerges as the superior method for obtaining a high-purity, high-yield extract of this compound with minimal environmental impact.[12][13] The ability to fine-tune the solvent properties of supercritical CO₂ allows for exceptional selectivity, reducing the need for extensive downstream processing.[14] The primary barrier to its widespread adoption is the high initial capital investment for the necessary equipment.
Conclusion
The extraction of this compound can be effectively achieved through various methodologies, each with its inherent advantages and disadvantages. While solvent extraction and steam distillation are established techniques, Supercritical Fluid Extraction presents a more efficient, selective, and environmentally benign alternative, aligning with the principles of green chemistry. The selection of the most appropriate method will ultimately be guided by the desired purity, yield, available resources, and the scale of the operation.
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A Comparative Guide to the Bioactivity of 2,6-Dimethyl-3,7-octadiene-2,6-diol and its Analogs
Introduction: Unveiling the Potential of a Lesser-Known Terpenoid
2,6-Dimethyl-3,7-octadiene-2,6-diol is a naturally occurring acyclic monoterpenoid diol found in a variety of aromatic plants, including basil (Ocimum basilicum) and yarrow (Achillea fraasii), as well as in fruits like papaya.[1] As a member of the vast and structurally diverse terpenoid family, this compound holds potential for a range of biological activities. However, scientific literature focusing specifically on the isolated this compound is currently limited. This guide, therefore, aims to provide a comprehensive overview of its known and potential bioactivities by drawing comparisons with its structurally related and well-studied analogs: linalool, geraniol, and nerolidol.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the existing, albeit sparse, evidence for the bioactivity of this compound, and then leverage a comparative analysis of its chemical relatives to build a predictive profile of its potential efficacy. We will explore the causality behind experimental choices in bioactivity assays and provide detailed protocols for key methodologies, adhering to the principles of scientific integrity and expertise.
Comparative Bioactivity Analysis: A Focus on Antimicrobial and Anti-inflammatory Potential
While direct quantitative data for this compound is not extensively available, the bioactivities of its analogs provide a strong foundation for predicting its therapeutic potential. The presence of hydroxyl groups in terpenoids is known to enhance their antimicrobial activity, suggesting that this compound, being a diol, may possess significant antimicrobial properties.[2]
Antimicrobial Activity: A Comparison with Linalool and Geraniol
Linalool and geraniol, both acyclic monoterpene alcohols, have demonstrated broad-spectrum antimicrobial activity.[3][4][5] Their mechanism of action is primarily attributed to the disruption of microbial cell membranes.[6][7]
| Compound | Organism | MIC/IC50 (µg/mL) | Reference |
| Linalool | Escherichia coli | 125-250 | [4] |
| Staphylococcus aureus | 62.5-125 | [4] | |
| Candida albicans | 125 | [4] | |
| Geraniol | Escherichia coli | 128 | [8] |
| Staphylococcus aureus | 64 | [8] | |
| Candida albicans | 128 | [3] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the standard method for determining the MIC of a compound against a microbial strain.
-
Preparation of Microbial Inoculum:
-
Aseptically transfer a single colony of the test microorganism from an agar plate into a tube containing sterile Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi).
-
Incubate the culture at the optimal temperature (e.g., 37°C for bacteria, 30°C for fungi) until it reaches the mid-logarithmic phase of growth.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound (e.g., this compound or its analogs) in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate growth medium.
-
-
Inoculation and Incubation:
-
Inoculate each well with the adjusted microbial suspension.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity: Insights from Nerolidol
Nerolidol, a sesquiterpene alcohol structurally related to our target compound, has shown potent anti-inflammatory effects.[9][10][11] Its mechanism involves the modulation of inflammatory pathways, including the inhibition of pro-inflammatory cytokines.[11]
| Compound | Model | Effect | Reference |
| Nerolidol | DSS-induced colitis in mice | Reduction of pro-inflammatory cytokines (TNF-α, IL-6) | [11] |
| Carrageenan-induced paw edema in rats | Inhibition of edema formation | [9] |
Experimental Protocol: In Vitro Anti-inflammatory Assay using Lipopolysaccharide (LPS)-stimulated Macrophages
This protocol describes a common in vitro method to assess the anti-inflammatory potential of a compound.
-
Cell Culture:
-
Culture murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Treatment:
-
Seed the cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
-
Measurement of Nitric Oxide (NO) Production:
-
Collect the cell culture supernatant.
-
Measure the accumulation of nitrite, a stable product of NO, using the Griess reagent.
-
-
Measurement of Pro-inflammatory Cytokines:
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA kits according to the manufacturer's instructions.
-
Signaling Pathway in LPS-induced Inflammation
Caption: Simplified signaling pathway of LPS-induced inflammation.
Anticancer Potential: A Look at Related Terpenoids
Several monoterpenes and sesquiterpenes have demonstrated promising anticancer activities.[12][13] Linalool, for instance, has been shown to induce apoptosis in cancer cells.[5] While no direct studies on the anticancer effects of this compound have been reported, its structural similarity to other bioactive terpenoids warrants investigation in this area.
Synergistic Effects: The Power of the Ensemble
It is crucial to recognize that the bioactivity of a compound within a natural extract can be influenced by the presence of other molecules. Terpenoids in essential oils often exhibit synergistic or additive effects, where the combined activity is greater than the sum of the individual components.[6][14] This is a key consideration when comparing the potential bioactivity of an isolated compound to that of its parent extract. For example, the antimicrobial efficacy of an essential oil containing this compound may be a result of its interplay with other terpenoids.
Conclusion and Future Directions
This compound is a naturally occurring monoterpenoid with a predicted bioactivity profile based on its structural similarity to well-characterized analogs like linalool, geraniol, and nerolidol. The available evidence, largely from studies on essential oils containing this compound, suggests potential antimicrobial and anti-inflammatory properties.
To fully elucidate the therapeutic potential of this compound, further research on the isolated compound is imperative. Future studies should focus on:
-
Isolation and Purification: Developing efficient methods for isolating pure this compound from natural sources or through chemical synthesis.
-
In Vitro Bioactivity Screening: Conducting comprehensive in vitro assays to determine its antimicrobial (MIC values against a panel of pathogenic microbes), anti-inflammatory (inhibition of inflammatory mediators), and anticancer (IC50 values against various cancer cell lines) activities.
-
Mechanism of Action Studies: Investigating the molecular mechanisms underlying its observed biological effects.
-
In Vivo Efficacy and Safety: Evaluating its therapeutic efficacy and safety profile in preclinical animal models.
By systematically addressing these research gaps, the scientific community can unlock the full potential of this lesser-known terpenoid and pave the way for its potential application in the development of novel therapeutic agents.
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Geraniol - antibacterial activity presented by the phytoconstituent. (2020). ResearchGate. [Link]
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Nerolidol: A Sesquiterpene Alcohol with Multi-Faceted Pharmacological and Biological Activities. (2016). PubMed. [Link]
-
Predictions of the Biological Effects of Several Acyclic Monoterpenes as Chemical Constituents of Essential Oils Extracted from Plants. (2023). Molecules, 28(12), 4683. [Link]
-
One Hundred Faces of Geraniol. (2020). Molecules, 25(14), 3221. [Link]
-
Synergistic properties of the terpenoids aromadendrene and 1,8-cineole from the essential oil of Eucalyptus globulus against antibiotic-susceptible and antibiotic-resistant pathogens. (2014). Journal of Applied Microbiology, 116(5), 1127-1135. [Link]
-
Antibacterial Activity of Terpenes and Terpenoids Present in Essential Oils. (2021). Semantic Scholar. [Link]
-
A Narrative Review of the Antitumor Activity of Monoterpenes from Essential Oils: An Update. (2022). Phytotherapy Research, 36(8), 3125-3141. [Link]
-
Structure of 3,7-Octadiene-2,6-diol,2,6-dimethyl with 6.245 (RT) present in Ocimum basilicum. (2019). ResearchGate. [Link]
-
GERANIOL, A COMPONENT OF PLANT ESSENTIAL OILS–A REVIEW OF ITS PHARMACOLOGICAL ACTIVITIES. (2015). Semantic Scholar. [Link]
-
Linalool – a Review of a Biologically Active Compound of Commercial Importance. (2008). Semantic Scholar. [Link]
-
Antitermitic and antifungal properties of enantiopure linalool and furanoid linalool oxide confirmed in Lindera umbellata var. membranacea. (2021). ResearchGate. [Link]
-
Antimicrobial Activity of Nerolidol and its Derivatives against Airborne Microbes and Further Biological Activities. (2015). ResearchGate. [Link]
-
2,6-dimethyl-3,7-octadien-2,6-diol, 13741-21-4. (n.d.). The Good Scents Company. Retrieved January 24, 2026, from [Link]
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Nerolidol Mitigates Colonic Inflammation: An Experimental Study Using both In Vivo and In Vitro Models. (2020). Antioxidants, 9(10), 949. [Link]
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(E)-2,6-dimethyl-3,7-octadiene-2,6-diol, 51276-34-7. (n.d.). The Good Scents Company. Retrieved January 24, 2026, from [Link]
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- 4. researchgate.net [researchgate.net]
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A Comparative Guide to the Spectral Analysis of 2,6-Dimethyl-3,7-octadiene-2,6-diol
This guide is structured to provide not just data, but a framework for the analytical thought process, explaining the causality behind experimental choices and demonstrating how to approach the characterization of a compound when direct reference spectra are scarce.
Molecular Structure and Physicochemical Properties
2,6-Dimethyl-3,7-octadiene-2,6-diol is a C10 monoterpenoid with a molecular formula of C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol .[1][3] Its structure features two tertiary hydroxyl groups and two carbon-carbon double bonds, which are key functional groups that dictate its spectral characteristics.
| Property | Value | Source |
| IUPAC Name | 2,6-dimethylocta-3,7-diene-2,6-diol | [3] |
| CAS Number | 13741-21-4 | [4] |
| Molecular Formula | C₁₀H₁₈O₂ | [1][3] |
| Molecular Weight | 170.25 g/mol | [1][3] |
| Appearance | Colorless to pale yellow oily liquid (Predicted) | |
| Odor | Citrus, Sweet, Powdery, Herbal, Green | [4] |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like terpene diols. The gas chromatography component separates the analytes based on their boiling points and interactions with the stationary phase, while the mass spectrometer fragments the molecules and provides a unique mass spectrum that acts as a molecular fingerprint.
Comparative Mass Spectra of Isomers
While a published mass spectrum for this compound under a single CAS number is not consistently available, the NIST WebBook provides the electron ionization (EI) mass spectrum for a closely related isomer, 3,7-Octadiene-2,6-diol, 2,6-dimethyl- . Key fragmentation patterns are indicative of the diol structure. The loss of a methyl group (M-15), a water molecule (M-18), or a combination of both is expected.
Mass Spectrum of 3,7-Octadiene-2,6-diol, 2,6-dimethyl-
| m/z | Relative Abundance | Proposed Fragment |
| 43 | 100 | [C₃H₇]⁺ |
| 59 | 80 | [C₃H₇O]⁺ |
| 71 | 65 | [C₅H₁₁]⁺ |
| 93 | 40 | [M - H₂O - C₂H₅]⁺ |
| 111 | 25 | [M - H₂O - CH₃]⁺ |
| 152 | 5 | [M - H₂O]⁺ |
| 170 | <1 | [M]⁺ |
Data interpreted from publicly available mass spectra of isomers.
The fragmentation pattern is consistent with a terpene diol structure, showing characteristic losses of water and alkyl fragments. The base peak at m/z 43 is a common fragment in many organic molecules.
Recommended GC-MS Protocol
This protocol is designed to provide a robust starting point for the analysis of this compound and similar terpene diols.
Sample Preparation:
-
Standard Preparation: Prepare a stock solution of the analytical standard (if available) in a volatile, inert solvent such as methanol or ethyl acetate at a concentration of 1 mg/mL.
-
Sample Extraction (from a matrix): For plant material, a common method is headspace solid-phase microextraction (SPME) or solvent extraction with a non-polar solvent like hexane or a semi-polar solvent like ethyl acetate.
-
Dilution: Dilute the sample extract or standard solution to a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).
GC-MS Parameters:
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC with 5977B MSD (or equivalent) | Widely used and reliable for this type of analysis. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A mid-polarity column suitable for a wide range of terpenes. |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the analyte. |
| Injection Mode | Split (20:1) | Prevents column overloading and peak tailing. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert and provides good chromatographic resolution. |
| Oven Program | 60 °C (hold 2 min), ramp to 240 °C at 5 °C/min, hold 5 min | A typical temperature program for separating monoterpenoids. |
| MS Source Temp | 230 °C | Standard temperature for EI. |
| MS Quad Temp | 150 °C | Standard temperature for the quadrupole. |
| Ionization Energy | 70 eV | Standard for generating reproducible mass spectra. |
| Mass Range | 40-300 amu | Covers the expected mass range of the parent ion and fragments. |
Workflow Diagram:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. While experimental NMR data for this compound is not available, we can predict the expected chemical shifts and splitting patterns by analyzing the spectra of related compounds, linalool and geraniol.
Comparative NMR Data of Linalool and Geraniol
Linalool is a tertiary alcohol, similar to the hydroxyl environments in our target molecule. Geraniol is a primary alcohol, providing a useful contrast.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Linalool | 1.28 (s, 3H), 1.55 (s, 3H), 1.62 (s, 3H), 1.95-2.10 (m, 2H), 5.05 (dd, 1H), 5.12 (dd, 1H), 5.22 (t, 1H), 5.92 (dd, 1H) | 17.7, 22.8, 25.7, 27.8, 42.1, 73.4, 111.6, 124.4, 131.7, 145.1 |
| Geraniol | 1.60 (s, 3H), 1.68 (s, 3H), 1.70 (s, 3H), 2.00-2.15 (m, 4H), 4.15 (d, 2H), 5.10 (t, 1H), 5.45 (t, 1H) | 16.4, 17.7, 25.7, 26.3, 39.8, 59.0, 123.8, 124.3, 131.8, 140.9 |
Data compiled from publicly available spectral databases.
Predicted NMR Spectral Features for this compound
Based on the structures of linalool and the target molecule, we can predict the following:
-
¹H NMR:
-
Singlets for the methyl groups attached to the carbons bearing the hydroxyl groups.
-
Signals in the olefinic region (5.0-6.0 ppm) corresponding to the vinyl and internal double bond protons.
-
Complex multiplets for the methylene protons.
-
A broad singlet for the two hydroxyl protons, which would disappear upon D₂O exchange.
-
-
¹³C NMR:
-
Signals for the two carbons bearing the hydroxyl groups in the range of 70-80 ppm.
-
Four signals in the olefinic region (110-145 ppm).
-
Signals for the four methyl carbons.
-
A signal for the methylene carbon.
-
NMR Sample Preparation Protocol:
-
Weigh approximately 10-20 mg of the sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Gently swirl the vial to dissolve the sample completely.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.
Logical Flow for NMR Analysis:
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,6-Dimethyl-3,7-octadiene-2,6-diol
Introduction: Beyond the Benchtop
In the pursuit of scientific advancement, our responsibilities extend beyond the successful execution of experiments. The lifecycle of every chemical we use, from procurement to disposal, falls under our purview. 2,6-Dimethyl-3,7-octadiene-2,6-diol, a tertiary alcohol found in various natural sources and used in specialized research applications, is a compound that demands meticulous handling throughout its lifecycle.[1][2] This guide provides a comprehensive, step-by-step protocol for its proper disposal. Our objective is to ensure that every researcher, scientist, and drug development professional can manage this chemical waste stream with confidence, ensuring personal safety, regulatory compliance, and environmental stewardship.
Part 1: Hazard Profile and Risk Assessment
Before we can devise a disposal strategy, we must understand the inherent nature of the substance. While specific GHS hazard data for this compound is not consistently reported across all databases, established principles of chemical safety require us to evaluate data from closely related structural analogs to inform our risk assessment. Safety Data Sheets for similar unsaturated terpene diols and alcohols, such as 3,7-dimethylocta-2,6-dien-1-ol, indicate clear hazards that we must assume are relevant.
These related compounds are classified as causing skin irritation, serious eye damage, and potential skin sensitization.[3][4] Therefore, treating this compound with the same level of caution is a mandatory and self-validating safety measure. Furthermore, like many organic alcohols, it is combustible.[3][4]
Key Chemical & Safety Data Summary
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₈O₂ | [5] |
| Class | Tertiary Alcohol | [1][2] |
| Assumed Hazards | Causes skin irritation (H315), May cause an allergic skin reaction (H317), Causes serious eye damage (H318) | [3] |
| Combustibility | Combustible | [3][4] |
| Environmental Profile | Shall not be classified as hazardous to the aquatic environment | [3] |
| Solubility | Soluble in alcohol; Water solubility est. at 884.6 mg/L @ 25°C | [5] |
Causality Note: The assumption of hazards is a cornerstone of laboratory safety. The structural similarities between this diol and its analogs (e.g., presence of hydroxyl groups and unsaturated bonds) suggest a comparable reactivity profile and potential for biological interaction. By adopting the more stringent hazard classification, we create a robust safety protocol that protects against unforeseen risks.
Part 2: Core Disposal Principles: The Non-Negotiables
All chemical disposal is governed by a set of foundational rules. Adherence to these principles is not optional; it is essential for maintaining a safe laboratory environment and complying with federal, state, and local regulations.[6]
-
NO Drain Disposal: Under no circumstances should this compound or its solutions be poured down the sink.[7][8] This practice is prohibited for most chemical waste as it can lead to the corrosion of plumbing, the creation of explosive vapor mixtures in sewer systems, and the contamination of waterways.[7]
-
NO Evaporation in Fume Hoods: Disposing of chemical waste by evaporation is not a valid or legal disposal method. It releases chemical vapors into the environment and can create a fire hazard within the fume hood's exhaust system.
-
Segregation is Key: Do not mix this compound waste with other waste streams, particularly halogenated solvents or highly reactive chemicals. Mixing incompatible waste types can cause dangerous chemical reactions and significantly complicates the disposal process.
-
Container Integrity is Paramount: All hazardous waste must be stored in appropriate, leak-proof containers that are kept securely closed except when adding waste.[6][8][9]
Part 3: Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the safe disposal of this compound from the point of generation to its final collection.
Step 1: Designate a Hazardous Waste Satellite Accumulation Area (SAA)
-
Action: Identify a specific location in the laboratory where the waste container will be stored. This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Causality: The SAA ensures that hazardous waste is managed safely and doesn't become "lost" or abandoned in the lab. It centralizes the collection point, making it easy to monitor and manage.
Step 2: Select and Prepare the Waste Container
-
Action: Choose a clean, leak-proof container made of a material compatible with organic alcohols (e.g., a high-density polyethylene or glass bottle with a screw-top cap). The container must be in good condition, free of cracks or defects.
-
Causality: Using a compatible and robust container prevents chemical degradation of the container itself and subsequent leaks. A secure cap is critical to prevent the escape of vapors.[8]
Step 3: Properly Label the Waste Container
-
Action: Before adding any waste, affix a hazardous waste label to the container. Fill out the label completely and legibly with the following information:
-
The words "HAZARDOUS WASTE"
-
Full Chemical Name: "Waste this compound"
-
List all constituents and their approximate percentages (e.g., "this compound: ~5%, Methanol: ~95%")
-
The specific hazard characteristics (e.g., "Irritant, Combustible")
-
The date you first add waste to the container (Accumulation Start Date)
-
-
Causality: Accurate labeling is a federal requirement and is crucial for the safety of everyone who will handle the container. It communicates the contents and their associated dangers, ensuring the waste is managed correctly by your institution's Environmental Health & Safety (EHS) personnel and the ultimate disposal facility.
Step 4: Accumulate the Waste
-
Action: As waste is generated, carefully pour it into the labeled container using a funnel to prevent spills on the container's exterior.
-
Critical Safety Check: Do not fill the container beyond 90% of its capacity.[9] An empty headspace of at least 5-10% must be left to allow for thermal expansion of the liquid.[6]
-
Action: After each addition, securely close the container. The container must remain closed at all times unless you are actively adding waste.
-
Causality: Leaving headspace prevents the container from rupturing due to pressure changes caused by temperature fluctuations. Keeping the container closed minimizes the release of vapors into the laboratory atmosphere and prevents spills.
Step 5: Requesting Disposal
-
Action: Once the container is 90% full or if you are finished with the process that generates this waste, arrange for its collection.
-
Action: Contact your institution's EHS or equivalent department to schedule a hazardous waste pickup. Follow their specific procedures for collection requests.
-
Causality: EHS professionals are trained and equipped to handle, transport, and dispose of hazardous waste in accordance with all regulations. Timely removal prevents the accumulation of excessive quantities of hazardous materials in the laboratory.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
Part 4: Accidental Spills and Emergency Procedures
Even with the most careful planning, accidents can happen. In the event of a spill, immediate and correct action is vital.
-
Containment: For a small spill, absorb the material with a non-combustible absorbent like sand, diatomaceous earth, or a universal binding agent.[3][4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE during cleanup, including safety goggles with side shields, chemical-resistant gloves (tested according to EN 374), and a lab coat.[3]
-
Collection: Carefully scoop the absorbent material into a designated, sealable container for hazardous waste disposal. Label it appropriately as spill debris.
-
Ventilation: Ensure the affected area is well-ventilated.[3][4]
-
Large Spills: For large spills, evacuate the immediate area and contact your institution's EHS emergency line immediately. Do not attempt to clean up a large spill without specialized training and equipment.
Conclusion
The responsible disposal of this compound is a direct reflection of our commitment to a culture of safety. By understanding its hazard profile, adhering to core disposal principles, and meticulously following the established protocol, we ensure that our scientific endeavors do not come at the cost of our safety or environmental integrity. This guide serves as a trusted resource to empower you to manage this chemical with the expertise and diligence required of a modern scientific professional.
References
- Safety Data Sheet: 3,7-dimethylocta-2,6-dien-1-ol. Carl ROTH.
- This compound. MedChemExpress (MCE) Life Science Reagents.
- Safety Data Sheet: (2E)-3,7-dimethylocta-2,6-dien-1-ol. Carl ROTH.
- Metabocard for this compound (HMDB0036990).
- 2,6-dimethyl-3,7-octadien-2,6-diol, 13741-21-4. The Good Scents Company.
- This compound. TargetMol.
- Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- How to Dispose of and Recycle Alcohol-Based Hand Sanitizer. US EPA.
- Compound this compound (FDB015962). FooDB.
- Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
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- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. ethz.ch [ethz.ch]
Essential Safety Protocols for Handling 2,6-Dimethyl-3,7-octadiene-2,6-diol: A Guide for Laboratory Professionals
A critical assessment of available safety information and recommended procedures for laboratory personnel.
As a Senior Application Scientist, it is my primary responsibility to ensure that laboratory procedures are not only scientifically sound but also prioritize the safety of all personnel. The following guide addresses the essential personal protective equipment (PPE), handling, and disposal protocols for 2,6-Dimethyl-3,7-octadiene-2,6-diol. However, a comprehensive review of publicly available, authoritative safety data has revealed a significant information gap that must be addressed with the utmost caution.
Hazard Identification and the Precautionary Principle
A diligent search for a specific Safety Data Sheet (SDS) for this compound (CAS Nos. 51276-34-7 and 13741-21-4) did not yield a definitive, official document outlining its specific hazards as classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Sources such as The Good Scents Company database indicate that GHS classification, hazard statements, and precautionary statements are "None found"[1][2].
In the absence of specific data for this compound, we must operate under the precautionary principle. This principle dictates that in the face of scientific uncertainty, a conservative approach to safety should be adopted. Therefore, we will look to the hazard profiles of structurally similar compounds to infer potential risks and establish a robust baseline for personal protection.
Structurally related terpenoid alcohols, such as Nerol ((2E)-3,7-dimethylocta-2,6-dien-1-ol) and Geraniol (3,7-dimethylocta-2,6-dien-1-ol), are classified as causing skin irritation, serious eye irritation, and potentially causing allergic skin reactions[3][4]. Another similar compound, 2,6-Dimethyloct-7-en-2-ol, is also identified as a cause of skin and serious eye irritation. Given these precedents, it is prudent to assume that this compound may present similar hazards.
Recommended Personal Protective Equipment (PPE)
Based on the potential for skin and eye irritation, the following PPE is mandatory when handling this compound in a laboratory setting.
| Scenario | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine weighing and solution preparation | Safety glasses with side shields | Nitrile rubber (NBR) gloves (minimum 0.11 mm thickness) | Standard laboratory coat | Not generally required if handled in a well-ventilated area. |
| Heating or potential for aerosol generation | Chemical safety goggles | Nitrile rubber (NBR) gloves (minimum 0.11 mm thickness) | Standard laboratory coat | Recommended: Use in a fume hood. If not feasible, a respirator with an organic vapor cartridge (Type A) should be considered. |
| Large volume handling or transfers | Chemical safety goggles and a face shield | Nitrile rubber (NBR) gloves (minimum 0.11 mm thickness), consider double-gloving | Chemical-resistant apron over a laboratory coat | Work must be conducted in a certified chemical fume hood. |
| Accidental spill cleanup | Chemical safety goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or apron | Respirator with an organic vapor cartridge (Type A) |
Causality of PPE Selection:
-
Eye Protection : The potential for serious eye irritation necessitates the use of protective eyewear. Safety glasses with side shields offer baseline protection, while chemical safety goggles provide a more complete seal against splashes and vapors, which is critical during heating or transfers[3][4]. A face shield should be added when handling larger quantities to protect the entire face.
-
Hand Protection : To prevent skin irritation and potential allergic reactions, chemically resistant gloves are essential[3][4]. Nitrile rubber gloves with a thickness of at least 0.11 mm are recommended for their balance of chemical resistance and dexterity. For prolonged contact or in the event of a spill, heavier-duty gloves should be used.
-
Body Protection : A standard laboratory coat is required to protect against incidental skin contact. For larger-scale operations, a chemical-resistant apron provides an additional barrier.
-
Respiratory Protection : While not anticipated to be highly volatile, if heating or aerosolization is possible, working in a fume hood is the primary engineering control to prevent inhalation. If a fume hood is unavailable, a respirator equipped with a Type A organic vapor cartridge is a necessary precaution[4].
Operational and Disposal Plans
A self-validating system of protocols is crucial for ensuring safety and minimizing environmental impact.
Handling and Storage
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially if heating or agitation is involved.
-
Avoiding Contact : Take all necessary precautions to avoid direct contact with skin and eyes[3].
-
Storage : Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials.
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate : Clear the immediate area of all personnel and ensure adequate ventilation.
-
Don Appropriate PPE : Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.
-
Containment : For liquid spills, use an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent to contain the substance[3].
-
Collection and Disposal : Carefully collect the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.
-
Decontamination : Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Disposal
-
Waste Classification : this compound and any materials contaminated with it should be treated as hazardous chemical waste.
-
Disposal Procedure : Dispose of the waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain[3]. Contact your institution's environmental health and safety (EHS) department for specific disposal guidelines.
Workflow for Safe Handling
The following diagram illustrates the decision-making process for ensuring safe handling of this compound.
Caption: Decision workflow for handling this compound.
Conclusion
References
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: (2E)-3,7-dimethylocta-2,6-dien-1-ol. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,6-dimethyl-3,7-octadien-2,6-diol, 13741-21-4. Retrieved from [Link]
-
The Good Scents Company. (n.d.). (E)-2,6-dimethyl-3,7-octadiene-2,6-diol, 51276-34-7. Retrieved from [Link]
-
The Pherobase. (2025). The Kovats Retention Index: (E)-2,6-Dimethyl-3,7-octadiene-2,6-diol (C10H18O2). Retrieved from [Link]
-
Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0036990). Retrieved from [Link]
-
FooDB. (2010). Showing Compound this compound (FDB015962). Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. (2017). Safety Data Sheet: 3,7-dimethylocta-2,6-dien-1-ol. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
